Chromoionophore V
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O2/c1-3-34(4-2)23-15-16-26-28(18-23)36-29-19-27(24-11-7-8-12-25(24)30(29)32-26)33-31(35)22-14-13-20-9-5-6-10-21(20)17-22/h5-19H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISNZWYZDRRYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=NC(=O)C5=CC6=CC=CC=C6C=C5)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394821 | |
| Record name | Chromoionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132097-01-9 | |
| Record name | Chromoionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the principle of Chromoionophore V
An In-depth Technical Guide to the Core Principles of Chromoionophore V
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
The precise quantification of ionic species is a cornerstone of modern analytical science, with profound implications for environmental toxicology, clinical diagnostics, and pharmaceutical quality control. Among the analytes of critical concern are heavy metal ions, such as lead (Pb²⁺), which exert significant toxicity even at trace concentrations. The development of robust, selective, and sensitive detection methodologies is therefore not merely an academic exercise but a critical necessity. This guide elucidates the fundamental principles of this compound, a key molecular component in the design of advanced optical sensors. We will dissect its mechanism of action not as an isolated molecule, but as part of a synergistic sensing system, providing the field-proven insights necessary to leverage its full potential.
The Foundational Principle: A Bifunctional Sensing Paradigm
At its core, the operational principle of a sensor employing this compound is not based on the chromoionophore alone. Instead, it relies on a sophisticated ion-exchange mechanism involving two essential, synergistic components typically immobilized within a hydrophobic polymer membrane:
-
The Ionophore (The Recognition Element): This molecule is the primary determinant of the sensor's selectivity. It is a ligand, such as Lead Ionophore IV, designed with a specific three-dimensional cavity and coordination chemistry to selectively bind a target ion (e.g., Pb²⁺) with high affinity over other interfering ions.[1][2]
-
The Chromoionophore (The Signal Transducer): This is the role played by this compound. It is a lipophilic, pH-sensitive dye, specifically a Nile Blue derivative, whose optical properties (color and/or fluorescence) are dependent on its protonation state.[3][4] It acts as the reporter, transducing the chemical event of ion binding into a measurable optical signal.
The sensor's function hinges on the coupling of these two components. The selective binding of a cation by the ionophore triggers the deprotonation of the chromoionophore, causing a distinct and quantifiable color change.[5][6] This elegant mechanism circumvents the need to design a new, highly specific chromoionophore for every target ion; instead, a single versatile chromoionophore can be paired with any number of highly selective ionophores.[5]
Caption: The ion-exchange mechanism at the core of this compound-based sensors.
Mechanistic Deep-Dive: The Thermodynamics of Ion Exchange
The sensing process is a competitive equilibrium governed by the relative affinities of the components for ions. For a divalent cation like Pb²⁺, the overall reaction within the sensor membrane can be described as:
Pb²⁺(aq) + 2CH⁺(org) + L(org) ⇌ [LPb]²⁺(org) + 2C(org) + 2H⁺(aq)
Where:
-
Pb²⁺(aq) is the lead ion in the aqueous sample.
-
CH⁺(org) is the protonated, colored form of this compound in the organic membrane phase.
-
L(org) is the neutral, selective lead ionophore in the membrane.
-
[LPb]²⁺(org) is the complex formed between the ionophore and the lead ion.
-
C(org) is the deprotonated, color-changed form of this compound.
-
H⁺(aq) is the proton released into the aqueous sample.
This equilibrium dictates that as the concentration of Pb²⁺ in the sample increases, the reaction is driven to the right. This consumes the protonated this compound (CH⁺) and produces the deprotonated form (C), leading to a progressive color change. The sensitivity and dynamic range of the sensor are critically influenced by the pKa of the chromoionophore and the pH of the sample buffer, as these factors directly affect the initial concentration of CH⁺ available for exchange.[7]
Expert Insight: The choice of a buffer is not trivial. A buffer with a pH slightly below the pKa of the chromoionophore ensures that a majority of the chromoionophore is initially in the protonated (CH⁺) state, maximizing the potential signal change upon exposure to the analyte.
The Optode: Practical Realization of the Principle
In application, the sensing components are incorporated into a solid-state optical sensor, or optode , typically a thin polymeric film.[8] The choice of matrix and its components is critical for performance, stability, and longevity.
Key Components of an Optode Membrane:
| Component | Example Material | Function & Rationale |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | Provides a durable, transparent, and hydrophobic scaffold to immobilize the sensing components, preventing them from leaching into the aqueous sample. Its hydrophobicity is key to establishing the organic phase. |
| Plasticizer | Bis(2-ethylhexyl) sebacate (DOS) | A water-immiscible oil that ensures the membrane remains flexible and allows for the free diffusion of ions and sensing molecules within the organic phase, facilitating rapid equilibrium and sensor response.[9] |
| Ionophore | Lead Ionophore IV | The core recognition element that selectively binds the target ion (Pb²⁺), initiating the sensing cascade.[2] Its concentration determines the upper detection limit. |
| Chromoionophore | This compound | The signal transducer. Its concentration relative to the ionophore influences the sensor's dynamic range and sensitivity. |
| Ionic Additive (Optional) | Potassium tetrakis(4-chlorophenyl)borate (KTFPB) | A lipophilic salt that can be added to improve ion-exchange kinetics, reduce membrane resistance, and enhance the selectivity over highly lipophilic interfering ions. |
Experimental Workflow: From Fabrication to Measurement
The translation of principle to practice follows a logical and reproducible workflow. This self-validating system ensures that each step contributes to the final, reliable analytical measurement.
Caption: Standard experimental workflow for creating and using a this compound optode.
Protocol: Fabrication of a Pb²⁺-Selective Optode
This protocol describes the fabrication of a PVC-based membrane optode for the colorimetric detection of lead ions.
Materials:
-
This compound (e.g., 1 mg)
-
Lead Ionophore IV (e.g., 5 mg)
-
High molecular weight Poly(vinyl chloride) (PVC) (e.g., 30 mg)
-
Bis(2-ethylhexyl) sebacate (DOS) (e.g., 65 mg)
-
Tetrahydrofuran (THF), inhibitor-free, analytical grade (e.g., 1.5 mL)
-
Glass rings or slides for casting
Methodology:
-
Component Weighing: Accurately weigh all solid components (PVC, DOS, Lead Ionophore IV, this compound) into a clean, dry glass vial.
-
Causality: The ratio of components is critical. The plasticizer-to-PVC ratio determines the physical properties of the membrane, while the ionophore-to-chromoionophore ratio dictates the sensor's response range.[9]
-
-
Cocktail Preparation: Add THF to the vial and seal it tightly. Dissolve the components completely using a vortex mixer or sonicator. The resulting solution should be homogenous and brightly colored.
-
Membrane Casting: Place a clean glass slide on a level surface. Pipette a defined volume of the cocktail onto the slide.
-
Solvent Evaporation: Cover the casting area loosely (e.g., with a petri dish) to allow for slow solvent evaporation over 12-24 hours at room temperature.
-
Causality: Slow evaporation is essential to prevent the formation of pores and ensure a uniform, optically clear membrane.
-
-
Membrane Conditioning: Once dry, carefully peel the membrane from the substrate. Before use, condition the membrane by soaking it in the measurement buffer (without lead) for at least 30 minutes to ensure hydration and stable baseline readings.
Conclusion: A Versatile Tool in Analytical Chemistry
The principle of this compound is a powerful demonstration of coupled chemical equilibria for analytical purposes. Its role as a pH-sensitive optical reporter, when combined with highly specific ionophores, creates a versatile and adaptable platform for ion sensing. While this guide has focused on lead detection as a representative application, the fundamental mechanism is broadly applicable to a host of other ionic species, contingent only on the availability of a selective ionophore. For the research scientist, a deep understanding of this ion-exchange principle is paramount for troubleshooting, optimizing existing sensor formulations, and designing novel analytical tools for the complex challenges of tomorrow.
References
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Malinowska, E., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors (Basel), 14(7), 11874–11891. Available at: [Link]
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Gao, D., et al. (2018). Recent improvements to the selectivity of extraction-based optical ion sensors. Analyst, 143(18), 4235-4246. Available at: [Link]
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Xie, X., & Qin, Y. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021502. Available at: [Link]
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Hassan, M., et al. (2024). Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. Frontiers in Chemistry, 12, 1421061. Available at: [Link]
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Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(11), 2717-2724. Available at: [Link]
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ChemRxiv. (2023). Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Whole Blood. Preprint. Available at: [Link]
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Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Evergreen, 11(4). Available at: [Link]
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Wikipedia. (n.d.). Ionophore. Retrieved from [Link]
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Davini, E., et al. (1992). Lead-selective FET: complexation selectivity of ionophores embedded in the membrane. Sensors and Actuators B: Chemical, 7(1-3), 580-583. Available at: [Link]
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MDPI. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors, 12(6), 143. Available at: [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Chromoionophore V
This guide provides a detailed exploration of the core mechanisms underpinning Chromoionophore V, a critical component in the field of optical ion sensing. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to elucidate the intricate interplay of chemical principles that govern its function. We will dissect the causality behind its operational framework, providing not just the "what" but the fundamental "why," to empower researchers in the design and interpretation of their own ion-selective assays.
Foundational Principles: The Role of a Chromoionophore
At its core, an ion-selective optode (ISO) is a sensor that translates the chemical activity of a specific ion into a measurable optical signal, such as a change in absorbance or fluorescence[1]. The elegance of this system lies in its modular design, typically comprising two key functional components within a hydrophobic membrane:
-
An Ionophore: A molecule that selectively and reversibly binds the target ion[2][3]. The ionophore is the source of the sensor's selectivity.
-
A Chromoionophore: A lipophilic dye whose optical properties (color or fluorescence) are sensitive to changes in its immediate chemical environment, most commonly pH[4]. The chromoionophore is the source of the optical signal.
This compound is a member of the latter class. It does not, in itself, bind selectively to the primary analyte of interest (e.g., Ca²⁺, K⁺, Na⁺). Instead, it acts as a highly sensitive proton (H⁺) transducer. Its mechanism is intrinsically linked to the action of the co-resident ionophore, coupling a selective ion-binding event to a quantifiable change in protonation state, which in turn alters the electronic structure of the dye and thus its interaction with light[1][4].
The Core Mechanism: Ion-Exchange and Co-Extraction Equilibria
The operational principle of a sensor incorporating this compound hinges on maintaining charge neutrality within the sensing membrane. The specific mechanism depends on whether the target analyte is a cation or an anion.
Cation Detection: The Ion-Exchange Mechanism
For the detection of a cation (M⁺), the sensing membrane is formulated with the selective ionophore (L) and the protonated form of this compound (CH⁺). The process unfolds as an ion-exchange equilibrium at the sample-membrane interface.
-
Selective Binding: The ionophore (L), positioned at the membrane surface, selectively binds the target cation (M⁺) from the aqueous sample.
-
Charge Neutrality Mandate: To maintain overall charge neutrality within the hydrophobic membrane, the influx of a positive charge (M⁺) must be balanced by the expulsion of another positive charge.
-
Proton Release: The most readily available cation to be expelled is the proton (H⁺) bound to this compound. The binding of the M⁺-L complex drives the deprotonation of CH⁺ into its neutral form (C).
-
Optical Transduction: This change in protonation state alters the conjugated π-electron system of this compound, causing a distinct shift in its absorbance and/or fluorescence spectrum[4]. The magnitude of this spectral shift is directly proportional to the concentration of the target cation (M⁺) in the sample.
The entire process can be summarized by the following equilibrium:
M⁺ (aq) + L (mem) + CH⁺ (mem) ⇌ [ML]⁺ (mem) + C (mem) + H⁺ (aq)
Where (aq) denotes the aqueous sample phase and (mem) denotes the membrane phase.
Caption: Fig 1. Cation-exchange mechanism.
Anion Detection: The Co-Extraction Mechanism
For anion (A⁻) detection, the principle remains rooted in charge neutrality but operates via a co-extraction mechanism. Here, the chromoionophore starts in its neutral, deprotonated state (C).
-
Selective Binding: A neutral anion-selective ionophore (L) binds the target anion (A⁻) at the sample-membrane interface.
-
Charge Neutrality Mandate: To transport the resulting negative complex ([LA]⁻) into the hydrophobic membrane, a cation must be co-extracted from the sample to maintain neutrality.
-
Proton Co-extraction: Protons (H⁺) from the sample are co-extracted along with the anion. This proton is then taken up by the neutral this compound (C), converting it to its protonated form (CH⁺).
-
Optical Transduction: The protonation of the chromoionophore induces the spectral change, the magnitude of which correlates with the sample's anion concentration[5].
Molecular and Physicochemical Characteristics
This compound is chemically known as 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine[6]. Its utility is defined by key physicochemical properties that are critical for sensor performance.
| Property | Value / Characteristic | Significance in Mechanism |
| Chemical Name | 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine | The extended aromatic system is the chromophore responsible for its optical properties. |
| Molecular Formula | C₃₁H₂₅N₃O₂ | Provides the basic structural information.[6] |
| Molecular Weight | 471.55 g/mol | Essential for preparing solutions of known concentration for membrane fabrication.[6] |
| pKa Value | High (Relative to other chromoionophores) | A higher pKa generally improves the sensor's response and selectivity for the target ion. The established order of pKa values for common chromoionophores is: I > V > II > VII > III.[5] |
| Lipophilicity | High | Ensures the molecule remains entrapped within the hydrophobic sensing membrane and does not leach into the aqueous sample. |
Experimental Workflow: Fabricating and Testing an Ion-Selective Optode
The translation of this mechanism into a functional assay requires the careful preparation of an ion-selective membrane. The following protocol provides a representative workflow for creating and evaluating a cation-selective optical sensor.
Protocol: Preparation of a Ca²⁺-Selective Optode Membrane
Objective: To fabricate a thin polymeric film that responds optically to changes in calcium concentration.
Materials:
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)
-
Calcium Ionophore IV
-
This compound
-
Cation Exchanger (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, Na-TFPB)
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Component Weighing: Precisively weigh the membrane components. A typical formulation might be: 1.2 mg Calcium Ionophore IV, 0.3 mg Na-TFPB, 32.5 mg PVC, and 66 mg o-NPOE[7]. The amount of this compound is typically sub-milligram and must be optimized for the desired optical response.
-
Dissolution: Dissolve all components completely in ~600-700 µL of THF in a small glass vial[7]. Mix thoroughly using a vortex mixer until the solution is homogeneous. Causality Note: THF is used as a volatile solvent that can dissolve all hydrophobic components. Its complete evaporation is crucial for forming a stable, non-porous membrane.
-
Casting: Dispense the cocktail onto a clean, flat substrate (e.g., a glass slide or the bottom of a microplate well). Allow the THF to evaporate slowly in a dust-free environment (e.g., covered with a petri dish) for at least 6 hours, or overnight.
-
Conditioning: Once the film is formed, it must be conditioned in a solution containing a low concentration of the primary ion to ensure a stable baseline reading.
Caption: Fig 2. Experimental workflow.
Protocol: Spectrophotometric Analysis
Objective: To measure the optical response of the prepared optode to varying analyte concentrations.
Instrumentation:
Procedure:
-
Baseline Spectrum: Record the full absorbance spectrum (e.g., 400-800 nm) of the conditioned membrane in a zero-analyte buffer solution. This establishes the baseline signal of the protonated (or deprotonated) this compound.
-
Sample Addition: Introduce a series of calibration standards with increasing concentrations of the target ion (e.g., Ca²⁺ solutions from 1 µM to 10 mM). Allow the system to reach equilibrium after each addition (typically 1-5 minutes).
-
Spectral Recording: Record the full absorbance spectrum for each calibration standard.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (typically the peak of the deprotonated or protonated form) as a function of the logarithm of the ion concentration. This will generate a sigmoidal calibration curve from which the concentration of unknown samples can be determined. Trustworthiness Note: A self-validating protocol involves running a negative control (a membrane without the selective ionophore) to ensure the response is not due to non-specific interactions or pH changes in the bulk solution.
Conclusion: A Versatile Signal Transducer
This compound is a powerful tool in chemical sensing, acting as an indirect but effective signal transducer. Its mechanism of action is a sophisticated example of coupled chemical equilibria, where the high selectivity of a partner ionophore is translated into a robust optical signal via a proton-exchange process. Understanding this indirect mechanism—that this compound is fundamentally a lipophilic pH indicator—is paramount for the rational design of ion-selective optodes, troubleshooting experimental artifacts, and correctly interpreting the resulting data. This foundational knowledge enables researchers to harness the full potential of this versatile molecule for developing sensitive and selective bioanalytical assays.
References
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Molecular Depot. (n.d.). This compound. Retrieved from [Link]
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Xie, X., & Bakker, E. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. NIH National Library of Medicine. Retrieved from [Link]
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Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. PMC - NIH. Retrieved from [Link]
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Xie, X., & Bakker, E. (2015). Recent improvements to the selectivity of extraction-based optical ion sensors. PMC - NIH. Retrieved from [Link]
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Wikipedia. (n.d.). Ionophore. Retrieved from [Link]
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Yampolsky, I. V., et al. (2005). Synthesis and properties of the chromophore of the asFP595 chromoprotein from Anemonia sulcata. PubMed. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). Calcium ionophore V, Selectoph. Retrieved from [Link]
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AIP Publishing. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Retrieved from [Link]
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AIP Publishing. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes [Duplicate reference, content similar to 11]. Retrieved from [Link]
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Xie, X. (2017). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. ResearchGate. Retrieved from [Link]
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RSC Publishing. (2021). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. Retrieved from [Link]
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Lee, S., et al. (2023). Pushing the Limits of Biosensing: Selective Calcium Ion Detection with High Sensitivity via High-k Gate Dielectric Engineered Si Nanowire Random Network Channel Dual-Gate Field-Effect Transistors. PMC - NIH. Retrieved from [Link]
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MDPI. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). The structure of chromoionophore I (A), and absorption spectrum of... | Scientific Diagram. Retrieved from [Link]
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Materials Horizons (RSC Publishing). (2022). Design and synthesis of chromophores with enhanced electro-optic activities in both bulk and plasmonic–organic hybrid devices. Retrieved from [Link]
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The Scholary Journal of Biological Sciences. (2011). The Comparison of Spectrophotometric Method and High-Performance Liquid Chromatography in Photosynthetic Pigments Analysis. Retrieved from [Link]
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PubMed. (1987). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Retrieved from [Link]
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Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
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Chromoionophore V: A Comprehensive Technical Guide for Advanced Chemical Sensing
Introduction: The Role of Chromoionophore V in Modern Analytical Chemistry
In the landscape of chemical and biomedical analysis, the demand for sensitive, selective, and real-time monitoring of ionic species is ever-present. Ion-selective optodes, a class of optical sensors, have emerged as a powerful tool to meet this demand. At the heart of many such sensors lies a critical component: the chromoionophore. This guide provides an in-depth exploration of this compound, a sophisticated transducer molecule that translates chemical interactions into observable optical signals.
This compound is a highly lipophilic, proton-sensitive dye belonging to the benzo[a]phenoxazine class. Its utility stems from its ability to change color or fluorescence intensity upon protonation and deprotonation. When incorporated into a polymeric sensing membrane alongside a specific ionophore, it acts as the ultimate reporter, enabling the quantification of a target ion. This guide will delve into the core chemical properties, the intricate mechanism of action, and the practical application of this compound in the fabrication of ion-selective optical sensors, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile molecule in their work.
Part 1: Core Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is paramount to its successful application. This compound is identified by its systematic chemical names and unique identifiers, which are crucial for sourcing and regulatory purposes.
Nomenclature and Identification:
-
Systematic Name: 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine[1] or N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide.[2]
-
CAS Number: 132097-01-9.[1]
The molecular structure of this compound features a rigid, planar benzo[a]phenoxazine core, which is the basis of its chromophoric properties. The diethylamino group acts as an electron-donating group, while the naphthoylimino group serves as an electron-withdrawing group, creating a push-pull electronic system that is sensitive to changes in its chemical environment, particularly pH.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₅N₃O₂ | [1][3] |
| Molecular Weight | 471.55 g/mol | [1][3] |
| Appearance | Typically a solid powder | |
| Solubility | Highly soluble in organic solvents (e.g., THF, chloroform) and plasticizers (e.g., DOS, o-NPOE); insoluble in water. | [4] |
Note: Some commercial suppliers may list a molecular weight of 472.57 g/mol , which may be attributed to isotopic distribution or differences in calculation methods.[2]
Part 2: The Mechanism of Ion Detection: An Optical Transduction Pathway
The function of this compound in an ion-selective optode is predicated on a finely tuned equilibrium between the sample phase and a hydrophobic sensing membrane. It does not bind the target ion directly; instead, it responds to the flux of protons that is stoichiometrically coupled to the recognition of the target ion by a selective ionophore.
The most well-documented application of this compound is in the detection of anions.[5] The underlying principle is a co-extraction mechanism. For the sensor to remain electrically neutral, the transport of a negatively charged analyte (A⁻) from the aqueous sample into the organic membrane phase must be accompanied by the transport of a cation. In this sensing scheme, that cation is a proton (H⁺) from the sample.
This influx of protons into the membrane increases the local H⁺ concentration, leading to the protonation of the basic this compound (Ch). The protonated (ChH⁺) and deprotonated (Ch) forms of the molecule possess distinct absorption spectra. This change in the ratio of ChH⁺ to Ch results in a measurable change in the color or absorbance of the membrane, which can be directly correlated to the concentration of the target anion in the sample.[6][7]
The overall equilibrium can be described as:
A⁻ (aq) + H⁺ (aq) + L (org) + Ch (org) ⇌ L-A⁻ (org) + ChH⁺ (org)
Where:
-
A⁻ is the target anion.
-
L is the neutral anion-selective ionophore.
-
Ch is the deprotonated this compound.
-
(aq) denotes the aqueous sample phase.
-
(org) denotes the organic membrane phase.
A critical factor governing the sensor's performance is the acidity constant (pKa) of the chromoionophore within the specific membrane environment. The pKa determines the pH range over which the chromoionophore is most responsive, and thus dictates the dynamic range of the sensor.[5] The pKa is significantly influenced by the composition of the membrane, particularly the choice of plasticizer, with values in less polar plasticizers like bis(2-ethylhexyl)sebacate (DOS) being several orders of magnitude lower than in more polar ones like o-nitrophenyloctylether (o-NPOE).[8]
Part 3: Application in Ion-Selective Optode Fabrication
The translation of the described mechanism into a functional sensor requires the careful formulation and fabrication of a polymeric membrane. This membrane serves as a solid-phase solvent for the active components and provides a stable interface with the sample.
Field-Proven Insights on Component Selection:
-
Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is the most common choice due to its excellent chemical stability, optical transparency, and compatibility with a wide range of additives.[6][9]
-
Plasticizer: The plasticizer is a critical component, typically constituting about 66% of the membrane weight. It acts as a solvent for the ionophore and chromoionophore, ensures the mobility of ionic species within the membrane, and influences the sensor's selectivity and pKa.[8][10] Common choices include DOS and o-NPOE.
-
Ionophore: The selection of the ionophore is dictated by the target analyte. A highly selective ionophore is essential for a highly selective sensor. For nitrite sensing, for example, cobalt(III) corrole or rhodium(III) porphyrin derivatives have been successfully employed alongside this compound.[5]
-
Chromoionophore: this compound is incorporated at a concentration sufficient to produce a strong optical signal but low enough to not significantly alter the bulk properties of the membrane.
Experimental Protocol: Step-by-Step Fabrication of an Anion-Selective Optode Membrane
This protocol outlines a standard method for preparing a PVC-based sensing membrane, often referred to as a "cocktail," which is then cast to form a thin film.
Materials and Reagents:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (o-NPOE) as plasticizer
-
Anion-selective ionophore (e.g., for nitrite)
-
This compound
-
Tetrahydrofuran (THF), inhibitor-free, analytical grade
-
Glass slides or other suitable substrate
Procedure:
-
Preparation of the Membrane Cocktail:
-
Accurately weigh the membrane components. A typical mass ratio is approximately 33% PVC and 66% plasticizer. The ionophore and this compound are added in smaller, optimized amounts (e.g., 1-10 mg per 100 mg of total membrane mass).
-
Causality: The PVC provides structural integrity, while the plasticizer creates a liquid-like internal environment necessary for ion transport. The precise ratio of ionophore to chromoionophore is optimized to balance ion extraction efficiency with the optical response.
-
Dissolve all components in a minimal amount of THF (e.g., 1.5 mL) in a small glass vial.
-
Ensure complete dissolution by vortexing or sonicating until a homogenous, slightly viscous solution (the "cocktail") is formed.[11]
-
-
Membrane Casting:
-
Clean the substrate (e.g., glass slide) thoroughly. For enhanced membrane adhesion, the glass can be silanized.
-
Using a micropipette, carefully deposit a small, defined volume of the cocktail (e.g., 100 µL) onto the substrate.
-
Self-Validation: The use of a defined volume on a fixed area allows for reproducible membrane thickness, a critical parameter for consistent sensor performance.
-
Allow the THF to evaporate slowly in a dust-free environment at room temperature (typically for 24 hours). This can be done in a fume hood with the sash lowered to minimize air currents.
-
A transparent, flexible, thin film will form on the substrate. The final membrane thickness is typically in the range of 2-10 µm.
-
-
Conditioning and Storage:
-
Before use, the sensor membrane should be conditioned by soaking it in a buffer solution similar to the one that will be used for the samples. This ensures that the membrane is fully hydrated and equilibrated.
-
Store the fabricated optodes in a dry, dark environment when not in use to prevent photobleaching of the chromoionophore.
-
Sources
- 1. scbt.com [scbt.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. This compound | C31H25N3O2 | CID 3664990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectral Characteristics of Chromoionophore V
This guide provides a comprehensive technical overview of Chromoionophore V, a key component in the development of optical sensors for ion detection. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique spectral properties of this molecule in their work. This document delves into the core principles of its function, provides detailed experimental protocols, and offers insights into its application, grounded in established scientific literature.
Introduction to this compound: A Versatile Optical Transducer
This compound, with the chemical name 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a lipophilic dye that has garnered significant attention for its utility in optical sensing applications.[1] It belongs to a class of compounds known as chromoionophores, which are molecules that can reversibly bind ions and, in doing so, exhibit a change in their optical properties, such as color (absorbance) or fluorescence.[1] This characteristic makes them invaluable as signal transducers in ion-selective electrodes (ISEs) and, more specifically, in optical sensors known as optodes.[2][3]
The fundamental principle behind the functionality of this compound lies in its pH-dependent spectral characteristics. It acts as a proton-sensitive dye, meaning its absorption and emission spectra are altered depending on its protonation state. This property is harnessed in ion sensing by coupling it with a specific ionophore that selectively binds to a target ion. The binding of the target ion by the ionophore perturbs the local proton concentration, leading to a change in the protonation state of this compound and a corresponding measurable change in its optical signal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132097-01-9 | [1] |
| Molecular Formula | C₃₁H₂₅N₃O₂ | [1] |
| Molecular Weight | 471.55 g/mol | [1] |
| Full Chemical Name | 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine | [1] |
| Alternate Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | [3] |
Spectral Characteristics of this compound
The utility of this compound as an optical sensor component is entirely dependent on its distinct spectral properties in its protonated and deprotonated forms. The transition between these two states provides a ratiometric readout, which is a highly desirable feature in sensing applications as it minimizes the impact of fluctuations in light source intensity, detector sensitivity, and dye concentration.
Absorbance Spectra
In its deprotonated (basic) form, this compound exhibits an absorption maximum at a shorter wavelength, while in its protonated (acidic) form, the absorption maximum shifts to a longer wavelength (a bathochromic shift). This change in the absorption spectrum is visually perceptible as a color change.
A key study on polymeric optical sensors for nitrite detection demonstrated the ratiometric absorbance properties of films containing this compound.[2] The absorbance of the sensor films was measured at two key wavelengths:
-
Deprotonated form: Absorbance measured at 566 nm .
-
Protonated form: Absorbance measured at 665 nm .
The ratio of the absorbances at these two wavelengths can be used to determine the degree of protonation of the chromoionophore, which in turn is related to the concentration of the target analyte.[2]
Table 2: Key Absorbance Wavelengths for this compound in a Polymeric Film
| State | Absorbance Wavelength | Reference |
| Deprotonated | 566 nm | [2] |
| Protonated | 665 nm | [2] |
Fluorescence Spectra
While the absorbance properties of this compound are well-documented in the context of colorimetric sensing, its fluorescence characteristics are also of significant interest for developing fluorescent optical sensors. Generally, the protonation state of a fluorophore can influence its fluorescence intensity and emission wavelength. For many chromoionophores, the protonated form exhibits different fluorescence properties compared to the deprotonated form. A comprehensive characterization of the excitation and emission spectra, as well as the fluorescence quantum yield of both the protonated and deprotonated forms of this compound, would be highly valuable for the development of fluorescence-based sensing platforms.
The Sensing Mechanism: A Symphony of Molecular Interactions
The function of a this compound-based optical sensor is a carefully orchestrated interplay between several components within a hydrophobic sensing membrane. The key players are the chromoionophore itself, a selective ionophore, and often a lipophilic additive, all embedded within a polymer matrix.
The general mechanism for cation detection can be summarized as follows:
-
Initial State: In the absence of the target cation, the this compound (CH⁺) is in its protonated form, and the ionophore (I) is free within the membrane.
-
Ion Exchange: When the sensing membrane is exposed to a sample containing the target cation (M⁺), the ionophore selectively binds to it, forming a complex (MI⁺).
-
Proton Release: To maintain charge neutrality within the hydrophobic membrane, the formation of the positively charged MI⁺ complex is accompanied by the release of a proton from the protonated this compound (CH⁺).
-
Optical Signal: The deprotonation of this compound (to its neutral form, C) leads to a change in its absorption and/or fluorescence spectrum, which is detected as the analytical signal.
This equilibrium-based process allows for the quantitative determination of the target ion concentration by measuring the change in the optical properties of this compound.
Caption: Generalized sensing mechanism of a this compound-based optical sensor for cation detection.
Experimental Protocols: From Membrane Fabrication to Spectral Measurement
The successful implementation of this compound in an optical sensor requires the careful preparation of a sensing membrane and a systematic approach to spectral measurements. The following protocol provides a detailed methodology for the fabrication of a PVC-based sensing membrane and subsequent absorbance measurements.
Materials and Reagents
-
This compound
-
Selective Ionophore (e.g., Valinomycin for K⁺, ETH 1001 for Ca²⁺)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE) or bis(2-ethylhexyl) sebacate (DOS))
-
Tetrahydrofuran (THF), anhydrous
-
Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Buffer solutions of varying pH
-
Standard solutions of the target ion
Preparation of the Sensing Membrane Cocktail
The following is a general procedure; the exact ratios of the components may need to be optimized for specific applications.
-
Dissolution of Components: In a clean, dry glass vial, dissolve the following components in 1-2 mL of THF:
-
This compound (typically 1-5 mg)
-
Selective Ionophore (typically 5-10 mg)
-
Lipophilic additive (optional, typically 0.5-2 mg)
-
PVC (approximately 30-40 mg)
-
Plasticizer (approximately 60-70 mg)
-
-
Homogenization: Vortex the mixture thoroughly until all components are completely dissolved, resulting in a clear, homogeneous cocktail.
Fabrication of the Optode Membrane
-
Casting: Cast the membrane cocktail onto a clean, flat glass slide or into a suitable container (e.g., a petri dish or a cuvette).
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. The result will be a thin, transparent, and flexible sensing membrane.
Caption: A streamlined workflow for the preparation and measurement of a this compound-based optical sensor.
Ratiometric Absorbance Measurement
-
Conditioning: Condition the fabricated optode membrane in a buffer solution of a specific pH (e.g., pH 7.4 for physiological measurements) for at least 30 minutes.
-
Baseline Measurement: Record the absorbance spectrum of the conditioned membrane in the buffer solution without the target analyte.
-
Analyte Measurement: Immerse the membrane in standard solutions of the target analyte with increasing concentrations. Allow the system to reach equilibrium at each concentration (typically a few minutes).
-
Spectral Acquisition: Record the full absorbance spectrum at each analyte concentration.
-
Data Analysis: For each spectrum, determine the absorbance at the two characteristic wavelengths (e.g., 566 nm and 665 nm). Calculate the ratio of these absorbances (A₆₆₅/A₅₆₆).
-
Calibration Curve: Plot the absorbance ratio as a function of the logarithm of the analyte concentration to generate a calibration curve.
Ion Selectivity and Performance Considerations
The selectivity of a this compound-based optical sensor is primarily determined by the chosen ionophore. A highly selective ionophore will ensure that the sensor responds primarily to the target ion, with minimal interference from other ions present in the sample matrix. It is crucial to evaluate the sensor's response to a range of potentially interfering ions to determine its selectivity coefficients.
The performance of the sensor is also influenced by the composition of the membrane, particularly the type and amount of plasticizer used. The plasticizer affects the mobility of the components within the membrane and can influence the pKa of the chromoionophore. Therefore, optimization of the membrane composition is a critical step in developing a robust and reliable optical sensor.
Conclusion and Future Outlook
This compound stands out as a powerful tool for the development of optical sensors due to its distinct pH-dependent spectral properties, which allow for reliable ratiometric measurements. This guide has provided a comprehensive overview of its characteristics, the underlying sensing mechanism, and a detailed experimental protocol for its implementation. The versatility of this chromoionophore, when combined with a vast library of selective ionophores, opens up a wide range of possibilities for the detection of various ions in diverse applications, from clinical diagnostics to environmental monitoring.
Future research in this area will likely focus on the development of novel sensing platforms that enhance the performance of this compound, such as nanoparticle-based sensors and microfluidic devices. A more detailed characterization of its fluorescence properties will also pave the way for the development of highly sensitive fluorescence-based detection methods.
References
-
Xie, X., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors, 14(7), 12345-12359. [Link]
Sources
An In-depth Technical Guide to the pKa of Chromoionophore V and Its Foundational Role in Optical Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of Chromoionophore V, a key component in the development of optical sensors and ion-selective electrodes. Central to its function is its acid dissociation constant (pKa), a parameter that dictates the optimal operational range of any sensor in which it is incorporated. While a definitive, universally applicable pKa value for this compound is not cataloged due to its dependence on the specific microenvironment of the sensing membrane, this guide will elucidate the profound significance of its pKa. Furthermore, we will provide a detailed, field-proven experimental protocol for the precise determination of this critical parameter using spectrophotometric titration. This document is intended to serve as an essential resource for researchers and professionals engaged in the design, development, and validation of advanced sensing technologies.
Introduction to this compound: A Molecular Overview
This compound, chemically known as N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide, is a highly lipophilic dye that belongs to the benzo[a]phenoxazine class of compounds.[1] Its molecular structure, characterized by a conjugated system and a protonatable nitrogen atom on the diethylamino group, imparts its pH-sensitive chromogenic properties. This ability to change color in response to pH variations makes it an invaluable tool in the field of chemical sensing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | [1] |
| Molecular Formula | C31H25N3O2 | [1] |
| Molecular Weight | 471.55 g/mol | [1] |
| Appearance | Solid | |
| Key Application | H+-selective chromoionophore in optical sensors and ion-selective electrodes. | [1] |
The primary application of this compound lies in its role as a proton-selective indicator in optical sensing systems. These systems are designed to detect the concentration of specific ions by coupling the ion-recognition event with a measurable optical signal, typically a change in absorbance or fluorescence.
The Criticality of pKa in Chromoionophore-Based Sensors
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a chromoionophore like V, the pKa represents the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. This equilibrium is the linchpin of its function as a pH indicator.
Caption: Protonation equilibrium of this compound.
The significance of the pKa value is multifold:
-
Operational Range of the Sensor: The pKa determines the pH range over which the sensor will be most sensitive. The effective measurement window of a sensor based on a single chromoionophore is typically centered around its pKa, spanning approximately 1-2 pH units on either side.
-
Selectivity and Sensitivity: In ion-selective optodes, the response is a function of both the ionophore's binding constant for the target ion and the chromoionophore's pKa. A higher pKa for the chromoionophore generally leads to improved selectivity for the target anion in co-extraction-based sensors. For instance, the selectivity of nitrite sensors is enhanced when using chromoionophores with higher pKa values, with the observed order being Chromoionophore I > V > II > VII > III.[2]
-
Environmental Dependence: It is crucial to understand that the pKa of a lipophilic molecule like this compound is not an absolute constant. It is highly dependent on the polarity and composition of the microenvironment, such as the plasticizer and polymer matrix of an ion-selective membrane.[3] For example, pKa values of chromoionophores in bis(2-ethylhexyl)sebacate (DOS) plasticized PVC membranes are 2-3 orders of magnitude smaller than in o-nitrophenyloctylether (NPOE) membranes.[3]
Experimental Determination of this compound pKa: A Step-by-Step Protocol
The most common and reliable method for determining the pKa of a chromoionophore is through spectrophotometric titration. This technique involves monitoring the change in the absorbance spectrum of the chromoionophore as a function of pH.
Principle of Spectrophotometric Titration
The determination of pKa by spectrophotometry is based on the Beer-Lambert law. The protonated (HIn) and deprotonated (In-) forms of the chromoionophore have distinct absorption spectra. By measuring the absorbance of a solution containing the chromoionophore at a series of known pH values, the ratio of the concentrations of the two species can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation:
pH = pKa + log([In⁻]/[HIn])
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of pKa.
Detailed Methodology
Materials and Reagents:
-
This compound
-
Spectrophotometric grade solvent for stock solution (e.g., ethanol or THF)
-
A series of buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate buffers)
-
High-purity water
-
Calibrated pH meter
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dilute to a known volume with the same solvent to obtain a stock solution of a specific concentration (e.g., 1 mM).
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values, covering the expected pKa range of this compound. A broad range (e.g., pH 2 to 12) is recommended for initial characterization.
-
Ensure the ionic strength of the buffer solutions is kept constant to minimize its effect on the pKa.
-
-
Spectrophotometric Measurements:
-
For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. This ensures the total concentration of the chromoionophore is the same in all samples.
-
Record the full absorbance spectrum (e.g., from 400 nm to 800 nm) for each sample.
-
Identify the wavelengths of maximum absorbance for the fully protonated (acidic solution) and fully deprotonated (basic solution) forms of the chromoionophore.
-
-
Data Analysis and pKa Calculation:
-
Select a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the midpoint of the absorbance change.
-
Mathematically, the pKa can be determined by fitting the data to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.
-
Concluding Remarks
The pKa of this compound is a pivotal parameter that governs its performance in optical sensing applications. While its value is intrinsically linked to the composition of the sensing matrix, a precise experimental determination is paramount for the rational design and optimization of sensors. The spectrophotometric titration method detailed in this guide provides a robust and reliable framework for this determination. By understanding and accurately measuring the pKa, researchers and drug development professionals can harness the full potential of this compound to create highly sensitive and selective analytical tools.
References
- Malinski, T., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores.
- Xie, X., & Bakker, E. (2015). Ionophore-Based Ion-Selective Electrodes. Chemical Reviews, 115(21), 11587-11624.
- Oesch, U., et al. (1986). Design of neutral hydrogen ion carriers for solvent polymeric membrane electrodes of high selectivity. Analytical Chemistry, 58(11), 2285-2289.
- Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301.
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41.
- Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132.
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The Definitive Guide to Chromoionophore V in Ion-Selective Electrodes: Principles, Protocols, and Performance
This technical guide provides a comprehensive overview of Chromoionophore V, detailing its fundamental role, mechanism of action, and practical application in the fabrication of optical ion-selective electrodes (ISEs). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple definitions to deliver field-proven insights and validated protocols, ensuring both scientific accuracy and practical utility.
Introduction: The Convergence of Selectivity and Optical Sensing
Ion-selective electrodes are powerful analytical tools that measure the activity of a specific ion in a solution.[1] Traditionally, these sensors operate potentiometrically, measuring a voltage difference. However, a significant class of ISEs, known as optodes, translates ion recognition into an optical signal (colorimetric or fluorescent), offering advantages in miniaturization and visual detection. The performance of these optodes hinges on the precise interplay of several key components within a polymeric sensing membrane.
At the heart of this optical transduction is the chromoionophore . These molecules are essentially lipophilic (oil-soluble) pH indicators that change color or fluorescence upon protonation or deprotonation.[2] This guide focuses on a specific and highly effective example: This compound . While it is a pH indicator, its true power is unlocked when paired with a highly selective ionophore for a target analyte, enabling the precise measurement of ions that are otherwise optically silent.
Core Principle: The Ion-Exchange Mechanism
The most prevalent sensing mechanism for cation-selective optodes does not rely on the chromoionophore binding directly to the target ion. Instead, it employs a sophisticated and highly effective ion-exchange system.[3] This circumvents the challenging task of developing a new chromoionophore for every single ion of interest.
The mechanism, illustrated in Figure 1, can be summarized in three key steps:
-
Selective Extraction : A specific, neutral ionophore (e.g., a lead-selective ionophore) embedded in the water-immiscible membrane selectively binds and extracts the target cation (e.g., Pb²⁺) from the aqueous sample into the membrane phase.
-
Charge Neutrality and Proton Exchange : To maintain charge neutrality within the membrane, the influx of a positive charge from the target ion must be balanced. This is achieved by the release of one or more protons (H⁺) from the protonated this compound (Ind-H⁺).
-
Optical Signal Generation : The deprotonation of this compound (Ind-H⁺ → Ind) induces a significant change in its electronic structure, resulting in a measurable change in its absorbance or fluorescence spectrum.[3] This optical change is directly proportional to the concentration of the target ion in the sample.
This elegant mechanism effectively couples the high selectivity of advanced ionophores with the sensitive optical response of the chromoionophore.
Figure 1: Mechanism of a lead-selective optical sensor. The selective extraction of a Pb²⁺ ion by a specific ionophore into the membrane prompts the deprotonation of this compound to maintain charge balance, causing a color change.
Fabrication of a High-Performance Lead-Selective Optode
The development of a reliable ion-selective electrode is critically dependent on the precise composition of the sensing membrane. The protocol below details the fabrication of a robust PVC-based membrane optimized for the detection of lead (Pb²⁺), utilizing a combination of a selective lead ionophore and this compound as the optical transducer.
Required Reagents and Materials
| Component | Role | Typical Compound | Supplier Example |
| Polymer Matrix | Provides structural integrity to the membrane. | High Molecular Weight Poly(vinyl chloride) (PVC) | Sigma-Aldrich |
| Plasticizer | Ensures ion mobility within the membrane. | 2-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich |
| Selective Ionophore | Confers selectivity for the target ion (Pb²⁺). | Lead Ionophore IV | Sigma-Aldrich |
| Chromoionophore | Acts as the H⁺-selective optical transducer. | This compound | Molecular Depot[4] |
| Anionic Additive | Reduces anionic interference and improves response. | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich |
| Solvent | Dissolves all components to create the membrane cocktail. | Tetrahydrofuran (THF), high purity | Fisher Scientific |
Experimental Protocol: Membrane Cocktail Preparation and Electrode Assembly
This protocol is adapted from established methodologies for fabricating lead-selective electrodes.[5]
Causality Note: The ratio of components is crucial. The plasticizer content ensures the membrane remains a flexible, semi-liquid phase allowing for component mobility. The concentration of the anionic additive is typically set relative to the ionophore to ensure proper ion-exchange equilibrium and prevent unwanted extraction of sample anions.
-
Component Weighing: Accurately weigh the membrane components to achieve the following final composition in the dried membrane:
-
PVC: ~33% by weight
-
o-NPOE: ~65% by weight
-
Lead Ionophore IV: ~1% by weight
-
This compound: ~0.5% by weight
-
KTpClPB: ~0.5% by weight (approx. 50 mol% relative to the ionophore)
-
-
Dissolution: In a small glass vial, combine the weighed components. Add approximately 1.5 mL of THF.
-
Homogenization: Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer until all components are fully dissolved, resulting in a clear, homogenous solution (the "membrane cocktail").
-
Electrode Body Preparation: Use a clean, solid-state electrode body (e.g., a polished glassy carbon electrode or a screen-printed electrode). Ensure the surface is clean and dry.
-
Drop-Casting: Carefully apply a small, precise volume (e.g., 5-10 µL) of the membrane cocktail onto the active surface of the electrode.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 12 hours. This will form a thin, uniform, ion-selective membrane. For optical measurements using a transparent support, the cocktail can be cast onto a clean glass slide.[6]
-
Conditioning: Before use, condition the newly fabricated electrode by immersing it in a 10⁻³ M solution of Pb(NO₃)₂ for at least 1 hour. This ensures the membrane is properly equilibrated with the target ion.
Figure 2: Step-by-step workflow for the fabrication of an ion-selective electrode membrane incorporating this compound.
Performance Characteristics: Quantifying Selectivity
The most critical performance metric for an ISE is its selectivity—the ability to detect the primary ion without interference from other ions present in the sample. This is quantified by the potentiometric selectivity coefficient (log KpotPrimary,Interferent). A more negative value signifies greater selectivity for the primary ion over the interfering ion.[7]
The data below, sourced from studies using Lead Ionophore IV, is representative of the high selectivity achievable with a sensor system that would incorporate this compound as its transducer.[7]
| Interfering Ion (M) | Selectivity Coefficient (log KpotPb,M) | Level of Interference |
| Mn²⁺ | -3.6 | Very Low |
| Co²⁺ | -3.5 | Very Low |
| Ni²⁺ | -3.4 | Very Low |
| Zn²⁺ | -3.2 | Very Low |
| Cd²⁺ | -3.1 | Low |
| Cu²⁺ | -2.5 | Moderate |
| Tl⁺ | -2.1 | Moderate-High |
| Ag⁺ | -1.8 | High |
| Na⁺ | -4.3 | Negligible |
| K⁺ | -4.2 | Negligible |
| Ca²⁺ | -4.1 | Negligible |
| Mg²⁺ | -4.2 | Negligible |
Data Interpretation: The sensor exhibits excellent selectivity for Pb²⁺ over common alkali, alkaline earth, and many transition metal ions. For instance, a log K value of -3.1 for Cd²⁺ means the sensor is over 1000 times more selective for lead than for cadmium. While interference from Ag⁺ is more significant, the overall performance demonstrates a robust and highly selective system for lead detection in complex matrices.
Applications in Drug Development and Scientific Research
The ability to selectively measure ion concentrations is paramount in pharmaceutical and life sciences. ISEs built with components like this compound offer versatile platforms for:
-
Heavy Metal Analysis: Quantifying trace levels of heavy metal contaminants like lead in pharmaceutical raw materials and final drug products is a critical quality control step to ensure patient safety.
-
Bioprocess Monitoring: Monitoring ion concentrations in cell culture media is essential for optimizing protein production and other biopharmaceutical manufacturing processes.
-
Formulation Studies: The activity of ions can impact the stability and efficacy of drug formulations. ISEs provide a valuable tool for characterizing these properties.
-
Environmental Monitoring: Assessing lead contamination in water sources used in pharmaceutical manufacturing ensures process integrity and environmental compliance.
Conclusion
This compound is a vital component in the modern analytical chemist's toolkit for developing optical ion-selective sensors. It functions not as a direct ion binder, but as a highly sensitive proton-responsive transducer. When integrated into a carefully formulated membrane with a specific ionophore, it enables the creation of robust, selective, and reliable optodes. The protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this technology for critical analytical applications, particularly in the selective determination of lead and other heavy metal ions.
References
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Charlton, S., et al. (2021). "Recent improvements to the selectivity of extraction-based optical ion sensors." PubMed Central. Available at: [Link]
-
Xie, X., et al. (2013). "Oxazinoindolines as Fluorescent H+ Turn-On Chromoionophores For Optical and Electrochemical Ion Sensors." ACS Publications. Available at: [Link]
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Xie, X., et al. (2014). "Ionophore-Based Ion-Selective Optical NanoSensors Operating in Exhaustive Sensing Mode." Analytical Chemistry. Available at: [Link]
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Mroczkiewicz, M., et al. (2012). "Tested membrane compositions." ResearchGate. Available at: [Link]
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Al-Ahmary, K. M., et al. (2023). "A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane." National Institutes of Health. Available at: [Link]
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Mistlberger, G., et al. (2014). "Ionophore-based optical sensors." PubMed. Available at: [Link]
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Zimmer & Peacock. (2020). "What is the selectivity of ion-selective electrodes (ISE)?" Zimmer & Peacock. Available at: [Link]
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Ariri, A., et al. (2022). "Fabrication of Lead Ion Selective Electrodes (Pb-ISE) based on Poly Methyl-Methacrylate-Co-Butyl Acrylate (MB28) Thin Film Photo." Portugaliae Electrochimica Acta. Available at: [Link]
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An In-Depth Technical Guide to Chromoionophore V for Optical Ion Detection
Introduction: The Role of Chromoionophores in Modern Analytical Chemistry
In the realm of chemical sensing, the ability to selectively and sensitively detect specific ions in complex matrices is of paramount importance. Optical sensors, or optodes, have emerged as a powerful analytical tool, offering advantages such as remote monitoring, miniaturization, and freedom from electrical interference. At the heart of many of these optical sensors lies a critical component: the chromoionophore. These sophisticated organic molecules are designed to produce a measurable change in their optical properties—such as absorbance or fluorescence—in response to the presence of a target ion. This guide provides an in-depth technical overview of a particularly versatile and widely utilized chromoionophore: Chromoionophore V. We will explore its fundamental chemical properties, the intricate mechanisms governing its function in ion detection, and provide practical, field-proven insights into its application for researchers, scientists, and drug development professionals.
Core Principles of this compound
This compound, chemically known as N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide, is a lipophilic, hydrogen ion-selective chromoionophore.[1] Its molecular structure is centered around a benzo[a]phenoxazine core, a system renowned for its strong light absorption and fluorescence properties. The diethylamino group at the 9-position and the naphthoylimino group at the 5-position are key functional moieties that modulate the electronic and, consequently, the spectral properties of the molecule.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its effective implementation in optical sensing applications.
| Property | Value | Source |
| Chemical Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | [1] |
| Alternate Names | 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine | |
| CAS Number | 132097-01-9 | |
| Molecular Formula | C₃₁H₂₅N₃O₂ | |
| Molecular Weight | 472.57 g/mol | [1] |
| Appearance | Solid |
This table summarizes the key identification properties of this compound.
The Signaling Mechanism: A Tale of Two States
The functionality of this compound as an optical indicator is predicated on its ability to exist in two distinct, interconvertible states: a protonated and a deprotonated form. Each of these states possesses a unique electronic configuration, leading to different absorption and emission spectra. The transition between these states is governed by the pH of the local microenvironment within the sensor matrix.
-
Deprotonated State (C): In a basic environment, this compound exists in its neutral, deprotonated form. This form typically exhibits a distinct color.
-
Protonated State (CH⁺): In an acidic environment, the molecule accepts a proton, transitioning to its positively charged, protonated state. This structural change alters the electronic distribution within the benzo[a]phenoxazine core, resulting in a different color and/or fluorescence emission.
This pH-dependent equilibrium is the cornerstone of its application in ion sensing. The key is to couple this protonation/deprotonation cycle to the concentration of a target ion. This is achieved through the formulation of a multicomponent sensor membrane.
The Heart of the Sensor: The Optode Membrane
An optical sensor utilizing this compound is not simply the chromoionophore in isolation. Instead, it is a carefully engineered system, typically a thin polymeric film, that houses the chromoionophore along with other critical components that work in concert to achieve selective ion detection.
Key Components of a this compound-Based Optode Membrane
| Component | Function | Causality of Choice |
| Polymer Matrix (e.g., PVC) | Provides a solid, transparent support for the other components and creates a distinct hydrophobic phase from the aqueous sample. | Poly(vinyl chloride) (PVC) is a common choice due to its optical transparency, chemical inertness, and ability to form stable, flexible films when plasticized. |
| Plasticizer (e.g., o-NPOE, DOS) | A water-immiscible organic liquid that dissolves the other components and imparts flexibility to the polymer matrix, allowing for the diffusion of ions and ion-ionophore complexes. | The choice of plasticizer is critical as its polarity influences the pKa of the chromoionophore and the stability of the ion-ionophore complexes, thereby affecting the sensor's dynamic range and selectivity.[2][3] |
| Ionophore | A molecule that selectively binds to the target ion. | The high selectivity of the overall sensor is primarily determined by the choice of ionophore. A vast library of ionophores exists for a wide range of cations and anions. |
| Ionic Additives (e.g., KTpClPB) | Lipophilic salts that are sometimes added to the membrane to control the initial ionic balance and prevent the leaching of other components. | These additives can improve the stability and response characteristics of the sensor by ensuring charge neutrality within the membrane phase. |
This table outlines the essential components of a typical optode membrane and the rationale behind their selection.
The Mechanism of Ion Detection: Ion-Exchange and Co-extraction
The detection of a target ion is achieved by coupling its presence in the sample to the protonation state of this compound within the membrane. This is accomplished through two primary mechanisms, depending on the charge of the target analyte.
For the detection of cations (M⁺), the optode membrane is formulated with an ionophore (L) selective for that cation. The sensing mechanism proceeds as follows:
-
The ionophore (L) within the membrane binds to the target cation (M⁺) from the aqueous sample at the membrane-sample interface.
-
To maintain charge neutrality within the hydrophobic membrane, for every cation that enters, a proton (H⁺) must be expelled from the membrane into the sample.
-
This expulsion of a proton is facilitated by the deprotonation of the protonated form of this compound (CH⁺).
-
The resulting change in the concentration of the protonated versus the deprotonated form of this compound leads to a measurable change in the absorbance or fluorescence of the membrane, which is proportional to the concentration of the target cation in the sample.
For the detection of anions (A⁻), the mechanism is slightly different. Here, the ionophore (L) within the membrane facilitates the extraction of the anion from the sample into the membrane.
-
The ionophore (L) binds to the target anion (A⁻) at the sample-membrane interface.
-
To maintain charge neutrality within the membrane, the negatively charged anion must be accompanied by a cation. In this sensing scheme, a proton (H⁺) from the aqueous sample is co-extracted with the anion into the membrane.
-
This influx of protons into the membrane leads to the protonation of the deprotonated form of this compound (C).
-
The resulting increase in the concentration of the protonated form (CH⁺) causes a change in the optical properties of the membrane, which is proportional to the concentration of the target anion in the sample.
Performance Characteristics and Optimization
The analytical performance of an optical sensor based on this compound is dictated by several key parameters. A thorough understanding of these allows for the rational design and optimization of the sensor for a specific application.
Selectivity
Selectivity is arguably the most critical performance metric of an ion sensor. It describes the sensor's ability to respond to the target ion in the presence of other, potentially interfering, ions. In the context of this compound-based optodes, the selectivity is primarily governed by the chosen ionophore. The selectivity is quantified by the selectivity coefficient, Kpot(I,J), where I is the primary ion and J is the interfering ion. A smaller value of Kpot(I,J) indicates a higher selectivity for the primary ion over the interfering ion.
The following table presents the logarithm of the optical selectivity coefficients for a nitrite-selective optode based on a cobalt(III) corrole ionophore and this compound.
| Interfering Anion | log Kpot(NO₂⁻, J) |
| Cl⁻ | -2.5 |
| Br⁻ | -1.8 |
| NO₃⁻ | -1.5 |
| I⁻ | -0.8 |
| ClO₄⁻ | 0.2 |
| SCN⁻ | 0.5 |
Data extracted from a study on nitrite-selective optical sensors.[2] A lower value indicates better selectivity for nitrite over the interfering anion.
Sensitivity and Dynamic Range
The sensitivity of the sensor is determined by the magnitude of the optical change for a given change in ion concentration. The dynamic range refers to the concentration range over which the sensor provides a measurable and reproducible response. Both of these parameters are influenced by the pKa of this compound within the membrane.
The apparent pKa of a chromoionophore is not an intrinsic constant but is significantly influenced by the polarity of the plasticizer used in the membrane.[3] For instance, the pKa values of chromoionophores are typically 2-3 orders of magnitude lower in the less polar plasticizer bis(2-ethylhexyl)sebacate (DOS) compared to the more polar o-nitrophenyloctylether (o-NPOE).[3] This is a critical consideration in sensor design, as the pKa of the chromoionophore should be matched to the pH of the sample and the desired dynamic range of the sensor. A study on various chromoionophores suggests that this compound has a relatively high pKa compared to many other chromoionophores, which can contribute to better selectivity in certain applications.[2]
Response Time
The response time is the time required for the sensor to reach a stable signal after a change in the analyte concentration. This is primarily governed by the diffusion of ions and ion-ionophore complexes within the membrane and the kinetics of the ion-exchange or co-extraction process at the membrane-sample interface. The thickness and composition of the membrane play a crucial role in determining the response time. Thinner membranes generally lead to faster response times.
Experimental Protocol: Fabrication of a this compound-Based Optical Sensor
This section provides a detailed, step-by-step methodology for the fabrication of a generic ion-selective optode membrane incorporating this compound. This protocol is intended as a starting point and may require optimization depending on the specific target ion and application.
Materials and Reagents
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (o-NPOE))
-
This compound
-
Target-specific ionophore
-
Ionic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF), analytical grade
-
Glass slides
Step-by-Step Procedure
-
Preparation of the Optode Cocktail: a. In a clean, dry glass vial, dissolve approximately 33 mg of PVC in 66 mg of the chosen plasticizer in 1.5 mL of THF. Gentle vortexing can aid dissolution. b. To this solution, add the active components. A typical starting concentration would be 1-5 mg of this compound, 1-10 mg of the ionophore, and, if used, 0.5-2 mg of the ionic additive. The exact amounts will need to be optimized for the specific application. c. Cap the vial and mix thoroughly until all components are completely dissolved, resulting in a clear, homogeneous "cocktail."
-
Membrane Casting: a. Place a clean glass slide on a level surface in a dust-free environment. b. Using a micropipette, carefully dispense a known volume of the optode cocktail (e.g., 200 µL) onto the center of the glass slide. c. Allow the THF to evaporate slowly over several hours, or overnight. This will result in the formation of a thin, transparent, and flexible polymeric film on the glass slide.
-
Conditioning and Use: a. Before use, the optode membrane should be conditioned by immersing it in a buffer solution of a known pH and ionic strength for at least 30 minutes. This allows the membrane to equilibrate with the aqueous environment. b. The optical properties of the membrane can then be measured using a spectrophotometer or a fluorometer. The sensor is exposed to sample solutions of varying analyte concentrations, and the resulting changes in the absorbance or fluorescence spectra are recorded.
Self-Validation and Quality Control
-
Visual Inspection: The cast membrane should be transparent, free of cracks, and have a uniform thickness.
-
Reproducibility: Fabricate multiple sensors from the same cocktail and test their response to the same analyte concentrations. The results should be highly reproducible.
-
Reversibility: The sensor response should be reversible. This can be tested by alternating the sensor between a high and a low concentration of the target analyte.
Challenges and Future Perspectives
While this compound and other similar chromoionophores have proven to be incredibly valuable tools in chemical sensing, there are inherent challenges and areas for future development.
-
pH Dependence: The inherent pH sensitivity of this compound can be a limitation in unbuffered or pH-variable samples.[4] While this can sometimes be leveraged as a feature, it often necessitates careful sample pH control.
-
Leaching: Over time, the components of the optode membrane can slowly leach into the sample, leading to a drift in the sensor signal and a finite sensor lifetime.
-
Matrix Effects: Complex sample matrices, such as biological fluids or environmental samples, can contain components that may foul the sensor surface or interfere with the ion-exchange process.
Future research in this field is focused on the development of new chromoionophores with improved photostability and higher quantum yields, the design of novel polymer matrices that minimize leaching, and the creation of sensing schemes that are less susceptible to pH interference. The integration of these sensors into microfluidic and lab-on-a-chip devices also holds great promise for the future of point-of-care diagnostics and environmental monitoring.
Conclusion
This compound is a powerful and versatile molecule that has significantly advanced the field of optical ion sensing. Its robust performance, coupled with a well-understood mechanism of action, makes it an invaluable tool for researchers and developers in a wide range of scientific disciplines. By carefully considering the principles of optode design, component selection, and performance optimization outlined in this guide, scientists can effectively harness the capabilities of this compound to create highly selective and sensitive optical sensors for their specific analytical challenges.
References
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Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909-18. [Link]
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Xie, X., Gutiérreza, A., Trofimov, V., Szilagyi, I., Soldati, T., & Bakker, E. (2015). pH-independent fluorescent and colorimetric ion selective nanosensors. Analytical Chemistry, 87(19), 9954–9. [Link]
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de los A. Arada Pérez, M., & Yazdani-Pedram, M. (2005). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Sensors and Actuators B: Chemical, 107(1), 229-235. [Link]
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Bychkova, V., & Shvarev, A. (2009). Fabrication of micrometer and submicrometer-sized ion-selective optodes via a solvent displacement process. Analytical Chemistry, 81(6), 2325-31. [Link]
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Xie, X., Wang, D., & Bakker, E. (2012). Rare-earth-doped luminescent nanorods for optical ion sensing. Analytical Chemistry, 84(21), 9353-9. [Link]
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Johns, V. K., Peng, P., DeJesus, J., Wang, Z. Z., & Liao, Y. (2014). Visible light-induced ion-selective optodes based on metastable photoacid for cation detection. Chemical Communications, 50(52), 6899-901. [Link]
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HORIBA. (n.d.). Selectivity coefficient. Retrieved from [Link]
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Bakker, E., & Pretsch, E. (2005). Ionophore-based optical sensors. TrAC Trends in Analytical Chemistry, 24(5), 420-428. [Link]
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Seiler, K., & Simon, W. (1992). Design features of optical sensors (optodes) based on selective chromoionophores. Sensors and Actuators B: Chemical, 6(1-3), 295-298. [Link]
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Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909-18. [Link]
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Malinski, T., & Kaptur, M. (2021). Chemically selective membrane optode for Cr(VI) determination in aqueous samples. Analytica Chimica Acta, 515(2), 311-321. [Link]
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Hisamoto, H., & Suzuki, K. (2000). Ionophore-based optical chemical sensors. Analytical and Bioanalytical Chemistry, 368(2-3), 245-253. [Link]
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Wang, X., & Ma, H. (2015). An Ionophore-Based Anion-Selective Optode Printed on Cellulose Paper. Angewandte Chemie International Edition, 54(11), 3329-3332. [Link]
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Pawlak, M., & Bakker, E. (2005). Electrochemical methods for the determination of the diffusion coefficient of ionophores and ionophore-ion complexes in plasticized PVC membranes. Electroanalysis, 17(15-16), 1395-1402. [Link]
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Davis, F., & Higson, S. P. J. (2007). Biofilms in analytical science. The Analyst, 132(11), 1085-1096. [Link]
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Sørensen, M. A., et al. (2021). Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 86(2), 1556-1568. [Link]
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Rocha, S. M., et al. (2024). Synthesis, Photophysics, and Potential Antifungal Activity of Benzo[a]phenoxazines. Chem. Proc., 16(1), 81. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Chromoionophore V
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of Chromoionophore V: its solubility in various solvents and its stability under different environmental conditions. As a vital component in the development of ion-selective sensors and other advanced analytical tools, a thorough understanding of these characteristics is paramount for ensuring experimental reproducibility, accuracy, and the long-term performance of devices incorporating this molecule. This document moves beyond a simple recitation of facts to provide a foundational understanding of the "why" behind the experimental observations and protocols, empowering researchers to make informed decisions in their work.
Unveiling this compound: A Profile
This compound, with the chemical name 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a complex organic molecule that belongs to the phenoxazine class of dyes.[1] Its structure, characterized by a large aromatic system and polar functional groups, dictates its unique optical and electrochemical properties, making it a valuable tool in various biochemical applications, particularly in the fabrication of amperometric biosensors and ion-selective electrodes (ISEs).[1][2]
| Property | Value | Source |
| CAS Number | 132097-01-9 | [1] |
| Molecular Formula | C₃₁H₂₅N₃O₂ | [1] |
| Molecular Weight | 471.55 g/mol | [1] |
A key aspect of its functionality lies in its ability to selectively interact with and transport ions across membranes, a process that is highly dependent on its immediate chemical environment. Therefore, a detailed understanding of its solubility and stability is not merely academic but a practical necessity for its effective application.
The Criticality of Solubility: A Practical Perspective
The solubility of this compound in various solvents is a primary determinant of its utility in different experimental and manufacturing processes. The choice of solvent will not only affect the concentration of the stock solutions that can be prepared but also influence the homogeneity and performance of thin films and membranes in sensor applications.
Qualitative Solubility Profile
Based on the phenoxazine core structure and the presence of both polar and non-polar moieties, a qualitative assessment of this compound's solubility can be inferred. Compounds with similar structures, such as other phenoxazine derivatives and Nile Blue, exhibit solubility in a range of organic solvents.[3]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Good | The polar nature of these solvents can interact with the polar groups of this compound. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate | The ability to form hydrogen bonds may enhance solubility, although the large non-polar regions of the molecule may limit it. |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Good | These solvents are effective at dissolving large organic molecules. |
| Aromatic Hydrocarbons (e.g., Toluene) | Moderate to Low | Solubility will depend on the balance between the aromatic core and the polar functional groups. |
| Aqueous Solutions | Poor | The large, hydrophobic aromatic structure is expected to have very limited solubility in water. |
It is crucial to note that these are predictions based on chemical structure and data from related compounds. For precise applications, experimental determination of solubility is essential.
Experimental Protocol for Quantitative Solubility Determination
A reliable method for quantifying the solubility of this compound involves the preparation of a saturated solution and subsequent analysis of the dissolved concentration using UV-Vis spectrophotometry. This method is both accurate and readily accessible in most laboratory settings.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, ethanol, chloroform)
-
Volumetric flasks
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer and cuvettes
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any suspended particles. This step is critical to ensure only the dissolved compound is measured.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.
-
-
UV-Vis Spectrophotometric Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted, saturated sample at the same λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The following diagram illustrates the workflow for this protocol:
Caption: Workflow for quantitative solubility determination.
Stability of this compound: A Multifaceted Challenge
The stability of this compound is a critical parameter that dictates its shelf-life, performance over time, and the conditions under which it can be reliably used. Degradation can lead to a loss of chromophoric properties, altered ion-binding affinity, and the generation of interfering byproducts. The primary factors influencing its stability are light, temperature, and pH.
Photostability
This compound, being a phenoxazine dye, is inherently susceptible to photodegradation. Exposure to light, particularly in the UV region, can induce photochemical reactions that lead to the breakdown of the molecule.[4] Studies on related phenoxazine derivatives have shown that they can degrade rapidly when exposed to light, especially in halogenated solvents like chloroform.[1][4]
Degradation Pathway: The photodegradation of phenoxazines can proceed through a radical mechanism, leading to the formation of oligomers and other degradation products.[4] The specific pathway for this compound is likely to involve the phenoxazine core.
Caption: Generalized photodegradation pathway.
Mitigation Strategies:
-
Storage: Store this compound and its solutions in amber vials or otherwise protected from light.
-
Handling: Minimize exposure to ambient light during experimental procedures.
-
Solvent Choice: Avoid prolonged exposure to light in halogenated solvents where degradation may be accelerated.
Thermal Stability
Experimental Protocol for Thermal Stability Assessment (TGA):
Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound as a function of temperature.
Materials:
-
This compound powder
-
Thermogravimetric Analyzer (TGA)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 800°C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the temperature at which mass loss begins (onset of decomposition) and the different stages of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
pH Stability
The stability of this compound is expected to be highly dependent on the pH of its environment. The presence of nitrogen atoms in the phenoxazine ring system and the imino group makes the molecule susceptible to protonation and deprotonation, which can alter its electronic structure and, consequently, its stability and optical properties. Structurally related Nile Blue derivatives exhibit pH-sensitive absorption and emission properties.
Forced Degradation Study Protocol (pH Stress):
Objective: To assess the stability of this compound across a range of pH values and to identify potential degradation products.
Materials:
-
This compound
-
Aqueous buffer solutions of various pH values (e.g., pH 2, 7, 10)
-
Co-solvent (e.g., methanol or acetonitrile) if this compound has low aqueous solubility
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV-Vis)
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the different pH buffers. A co-solvent may be necessary to achieve sufficient solubility. The final concentration should be suitable for HPLC analysis.
-
Prepare a control sample in a neutral, non-buffered solvent.
-
-
Stress Conditions:
-
Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period.
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point for each pH condition.
-
The data can be used to determine the degradation kinetics and to identify the pH conditions under which this compound is most and least stable.
-
The following diagram illustrates the workflow for a forced degradation study:
Caption: General workflow for a forced degradation study.
Handling and Storage Recommendations
To ensure the integrity and longevity of this compound, proper handling and storage procedures are essential.
-
Storage: this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended. It should be kept in a tightly sealed container to protect it from moisture and air.
-
Handling: When handling the solid material, standard laboratory safety precautions, including the use of gloves and safety glasses, should be followed. For the preparation of solutions, it is advisable to work in a well-ventilated area. As phenoxazine derivatives can be photosensitive, minimizing exposure to light during handling is crucial.[4]
Conclusion
The solubility and stability of this compound are fundamental properties that directly impact its successful application in research and development. This guide has provided a detailed overview of these characteristics, drawing upon data from related compounds and outlining robust experimental protocols for their determination. By understanding the factors that influence solubility and the mechanisms of degradation, researchers can optimize their experimental designs, ensure the reliability of their results, and extend the useful lifetime of this important molecule. A systematic approach to characterizing the physicochemical properties of key reagents like this compound is a cornerstone of good scientific practice and is essential for the development of robust and reliable analytical technologies.
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Methodological & Application
Preparation of Chromoionophore V-Based Ion-Selective Membranes: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle and Promise of Chromoionophore V in Optical Ion Sensing
Ion-selective optical sensors, or optodes, represent a powerful analytical tool for the determination of ionic concentrations in a variety of matrices, from environmental samples to biological fluids. At the heart of many of these sensors lies a carefully engineered ion-selective membrane, a thin polymeric film designed to selectively interact with a target ion and transduce this interaction into a measurable optical signal. This compound stands out as a key component in the formulation of these membranes, particularly for optical sensing applications.
This compound is a lipophilic pH indicator that plays a crucial role in the ion-exchange mechanism at the core of the sensor's function.[1] In a typical cation-selective optode, the membrane is composed of a chemically inert polymer matrix, most commonly poly(vinyl chloride) (PVC), a plasticizer to ensure membrane fluidity, a specific ionophore that selectively binds the target cation, and the chromoionophore.[2] The sensing mechanism relies on a competitive equilibrium at the sample-membrane interface. The ionophore selectively extracts the target cation from the aqueous sample into the organic membrane phase. To maintain charge neutrality within the membrane, this influx of positive charge is coupled with the release of a proton (H+) from the protonated chromoionophore.[1] This deprotonation event leads to a change in the chromoionophore's electronic structure, resulting in a distinct and measurable change in its absorbance or fluorescence spectrum. This optical response is directly proportional to the concentration of the target ion in the sample.
The selection of the chromoionophore is critical to the sensor's performance. Chromoionophores with higher pKa values, such as this compound, have been shown to enhance the selectivity of the resulting sensor. This guide provides a detailed methodology for the preparation of this compound-based ion-selective membranes, explaining the rationale behind the selection of each component and the critical steps in the fabrication process to ensure a robust and reliable sensor.
I. Foundational Components of the Ion-Selective Membrane
A successful ion-selective membrane is a synergistic blend of several key components, each with a specific function. The precise ratio of these components is critical for optimizing the sensor's performance characteristics, such as selectivity, sensitivity, and response time.
The Polymer Matrix: Poly(vinyl chloride) (PVC)
High molecular weight PVC is the most widely used polymer for these applications due to its excellent chemical resistance, mechanical stability, and its ability to form a homogenous, transparent film when plasticized.[3] It provides the structural backbone of the membrane, physically entrapping the other active components.
The Plasticizer: A Mediator of Mobility
Plasticizers are essential for lowering the glass transition temperature of the PVC, transforming it from a rigid solid into a flexible, gel-like matrix. This is crucial for ensuring the mobility of the ionophore and chromoionophore within the membrane, which is necessary for the ion-exchange process to occur efficiently.[4][5] The choice of plasticizer also influences the dielectric constant of the membrane, which can affect the sensor's selectivity.[6] Common plasticizers include:
-
o-Nitrophenyl octyl ether (o-NPOE): A polar plasticizer often favored for its ability to enhance the selectivity of certain ionophores.[6]
-
Bis(2-ethylhexyl) sebacate (DOS): A common, less polar plasticizer.[5]
The Ionophore: The Key to Selectivity
The ionophore is a lipophilic molecule that possesses a specific three-dimensional cavity capable of selectively binding to the target ion.[2] The high selectivity of the overall sensor is primarily determined by the binding affinity of the ionophore for the target ion over other potentially interfering ions. The choice of ionophore is therefore dictated by the specific ion to be detected.
The Chromoionophore: The Optical Reporter
As previously discussed, this compound acts as the optical transducer. Its ability to change color upon protonation/deprotonation allows for the visual or spectrophotometric detection of the ion-exchange event.
The Ionic Additive: Enhancing Performance
Lipophilic ionic additives, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are often incorporated into the membrane formulation.[7] These additives, being large and lipophilic anions, are confined within the membrane and serve to reduce the membrane's electrical resistance and improve the response characteristics of the sensor by ensuring a sufficient concentration of anionic sites within the membrane.[2]
II. Quantitative Formulation and Data Presentation
The following table provides an example of a typical composition for a this compound-based ion-selective membrane, optimized for the detection of a specific cation. The exact ratios may need to be adjusted depending on the target ion and the specific ionophore used.
| Component | Role | Typical Weight % | Example Mass (for a 100 mg total cocktail) |
| Poly(vinyl chloride) (PVC) | Polymer Matrix | ~33% | 33 mg |
| Plasticizer (e.g., o-NPOE) | Solvent Mediator | ~65% | 65 mg |
| Ionophore (specific to target ion) | Selective Ligand | ~1% | 1 mg |
| This compound | Optical Transducer | ~0.5% | 0.5 mg |
| Ionic Additive (e.g., KTpClPB) | Anion Excluder | ~0.5% | 0.5 mg |
III. Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the preparation of a this compound-based ion-selective membrane.
Materials and Reagents
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-Nitrophenyl octyl ether - o-NPOE)
-
Ionophore (specific to the target ion)
-
This compound
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), anhydrous
-
Glass slides or other suitable substrate for membrane casting
-
Spin coater (optional, for controlled thickness)
-
Petri dish
-
Leveling surface
Preparation of the Membrane Cocktail
-
Accurate Weighing: Precisely weigh each component of the membrane (PVC, plasticizer, ionophore, this compound, and KTpClPB) according to the desired ratios. It is recommended to start with a total mass of around 100-200 mg to prepare a sufficient volume of the cocktail.
-
Dissolution in THF: In a clean, dry glass vial, combine all the weighed components. Add a sufficient volume of anhydrous THF to completely dissolve all components. A typical starting point is 1-2 mL of THF for a 100 mg cocktail.
-
Homogenization: Tightly cap the vial and mix the contents thoroughly until a homogenous, lump-free solution is obtained. This can be achieved by gentle swirling, vortexing, or using a magnetic stirrer. Ensure all components are fully dissolved.
Membrane Casting and Curing
The goal of this step is to create a thin, uniform, and transparent membrane on a suitable substrate.
Method 1: Simple Casting
-
Substrate Preparation: Ensure the glass slide or petri dish is impeccably clean and dry. Any dust or residue will result in imperfections in the membrane.
-
Casting: Place the substrate on a perfectly level surface. Carefully pour the prepared membrane cocktail onto the center of the substrate.
-
Solvent Evaporation: Cover the petri dish, leaving a small opening to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform membrane. Allow the solvent to evaporate completely at room temperature, which may take 12-24 hours. The resulting membrane should be transparent and flexible.
Method 2: Spin Coating (for controlled thickness)
-
Substrate Preparation: Clean and dry the glass slide.
-
Spin Coating: Place the glass slide on the chuck of the spin coater. Dispense a small amount of the membrane cocktail onto the center of the slide. Spin the slide at a predetermined speed (e.g., 1000-2000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film. The final thickness will depend on the viscosity of the cocktail and the spin coating parameters.
-
Drying: Carefully remove the coated slide and allow it to air dry for at least 30 minutes to ensure complete evaporation of the residual THF.
Membrane Conditioning
Before use, the newly prepared ion-selective membrane must be conditioned by soaking it in a solution of the primary ion it is designed to detect. This step ensures that the membrane is properly equilibrated and ready for measurement.
-
Conditioning Solution: Prepare a solution of the target ion at a concentration of approximately 0.01 M.
-
Soaking: Immerse the membrane in the conditioning solution for at least 4 hours, or preferably overnight.
IV. Visualization of the Experimental Workflow and Sensing Mechanism
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the preparation of an ion-selective membrane.
Caption: Ion-exchange mechanism at the membrane-sample interface.
V. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. A successfully prepared membrane will exhibit the following characteristics:
-
Physical Appearance: A transparent, homogenous, and flexible film free of cracks, bubbles, or precipitates.
-
Optical Response: A distinct and reversible color change when alternately exposed to a solution of the target ion and a regenerating solution (typically a dilute acid).
-
Performance: When tested with a series of standard solutions of the target ion, the sensor should produce a predictable and reproducible change in absorbance or fluorescence, yielding a linear calibration curve over a defined concentration range.
VI. Conclusion
The preparation of a high-quality this compound-based ion-selective membrane is a critical step in the development of reliable optical ion sensors. By carefully controlling the composition of the membrane cocktail and following the detailed fabrication protocols outlined in this guide, researchers can produce robust and sensitive membranes for a wide range of analytical applications. The principles and methodologies presented here provide a solid foundation for both novice and experienced scientists to successfully implement this powerful sensing technology in their research and development endeavors.
References
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Zahran, E. M., New, A., Gavalas, V., & Bachas, L. G. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 139(6), 1463-1470. [Link]
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Xie, X., & Bakker, E. (2015). Recent improvements to the selectivity of extraction-based optical ion sensors. Analyst, 140(14), 4789-4802. [Link]
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Aman, N., & Abdullah, J. (2012). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Sains Malaysiana, 41(10), 1269-1276. [Link]
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Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-based optical sensors. Annual review of analytical chemistry, 7, 483-512. [Link]
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Zahran, E. M., New, A., Gavalas, V. G., & Bachas, L. G. (2014). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 139(6), 1463–1470. [Link]
-
Xie, X., & Bakker, E. (2015). Recent improvements to the selectivity of extraction-based optical ion sensors. Chemical Communications, 51(84), 15311-15325. [Link]
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Hermanto, D., Mudasir, M., & Kuswandi, B. (2020). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Journal of the Mexican Chemical Society, 64(2), 118-132. [Link]
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Xie, X., Zhai, J., & Bakker, E. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021501. [Link]
-
Hassan, S. S., Mahmoud, W. H., & El-Naby, E. H. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors (Basel, Switzerland), 14(7), 11631–11646. [Link]
-
Xie, X., Zhai, J., & Bakker, E. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. AIP Publishing. [Link]
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Application Notes & Protocols: A Step-by-Step Guide for Using Chromoionophore V in Optical Sensors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Chromoionophore V in the fabrication and characterization of ion-selective optical sensors (optodes). We delve into the fundamental principles governing its operation, provide detailed, field-proven protocols for sensor development, and offer insights into data interpretation and troubleshooting. Our focus is on explaining the causality behind experimental choices to ensure both technical accuracy and practical success.
Introduction: Understanding this compound
This compound, chemically known as 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a highly lipophilic, hydrogen ion-selective chromoionophore.[1] In the field of optical sensing, its primary role is to act as an optical transducer. It is a specialized dye that changes its optical properties—either its absorbance or fluorescence spectrum—in response to a change in its protonation state.[2][3]
This property makes it an essential component in ion-selective optodes. Instead of designing a unique indicator molecule for every target ion, a highly selective ionophore (a molecule that selectively binds the target ion) can be paired with a generic H+-selective chromoionophore like this compound.[2] This modular approach allows for the development of sensors for a wide array of ions by simply swapping the ionophore. The high purity of commercially available this compound is crucial for minimizing interference and enhancing sensor performance.[4]
Key Properties of this compound:
-
CAS Number: 132097-01-9[1]
-
Molecular Formula: C₃₁H₂₅N₃O₂[1]
-
Molecular Weight: 471.55 g/mol [1]
-
Function: Lipophilic pH indicator used in optical ion sensors.[3]
Principle of Operation: The Ion-Exchange Mechanism
The functionality of an optical sensor based on this compound hinges on a competitive ion-exchange mechanism at the interface between the aqueous sample and the hydrophobic sensor membrane.[3] The process is designed so that the selective binding of a target analyte (cation or anion) is coupled to a protonation/deprotonation event of the chromoionophore, which generates the optical signal.
For Cation Detection:
-
The hydrophobic sensor membrane is loaded with the deprotonated (basic) form of this compound (C), a specific cation ionophore (L), and a lipophilic anion exchanger (R⁻).
-
When the sensor contacts the aqueous sample, the selective ionophore (L) extracts the target cation (M⁺) from the sample into the sensor membrane.
-
To maintain charge neutrality within the membrane, this influx of positive charge must be balanced. This is achieved by the release of a proton (H⁺) from the protonated chromoionophore (CH⁺), causing it to deprotonate and change color/fluorescence.
For Anion Detection:
-
The mechanism for anions involves a co-extraction process.[2][3]
-
The sensor membrane contains the protonated form of this compound (CH⁺) and a selective anion ionophore (L).
-
The ionophore facilitates the transport of the target anion (A⁻) from the aqueous sample into the hydrophobic membrane.
-
To maintain electroneutrality, a proton (H⁺) is co-extracted from the sample solution into the membrane, leading to the protonation of the deprotonated chromoionophore (C) and a corresponding change in its optical signal.[2]
The overall equilibrium, and thus the sensor's response, is highly dependent on the pH of the sample and the pKa of the chromoionophore within the membrane.[5][6]
Caption: Cation sensing mechanism using this compound.
Sensor Formulation: The Role of Each Component
The performance of an optical sensor is critically dependent on the composition of the sensing membrane. Each component has a specific function, and their relative ratios must be optimized for the desired sensitivity, selectivity, and dynamic range.
| Component | Example Material | Typical wt% | Function & Rationale |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | ~30-33% | Provides structural integrity and transparency. PVC is widely used due to its good mechanical properties and compatibility with other components.[6][7] |
| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE), Bis(2-ethylhexyl)sebacate (DOS) | ~60-66% | Acts as a solvent for all other components, ensuring they remain in a lipophilic liquid phase within the polymer matrix. It facilitates the mobility of ions and ionophores and influences the sensor's selectivity and response time. The choice of plasticizer can alter the pKa of the chromoionophore.[8] |
| Chromoionophore | This compound | ~1% | The signal transducer. Its concentration affects the magnitude of the optical signal. Too little results in a weak signal, while too much can lead to self-quenching or membrane leakage.[6] |
| Ionophore | e.g., Valinomycin (for K⁺), Cobalt(III) corrole (for NO₂⁻) | ~1% | Provides selectivity by specifically binding the target ion. The choice of ionophore determines what the sensor will detect.[5][9] |
| Ionic Additive | Sodium tetraphenylborate (NaTPB), KTFPB | ~0.1-1% | A lipophilic ion exchanger that can improve ion-exchange equilibrium, reduce response time, and prevent interference from lipophilic sample anions by ensuring electroneutrality within the membrane.[6][10] |
Detailed Protocols
Protocol 1: Optical Sensor Membrane Fabrication
This protocol describes the preparation of a "cocktail" solution and its casting into a thin sensor film (optode).
Materials & Equipment:
-
This compound
-
Ionophore (selective for the target analyte)
-
Poly(vinyl chloride) (high molecular weight)
-
Plasticizer (e.g., o-NPOE)
-
Ionic Additive (e.g., NaTPB) (optional)
-
Tetrahydrofuran (THF), analytical grade
-
Glass vials with caps
-
Analytical balance
-
Vortex mixer or sonicator
-
Glass plates or other suitable substrate
-
Spin-coater or pipette
Step-by-Step Procedure:
-
Component Weighing: Accurately weigh the membrane components based on the optimized ratios (see Table above). For a typical 100 mg total cocktail, you might use:
-
PVC: ~33 mg
-
o-NPOE: ~65 mg
-
This compound: ~1 mg
-
Ionophore: ~1 mg
-
NaTPB: ~0.5 mg
-
Self-Validation Check: The sum of all components should equal the total target weight. Precise weighing is critical for reproducibility.
-
-
Dissolution: Add all weighed components to a clean glass vial. Add an appropriate amount of THF (e.g., 1.5 mL) to completely dissolve the mixture.[6]
-
Expert Insight: Ensure the vial is tightly capped to prevent solvent evaporation, which would alter the component concentrations.
-
-
Homogenization: Vigorously mix the solution using a vortex mixer or sonicator until all components are fully dissolved and the solution is homogenous. The solution should be clear, although colored by the chromoionophore.
-
Causality: An inhomogeneous cocktail will lead to a sensor membrane with inconsistent performance, resulting in poor reproducibility and an unreliable calibration curve.
-
-
Casting the Membrane:
-
Method A (Pipetting): Pipette a small, precise volume (e.g., 100 µL) of the cocktail onto a clean glass slide.[6] Allow the THF to evaporate slowly in a dust-free, level environment (e.g., overnight in a fume hood with the sash partially lowered).
-
Method B (Spin-Coating): For more uniform thickness, use a spin-coater. Dispense the cocktail onto the substrate and spin at a defined speed (e.g., 500-1000 rpm) for 30-60 seconds.
-
-
Drying & Conditioning: After the THF has completely evaporated, a transparent, flexible film will remain. Before use, condition the sensor membrane by immersing it in the working buffer solution (the same buffer to be used for samples) for at least 30 minutes.
-
Causality: Conditioning ensures that the membrane is fully hydrated and reaches chemical equilibrium with the buffer environment, leading to a stable baseline signal.
-
Caption: Experimental workflow for fabricating an optical sensor membrane.
Protocol 2: Sensor Characterization and Measurement
Materials & Equipment:
-
Fabricated Optode Sensor
-
Spectrophotometer or Fluorometer with a suitable sample holder
-
Working buffer solution (pH should be optimized for the specific assay)[6]
-
Stock solutions of the target analyte and potential interfering ions
-
Pipettes and labware for preparing serial dilutions
Step-by-Step Procedure:
-
System Setup: Place the conditioned optode in the cuvette holder of the spectrometer. Fill the cuvette with the working buffer.
-
Baseline Measurement: Record the initial absorbance or fluorescence spectrum of the sensor in the buffer solution. This is your baseline or reference signal (A₀). The spectrum should be stable.
-
Trustworthiness: A drifting baseline indicates that the membrane is not fully conditioned or is leaching components. Do not proceed until a stable signal is achieved.
-
-
Analyte Addition: Prepare a series of analyte solutions of known concentrations in the working buffer via serial dilution.
-
Response Measurement: Sequentially replace the buffer in the cuvette with the analyte solutions, starting from the lowest concentration. Allow the signal to stabilize after each addition (typically 1-5 minutes) and then record the spectrum (A).
-
Reversibility Check: After measuring the highest concentration, replace the solution with the initial working buffer. A reversible sensor's signal should return to, or near, the original baseline (A₀).
-
Selectivity Measurement: To test for interference, measure the sensor's response to high concentrations of other ions that might be present in the sample. A highly selective sensor will show a minimal response to non-target ions.[5]
-
Data Analysis:
-
Calculate the change in absorbance or fluorescence intensity at the wavelength of maximum change. For ratiometric measurements, calculate the ratio of intensities at two different wavelengths.[5]
-
Plot the signal change (e.g., A - A₀) or the intensity ratio against the logarithm of the analyte concentration.
-
Fit the data to a sigmoidal function to generate a calibration curve. From this curve, you can determine the sensor's dynamic range, detection limit, and the concentration of unknown samples.
-
Applications in Research and Drug Development
Optical sensors utilizing this compound are powerful tools for various applications:
-
Environmental Monitoring: Detecting ionic pollutants like nitrite in water samples.[5]
-
Biomedical Research: Measuring electrolyte concentrations (e.g., K+, Na+, Ca2+) in biological fluids like blood plasma or intracellular environments.[3][11]
-
Drug Discovery: Dyes and chromophoric compounds have historically been pivotal in drug discovery.[12] Sensors based on this compound can be used in high-throughput screening assays to monitor ion channel activity or enzymatic reactions that produce or consume specific ions. They can also be used to study drug-membrane interactions or in toxicophore screening by monitoring cellular ion dysregulation.[13]
References
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Molecular Depot. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Qin, Y., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Gao, C., et al. (2020). Recent improvements to the selectivity of extraction-based optical ion sensors. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Tested membrane compositions. Retrieved January 14, 2026, from [Link]
-
Abdel-Aziz, I., et al. (2023). A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Schyrr, B. (2002). Investigation and development of selective polymeric liquid membranes for the optical detection of NO2 with chemical sensors. Research Collection ETH Zurich. Retrieved January 14, 2026, from [Link]
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Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. PubMed. Retrieved January 14, 2026, from [Link]
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Dybko, A., et al. (2011). Optical acetylcholine sensor based on free base porphyrin as a chromoionophore. PubMed. Retrieved January 14, 2026, from [Link]
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Gu, C., et al. (2022). Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Whole Blood. ChemRxiv. Retrieved January 14, 2026, from [Link]
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Xie, X., et al. (2012). Ionophore-Based Ion-Selective Optical Nanosensors Operating in Exhaustive Mode. PDF Free Download. Retrieved January 14, 2026, from [Link]
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Crespo, G. A., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2020). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Retrieved January 14, 2026, from [Link]
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Khunger, A., et al. (2015). Toxicophore exploration as a screening technology for drug design and discovery: techniques, scope and limitations. PubMed. Retrieved January 14, 2026, from [Link]
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Gholami, M., et al. (2024). From dyes to drugs: The historical impact and future potential of dyes in drug discovery. PubMed. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for the Immobilization of Chromoionophore V on Polymer Films
Introduction: The Significance of Chromoionophore V Immobilization
This compound, a highly sensitive and selective proton-selective chromoionophore, has emerged as a critical component in the development of optical sensors (optodes) for a variety of applications, including biomedical diagnostics, environmental monitoring, and industrial process control. Its ability to transduce ion-exchange events into a measurable optical signal (color change) makes it an invaluable tool for researchers and drug development professionals. However, for practical applications, the chromoionophore must be immobilized onto a solid support, typically a polymer film. This immobilization prevents leaching of the dye into the sample, allows for reusable sensors, and provides a stable and robust sensing interface.
This comprehensive guide provides an in-depth exploration of the primary techniques for immobilizing this compound onto polymer films. We will delve into the theoretical underpinnings of each method, present detailed, field-proven protocols, and discuss critical characterization and quality control procedures. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to successfully develop their own this compound-based optical sensors.
Understanding this compound and Polymer Supports
This compound, also known as 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a lipophilic dye that exhibits a significant color change upon protonation.[1] This property is harnessed in optical sensors where the exchange of protons for a target analyte ion at the membrane-sample interface leads to a change in the absorbance or fluorescence of the chromoionophore.[2]
The choice of polymer support is crucial and is dictated by factors such as mechanical stability, permeability to the analyte, and compatibility with the chosen immobilization technique.[3] Commonly used polymers for optical sensor development include:
-
Poly(vinyl chloride) (PVC): A widely used, versatile, and cost-effective polymer that provides good mechanical strength and is compatible with various plasticizers and additives.
-
Polyurethanes (PUs): Known for their excellent biocompatibility and flexibility, making them suitable for biomedical applications.
-
Cellulose Acetate (CA): A semi-synthetic polymer that can be blended with other polymers and plasticizers to create porous and permeable films.[3]
-
Sol-Gel Matrices: While not traditional polymers, these silica-based networks offer a porous and inert matrix for entrapping sensing components.[1]
Immobilization Strategies: A Comparative Overview
There are three primary strategies for immobilizing this compound onto a polymer film, each with its own set of advantages and disadvantages. The choice of method will depend on the specific application, the desired sensor performance characteristics (e.g., response time, lifetime), and the available laboratory resources.
| Immobilization Technique | Principle | Advantages | Disadvantages |
| Physical Entrapment | The chromoionophore is physically mixed into a polymer cocktail and trapped within the polymer matrix as the solvent evaporates. | Simple, rapid, and versatile. | Potential for leaching of the chromoionophore over time, which can lead to signal drift and contamination of the sample.[4] |
| Covalent Bonding | The chromoionophore is chemically bonded to the polymer backbone through the formation of stable covalent links. | Highly stable immobilization with minimal leaching. Provides long sensor lifetimes.[5] | More complex multi-step procedures. May require chemical modification of the chromoionophore or the polymer. |
| Ion-Pairing | The cationic chromoionophore is paired with a lipophilic anion, and this ion pair is then incorporated into the polymer matrix. | Relatively simple to implement. Can improve the lipophilicity and retention of the chromoionophore in the membrane.[6] | The stability of the ion pair can be influenced by the sample matrix. Potential for gradual leaching of the ion pair. |
Section 1: Physical Entrapment in a PVC Matrix
Physical entrapment is the most straightforward method for immobilizing this compound. It relies on dissolving the chromoionophore and other sensing components in a solvent along with the polymer and a plasticizer. This "cocktail" is then cast into a thin film, and as the solvent evaporates, the chromoionophore becomes physically trapped within the polymer matrix.
Protocol 1: Preparation of a this compound-Doped PVC Film
This protocol describes the preparation of a plasticized PVC membrane containing this compound for optical sensing.
Materials:
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer: o-nitrophenyl octyl ether (o-NPOE) or dibutyl phthalate (DBP)
-
This compound
-
Lipophilic additive (optional): Sodium tetraphenylborate (NaTPB)
-
Solvent: Tetrahydrofuran (THF), freshly distilled
-
Glass plates or other suitable substrate
-
Spin-coater
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare the Membrane Cocktail:
-
In a clean, dry glass vial, accurately weigh and combine the following components in the specified ratios (adjust total mass as needed for the desired volume of cocktail):
-
PVC: ~30% (w/w)
-
Plasticizer (o-NPOE or DBP): ~60-65% (w/w)
-
This compound: ~1-5% (w/w)
-
NaTPB (optional): ~1-5% (w/w)
-
-
Add freshly distilled THF to dissolve the components completely. A typical concentration is around 100 mg of total solids per 1-2 mL of THF.
-
Vortex or sonicate the mixture until a homogenous, clear solution is obtained.
-
-
Film Casting using Spin-Coating:
-
Ensure the glass substrate is thoroughly cleaned with THF to remove any organic contaminants and dust.
-
Place the glass substrate on the chuck of the spin-coater.
-
Using a micropipette, dispense a defined volume of the membrane cocktail onto the center of the substrate (e.g., 100-200 µL for a standard microscope slide).
-
Spin the substrate at a controlled speed (e.g., 500-1000 rpm) for a set duration (e.g., 30-60 seconds). The spinning speed and time will determine the thickness of the film.
-
Allow the film to air-dry for at least 24 hours to ensure complete evaporation of the THF. The resulting film should be transparent and uniform.
-
Causality Behind Experimental Choices:
-
Plasticizer: The plasticizer is crucial for creating a flexible and permeable membrane. It allows for the mobility of ions within the membrane, which is essential for the sensing mechanism. o-NPOE is a common choice for ion-selective optical sensors due to its high lipophilicity and dielectric constant.
-
Lipophilic Additive (NaTPB): The addition of a lipophilic salt like NaTPB can improve the stability of the sensor by reducing the membrane resistance and preventing the co-extraction of interfering anions from the sample.[6]
-
Spin-Coating: This technique allows for the creation of thin, uniform films with a controlled thickness, which is important for achieving a rapid and reproducible sensor response.
Caption: Workflow for Physical Entrapment of this compound.
Section 2: Covalent Immobilization
Covalent immobilization offers a significant advantage in terms of sensor stability by preventing the leaching of the chromoionophore. This is achieved by forming a chemical bond between the chromoionophore and the polymer matrix. This section will outline a strategy for the covalent attachment of a modified this compound to a functionalized PVC film.
Protocol 2: Covalent Immobilization via Click Chemistry
This protocol involves a two-stage process: first, the functionalization of PVC with azide groups, and second, the "clicking" of an alkyne-modified this compound onto the azido-PVC backbone.
Part A: Functionalization of PVC with Azide Groups
Materials:
-
Poly(vinyl chloride) (PVC)
-
Sodium azide (NaN3)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Methanol
-
Dialysis tubing
Procedure:
-
Dissolve PVC: In a round-bottom flask, dissolve PVC in DMF to create a solution (e.g., 5% w/v).
-
Add Reagents: Add sodium azide and the phase transfer catalyst to the PVC solution. The molar ratio of NaN3 to the vinyl chloride monomer unit should be in excess (e.g., 3:1).
-
Reaction: Heat the mixture with stirring at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 24-48 hours). The phase transfer catalyst facilitates the reaction between the solid sodium azide and the dissolved PVC.[7]
-
Purification:
-
Precipitate the modified PVC by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitate by filtration and wash it thoroughly with methanol to remove unreacted reagents.
-
Further purify the azido-PVC by dialysis against DMF and then water to remove any remaining impurities.
-
Dry the purified azido-PVC under vacuum.
-
Part B: Synthesis of Alkyne-Modified this compound and Covalent Attachment
Note: This step requires synthetic chemistry expertise to modify the this compound structure to include an alkyne group. This modification would typically involve reacting a suitable derivative of this compound with an alkyne-containing reagent.
Materials:
-
Azido-functionalized PVC (from Part A)
-
Alkyne-modified this compound
-
Copper(I) catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent: DMF or THF
Procedure:
-
Prepare Reaction Mixture: In a reaction vessel, dissolve the azido-PVC and the alkyne-modified this compound in the chosen solvent.
-
Catalyst Addition: Add the copper(I) catalyst and the ligand to the reaction mixture. The ligand stabilizes the copper(I) oxidation state.
-
Click Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will form a stable triazole linkage between the PVC and the chromoionophore.
-
Film Formation: The resulting polymer with covalently attached this compound can be cast into a film using the spin-coating method described in Protocol 1.
Causality Behind Experimental Choices:
-
Click Chemistry: The CuAAC reaction is highly efficient, specific, and proceeds under mild conditions, making it an ideal method for covalently linking molecules to polymers without significant side reactions.
-
Phase Transfer Catalyst: This is essential for the azidation of PVC in a biphasic system, as it transports the azide anion from the solid phase to the organic phase where the PVC is dissolved.[7]
Caption: Workflow for Covalent Immobilization via Click Chemistry.
Section 3: Ion-Pairing Immobilization
This technique enhances the retention of the chromoionophore within the polymer matrix by forming an ion pair with a large, lipophilic counter-ion. For the cationic this compound (in its protonated form), a lipophilic anion is used. This increases the overall lipophilicity of the sensing molecule, reducing its tendency to leach into aqueous samples.[8]
Protocol 3: Preparation of an Ion-Paired this compound Film
Materials:
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-NPOE)
-
This compound
-
Lipophilic anion (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, NaTFPB)
-
Solvent: THF
Procedure:
-
Prepare Separate Stock Solutions:
-
Prepare a stock solution of this compound in THF.
-
Prepare a stock solution of the lipophilic anion (NaTFPB) in THF.
-
-
Form the Ion Pair:
-
In a separate vial, mix equimolar amounts of the this compound and NaTFPB stock solutions.
-
Allow the mixture to stand for a short period to ensure complete ion pairing.
-
-
Prepare the Membrane Cocktail:
-
In a new vial, prepare the PVC and plasticizer solution in THF as described in Protocol 1.
-
Add the pre-formed ion pair solution to the PVC/plasticizer cocktail.
-
Mix thoroughly to ensure a homogenous solution.
-
-
Film Casting:
-
Cast the film using the spin-coating method as detailed in Protocol 1.
-
Causality Behind Experimental Choices:
-
Lipophilic Anion: The large, bulky structure of anions like TFPB makes them highly lipophilic. When paired with the chromoionophore, they significantly increase the overall size and hydrophobicity of the complex, making it less likely to leach from the non-polar polymer matrix into an aqueous sample.[6][8]
Caption: Workflow for Ion-Pairing Immobilization.
Section 4: Film Characterization and Quality Control
Thorough characterization of the immobilized this compound films is essential to ensure their performance and reliability as optical sensors. The following protocols outline key quality control tests.
Protocol 4: Spectroscopic Characterization
Objective: To confirm the successful immobilization of this compound and to assess its optical properties within the polymer matrix.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (optional)
Procedure:
-
UV-Vis Absorbance Spectroscopy:
-
Mount the polymer film in a suitable holder in the light path of the spectrophotometer.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 400-800 nm).
-
The spectrum should show the characteristic absorbance peaks of this compound. The position and shape of these peaks may be slightly different from the spectrum in solution due to the polymer microenvironment.[9]
-
-
Fluorescence Spectroscopy (if applicable):
-
If this compound exhibits useful fluorescence properties, record the excitation and emission spectra of the immobilized film.
-
These spectra provide information about the photophysical properties of the immobilized dye.
-
Protocol 5: Microscopic Evaluation
Objective: To assess the uniformity and surface morphology of the polymer film.
Instrumentation:
-
Optical Microscope
-
Scanning Electron Microscope (SEM) or Atomic Force Microscope (AFM) (optional, for higher resolution)
Procedure:
-
Optical Microscopy:
-
Examine the film under an optical microscope to check for uniformity, cracks, pinholes, or aggregation of the chromoionophore. A good quality film should appear smooth and homogenous.
-
-
SEM/AFM (Optional):
Protocol 6: Leaching Study
Objective: To quantify the stability of the immobilization and the extent of chromoionophore leaching from the polymer film.
Procedure:
-
Prepare Leaching Solution: Use a buffer solution that is relevant to the intended application of the sensor.
-
Immersion:
-
Immerse the immobilized film in a known volume of the leaching solution.
-
Gently agitate the solution at a constant temperature for a defined period (e.g., 24 hours).
-
-
Analysis:
-
After the immersion period, remove the film and analyze the leaching solution for the presence of this compound using a sensitive analytical technique such as UV-Vis spectroscopy or fluorescence spectroscopy.
-
Create a calibration curve with known concentrations of this compound to quantify the amount that has leached from the film.
-
A stable immobilization should show minimal or no detectable leaching.[12]
-
Protocol 7: Optical Response and Stability Testing
Objective: To evaluate the sensor's performance in response to changes in analyte concentration and to assess its long-term stability.
Procedure:
-
Response to Analyte:
-
Place the sensor film in a flow cell or a cuvette.
-
Expose the film to a series of standard solutions with varying concentrations of the target analyte (for this compound, this would typically be solutions of different pH).
-
Record the change in absorbance or fluorescence at the analytical wavelength for each concentration.
-
Plot the optical response versus the analyte concentration to generate a calibration curve.
-
-
Response Time:
-
Measure the time it takes for the sensor to reach a stable signal (e.g., 95% of the final signal) after a step change in analyte concentration.
-
-
Long-Term Stability:
Conclusion
The successful immobilization of this compound on polymer films is a cornerstone for the development of robust and reliable optical sensors. This guide has provided a detailed overview of the primary immobilization techniques: physical entrapment, covalent bonding, and ion-pairing. By understanding the principles behind each method and following the detailed protocols provided, researchers and developers can select and implement the most appropriate strategy for their specific application. Furthermore, the outlined characterization and quality control procedures are essential for ensuring the analytical performance and long-term stability of the resulting sensor films. With careful execution of these methodologies, the full potential of this compound as a powerful optical sensing element can be realized.
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Covalent Functionalization of Flexible Polyvinyl Chloride Tubing. Langmuir, 34(35), 10407-10412. ([Link])
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A Urea Biosensor from Stacked Sol-Gel Films with Immobilized Nile Blue Chromoionophore and Urease Enzyme. Sensors (Basel), 7(10), 2091-2102. ([Link])
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Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants. Interface Focus, 1(6), 791-805. ([Link])
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Polymer leaching from film coating: effects on the coating transport properties. International Journal of Pharmaceutics, 411(1-2), 116-123. ([Link])
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Chromophoric thin film based on cellulose triacetate blends for sensing metal ions. Comptes Rendus Chimie, 17(2), 131-138. ([Link])
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Enzyme immobilization on reactive polymer films. Nature Protocols, 4(11), 1625-1634. ([Link])
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Aminated Covalent Organic Polymers for Anionic Dye Adsorption in Aqueous Systems. Polymers (Basel), 15(3), 779. ([Link])
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Plasma dye coating as straightforward and widely applicable procedure for dye immobilization on polymeric materials. Cellulose, 26(1), 595-608. ([Link])
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Utilization of lipophilic ionic additives in liquid polymer film optodes for selective anion activity measurements. Analytical Chemistry, 64(22), 2796-2801. ([Link])
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Covalent Functionalizations of Poly(vinyl chloride) in Tune with Applications: An Update. ResearchGate. ([Link])
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Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021502. ([Link])
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A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. Polymers (Basel), 11(11), 1834. ([Link])
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Hydrophobic ion pairing: lipophilicity improvement of anionic macromolecules by divalent cation mediated complex formation. European Journal of Pharmaceutics and Biopharmaceutics, 157, 133-143. ([Link])
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A UV-Vis Spectroscopic Method for Monitoring of Additive Particle Properties during Polymer Compounding. Queen's University Belfast Research Portal. ([Link])
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Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes (Basel), 10(2), 23. ([Link])
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Synthesis of anionic water-borne polyurethane with the covalent bond of a reactive dye. Journal of Applied Polymer Science, 133(44). ([Link])
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Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. ResearchGate. ([Link])
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Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Semantic Scholar. ([Link])
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Lipophilicity and membrane interactions of cationic-amphiphilic compounds: syntheses and structure-property relationships. International Journal of Pharmaceutics, 225(1-2), 73-86. ([Link])
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The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers. Journal of the American Chemical Society, 130(42), 13848-13849. ([Link])
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Test for the stability of light source. ResearchGate. ([Link])
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Hydrophobic ion pairing: lipophilicity improvement of anionic macromolecules by divalent cation mediated complex formation. SDU Research Portal. ([Link])
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Synthesis and Enhanced Properties of Fluorescence-Based Polyurethane Films by Covalently Bonding 1,8-Naphthalimide. ResearchGate. ([Link])
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An Up-to-Date Review on the Remediation of Dyes and Phenolic Compounds from Wastewaters Using Enzymes Immobilized on Emerging and Nanostructured Materials: Promises and Challenges. Catalysts, 13(7), 1083. ([Link])
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Automated optical monitoring wavelength selection for thin-film filters. Optics Express, 29(20), 31838-31851. ([Link])
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Room-Temperature Phosphorescence of Quinine Sulfate in PVA Films: The Effect of Humidity. Polymers (Basel), 14(19), 4059. ([Link])
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Production Techniques for Antibacterial Fabrics and Their Emerging Applications in Wearable Technology. Polymers (Basel), 16(9), 1215. ([Link])
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Continuous Inspection of Optical Defects in Packaging Films. ResearchGate. ([Link])
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Application Note & Protocol: Colorimetric Detection of Nitrite using the Griess Reaction
An important clarification regarding the topic is necessary. Initial research indicates that Chromoionophore V is primarily utilized as an ionophore in the fabrication of ion-selective electrodes for potentiometric measurements, rather than as a reagent for direct colorimetric detection of nitrite.[1][2] The established and widely accepted method for colorimetric nitrite detection is the Griess assay. Therefore, this document will provide a comprehensive application note and protocol for the scientifically-backed Griess assay to fulfill the user's core requirement of a detailed guide for nitrite detection.
Senior Application Scientist Note: The following guide provides a robust framework for the quantification of nitrite in aqueous samples. The Griess reaction, first described in 1879, remains the cornerstone of colorimetric nitrite analysis due to its simplicity, sensitivity, and cost-effectiveness. This document is structured to not only provide a step-by-step protocol but to also instill a deeper understanding of the underlying chemical principles and critical parameters for successful and reliable nitrite quantification.
Principle of the Griess Reaction
The Griess test is a two-step diazotization reaction.[3] In the first step, under acidic conditions, nitrite (NO₂⁻) reacts with sulfanilamide to form a diazonium salt. In the second step, this intermediate couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to form a stable, pink-to-magenta colored azo compound. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[4]
Causality in Experimental Choices: The acidic environment is crucial as it protonates the nitrite ion to form nitrous acid (HNO₂), the reactive species for the diazotization of sulfanilamide. The choice of sulfanilamide and NEDD is based on their ability to form a stable and intensely colored azo product, which provides the sensitivity required for the assay.
Caption: The two-step chemical mechanism of the Griess reaction for nitrite detection.
Scope and Applicability
This protocol is applicable for the quantitative determination of nitrite in a variety of sample types, including:
-
Biological Samples: Plasma, serum, urine, tissue homogenates, and cell culture media.[5]
-
Environmental Samples: Water and wastewater.[6]
-
Food and Beverage Samples: Cured meats, certain vegetables, and brewing products.[7][8]
The assay is typically sensitive in the low micromolar range (approximately 0.5 to 100 µM), making it suitable for a wide array of research and quality control applications.
Assay Validation and Self-Validating Systems
A trustworthy protocol must be a self-validating system. This is achieved by incorporating appropriate controls and checks throughout the experimental workflow.
Standard Curve
A standard curve is essential for the quantification of nitrite in unknown samples. It is generated by measuring the absorbance of a series of solutions with known nitrite concentrations.
| Parameter | Typical Value | Rationale |
| Linear Range | 1 - 100 µM | Defines the concentration range where absorbance is directly proportional to concentration. |
| Correlation Coefficient (R²) | > 0.995 | Indicates the goodness of fit of the linear regression model to the data points. |
| Limit of Detection (LOD) | ~0.1 - 0.5 µM | The lowest concentration of nitrite that can be reliably distinguished from the blank. |
| Limit of Quantification (LOQ) | ~0.4 - 1.0 µM | The lowest concentration of nitrite that can be measured with acceptable precision and accuracy. |
Potential Interferences
The accuracy of the Griess assay can be affected by various substances that may be present in the sample matrix.[9]
-
Colored Compounds: Substances that absorb light at or near 540 nm, such as hemoglobin from hemolyzed blood samples, can lead to falsely elevated results.[10]
-
Turbidity: Particulate matter in the sample can scatter light and increase absorbance readings.
-
Reducing Agents: High concentrations of reducing agents like ascorbic acid can interfere with the diazotization reaction.
-
Proteins: Proteins in biological samples can precipitate in the acidic Griess reagent, causing turbidity.[10]
Mitigation Strategies:
-
Sample Blank: For each colored sample, a blank should be prepared by adding deionized water or buffer instead of the Griess reagent to measure the background absorbance. This value is then subtracted from the test reading.
-
Filtration/Centrifugation: Turbid samples should be clarified by filtration (e.g., using a 0.22 µm syringe filter) or centrifugation prior to analysis.
-
Deproteinization: Biological samples such as plasma or serum should be deproteinized (e.g., using zinc sulfate, or Carrez reagents) before the assay to prevent protein precipitation.[11]
Detailed Experimental Protocol (96-Well Microplate Format)
This protocol is optimized for a 96-well microplate format, which is ideal for high-throughput analysis.
Materials and Equipment
-
Reagents:
-
Sulfanilamide (ACS grade)
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD, ACS grade)
-
Phosphoric acid or Hydrochloric acid (concentrated, ACS grade)
-
Sodium nitrite (NaNO₂, analytical standard, purity ≥99%)
-
Deionized water (Type I, >18 MΩ·cm)
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
Calibrated single and multichannel pipettes
-
96-well clear, flat-bottom microplates
-
Vortex mixer
-
Analytical balance
-
Reagent Preparation
-
Nitrite Stock Standard (10 mM): Accurately weigh 69.0 mg of sodium nitrite and dissolve it in 100 mL of deionized water. Store at 4°C in a tightly sealed, light-protected container. This solution is stable for several months.
-
Working Nitrite Standard (100 µM): Dilute 1 mL of the 10 mM stock standard into 99 mL of deionized water. Prepare this solution fresh daily.
-
Griess Reagent:
-
Component A (Sulfanilamide Solution): Dissolve 1 g of sulfanilamide in 100 mL of 5% (v/v) phosphoric acid (or 1 M HCl). This solution is stable for several months when stored at 4°C and protected from light.
-
Component B (NEDD Solution): Dissolve 0.1 g of NEDD in 100 mL of deionized water. This solution is less stable and should be stored at 4°C, protected from light, and used within a week. Discard if it develops a purple color.[12]
-
Combined Griess Reagent: Shortly before use, mix equal volumes of Component A and Component B.[10] This combined reagent should be used within a few hours.
-
Sample Preparation
-
Aqueous Samples (e.g., water): If necessary, filter the sample through a 0.22 µm filter to remove particulate matter.[11]
-
Biological Fluids (e.g., plasma, serum): Deproteinize the sample to prevent turbidity. A common method is to add zinc sulfate to a final concentration of 1.5% (w/v), vortex, incubate for 15 minutes, and then centrifuge at 10,000 x g for 10 minutes at 4°C. The clear supernatant is used for the assay.
Assay Workflow
Caption: A step-by-step workflow for the Griess assay in a 96-well plate format.
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells (containing only deionized water and Griess reagent) from the absorbance readings of all standards and samples.
-
Generate Standard Curve: Plot the blank-corrected absorbance values of the standards (Y-axis) against their corresponding nitrite concentrations (X-axis).
-
Perform Linear Regression: Fit a linear regression line to the data points of the standard curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate Sample Concentration: Use the equation of the line to calculate the nitrite concentration of the unknown samples.
Concentration = (Absorbance_sample - c) / m
Remember to account for any dilution factors used during sample preparation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low sensitivity/weak color | Degraded NEDD solution. | Prepare fresh NEDD solution. Ensure it is stored properly. |
| Incorrect pH (not acidic enough). | Verify the concentration of the acid used in the sulfanilamide solution. | |
| High background/blank reading | Contaminated reagents or water. | Use high-purity water and fresh reagents. |
| Old or discolored NEDD solution. | Prepare fresh NEDD solution. | |
| Poor linearity of standard curve | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting technique. |
| Errors in standard dilution. | Prepare fresh standards carefully. | |
| Precipitate forms in wells | Protein in biological samples. | Deproteinize samples before the assay. |
| Sample matrix incompatibility. | Dilute the sample or investigate alternative sample preparation methods. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling all reagents.
-
Concentrated acids are corrosive and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- U.S. Geological Survey. (n.d.). Colorimetric determination of nitrate plus nitrite in water by enzymatic reduction, automated discrete analyzer methods.
- Wiley Online Library. (2021).
- PubMed. (2023).
- Molecular Depot. (n.d.). This compound.
- ResearchGate. (2022). Development and Validation of Rapid Colorimetric Detection of Nitrite Concentration in Meat Products on a Polydimethylsiloxane (PDMS) Microfluidic Device.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 132097-01-9.
- OUCI. (n.d.). Development and Validation of Rapid Colorimetric Detection of Nitrite Concentration in Meat Products on a Polydimethylsiloxane (PDMS) Microfluidic Device.
- GitHub. (n.d.). Protocols/Nitrate Microplate Analysis.
- protocols.io. (2022). Measuring nitrate/nitrite (NOx)
- MDPI. (2022).
- NIH. (n.d.). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review.
- Sigma-Aldrich. (n.d.).
- MDPI. (2022). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions.
- PubMed. (2007).
Sources
- 1. moleculardepot.com [moleculardepot.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocols/Nitrate Microplate Analysis.md at master · KivlinLab/Protocols · GitHub [github.com]
- 5. Analysis of nitrite and nitrate in biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorimetric determination of nitrate plus nitrite in water by enzymatic reduction, automated discrete analyzer methods [pubs.usgs.gov]
- 7. [Validation of Method for Nitrite Determination in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Rapid Colorimetric Detection of Nitrite Concentration in Meat Products on a Polydimethyls… [ouci.dntb.gov.ua]
- 9. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measuring nitrate/nitrite (NOx) concentrations in water samples [protocols.io]
Application Notes and Protocols for the Fabrication of a Novel Chromoionophore V-Based Amperometric Biosensor
For: Researchers, scientists, and drug development professionals.
Introduction: A New Paradigm for Ion Sensing
Chromoionophore V is a well-regarded fluoroionophore traditionally employed in the fabrication of potentiometric and optical ion-selective sensors.[1][2] Its inherent ability to selectively bind specific ions has been extensively leveraged to measure ion concentrations based on changes in potential or optical properties. However, the field of electrochemical sensing is continually evolving, with a growing demand for amperometric biosensors due to their high sensitivity, rapid response times, and wide linear range.[3][4]
This application note deviates from the conventional applications of this compound to propose a novel fabrication protocol for an amperometric biosensor . By coupling the selective ion-binding event of this compound with a redox-active transducer, we can generate a current signal that is proportional to the analyte concentration. This document provides a detailed, scientifically grounded methodology for the development of such a sensor, from the underlying principles to step-by-step fabrication and characterization protocols. The proposed design leverages established principles of ionophore-based electrochemical sensing and amperometric biosensor construction to offer a new avenue for the application of this compound.[5][6]
Principle of Operation: Ion-Binding Modulated Amperometric Response
The proposed amperometric biosensor operates on the principle of ionophore-facilitated ion transfer coupled with an electrochemical reporter. The sensor is constructed with a polymeric membrane containing this compound and a lipophilic redox mediator immobilized on a working electrode.
When the target ion is present in the sample, this compound selectively binds to it. This ion-ionophore complexation alters the electrochemical properties of the membrane, influencing the rate of electron transfer between the underlying electrode and the redox mediator. By applying a constant potential to the working electrode, the change in the faradaic current of the redox mediator can be measured. This current change is directly proportional to the concentration of the target ion in the sample.
The key to this transduction is the change in the local environment of the redox mediator upon ion binding, which can affect its formal potential or the kinetics of its electron transfer. This innovative approach transduces a potentiometric ion-binding event into a measurable amperometric signal.[7]
Figure 1: Proposed mechanism for the this compound-based amperometric biosensor.
Materials and Reagents
| Component | Description | Recommended Supplier |
| Working Electrode | Glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE) | Standard electrochemical suppliers |
| This compound | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | Molecular Depot, Sigma-Aldrich |
| Polymer Matrix | High molecular weight poly(vinyl chloride) (PVC) | Sigma-Aldrich |
| Plasticizer | 2-Nitrophenyl octyl ether (o-NPOE) or dioctyl sebacate (DOS) | Sigma-Aldrich |
| Redox Mediator | Ferrocene derivative (e.g., ferrocenecarboxaldehyde) or a lipophilic quinone | Sigma-Aldrich |
| Lipophilic Salt | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich |
| Solvent | Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich |
| Buffer Solutions | Phosphate-buffered saline (PBS), Tris-HCl | Standard laboratory suppliers |
| Polishing Materials | Alumina slurry (0.05 µm), polishing pads | Standard electrochemical suppliers |
Experimental Protocols
Protocol 1: Working Electrode Preparation
The cleanliness and surface condition of the working electrode are critical for reproducible results.
-
Mechanical Polishing (for GCE):
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water, then ethanol, for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ over a potential range of -0.2 V to +1.2 V (vs. Ag/AgCl) until a stable voltammogram is obtained.
-
Rinse the electrode with deionized water and dry with nitrogen.
-
Protocol 2: Preparation of the Ion-Selective Membrane Cocktail
This protocol details the formulation of the sensing membrane that will be cast onto the working electrode. All manipulations should be performed in a fume hood.
-
Component Weighing: Accurately weigh the following components:
-
PVC: 100 mg
-
o-NPOE (plasticizer): 200 mg
-
This compound: 2 mg
-
Redox Mediator (e.g., ferrocenecarboxaldehyde): 5 mg
-
KTpClPB (lipophilic salt): 1 mg
-
-
Dissolution:
-
Transfer all weighed components into a clean glass vial.
-
Add 2 mL of anhydrous THF to the vial.
-
Seal the vial and vortex or sonicate until all components are completely dissolved, resulting in a homogenous "cocktail."
-
| Component | Weight (mg) | Purpose |
| PVC | 100 | Provides structural integrity to the membrane. |
| o-NPOE | 200 | Ensures membrane flexibility and ion mobility. |
| This compound | 2 | Acts as the selective ionophore for the target analyte. |
| Redox Mediator | 5 | Provides the amperometric signal. |
| KTpClPB | 1 | Minimizes non-specific ion interference. |
Protocol 3: Sensor Fabrication (Membrane Immobilization)
The immobilization of the sensing membrane onto the electrode surface is a critical step.[7]
-
Drop-Casting:
-
Carefully pipette a small, precise volume (e.g., 5 µL) of the prepared membrane cocktail onto the clean, dry surface of the working electrode.
-
Ensure the droplet covers the entire active surface of the electrode.
-
-
Solvent Evaporation:
-
Place the electrode in a dust-free, covered container (e.g., a petri dish) at room temperature.
-
Allow the THF to evaporate slowly over 12-24 hours. This will leave a thin, uniform polymeric membrane on the electrode surface.
-
-
Conditioning:
-
Before use, condition the fabricated sensor by immersing it in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4) for at least 30 minutes. This allows the membrane to hydrate and stabilize.
-
Sources
- 1. moleculardepot.com [moleculardepot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijirem.org [ijirem.org]
- 4. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Chromoionophore V for the Detection of Heavy Metal Ions in Aqueous Environments
Abstract
This application note provides a comprehensive guide for the utilization of Chromoionophore V in the sensitive and selective detection of heavy metal ions in water samples. Heavy metal contamination of aqueous environments poses a significant threat to ecological and human health, necessitating robust and accessible analytical methods. This compound, a lipophilic dye, offers a viable platform for the development of optical sensors (optodes) for monitoring heavy metal concentrations. This document outlines the fundamental principles of this compound-based sensing, detailed protocols for the fabrication of sensing membranes, and step-by-step procedures for the colorimetric and fluorometric determination of heavy metal ions. Furthermore, it addresses critical parameters such as selectivity, interference, and potential mitigation strategies, providing researchers, environmental scientists, and drug development professionals with a foundational framework for employing this chromoionophore in their analytical workflows.
Introduction: The Challenge of Heavy Metal Monitoring
Heavy metal ions, including but not limited to lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺), are persistent environmental pollutants originating from various industrial and anthropogenic activities. Their propensity to bioaccumulate and their inherent toxicity at low concentrations demand sensitive and selective analytical techniques for their detection in water resources.[1][2] Traditional methods such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS), while highly accurate, are often laboratory-bound, expensive, and require extensive sample preparation.[2] This has driven the development of more portable, cost-effective, and user-friendly sensing platforms.
Optical chemical sensors, or optodes, based on chromoionophores have emerged as a promising alternative.[3] These sensors translate the chemical interaction between a target ion and a recognition element (the chromoionophore) into a measurable optical signal, such as a change in color (colorimetric) or fluorescence.[4][5] this compound, with its unique molecular structure, presents potential for the development of such sensing systems for heavy metal ions.
Principle of Detection: The Role of this compound
This compound, chemically known as 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a neutral ionophore that can be incorporated into a polymeric membrane. The fundamental principle of its operation in heavy metal sensing lies in a selective ion-exchange mechanism.
The chromoionophore is embedded within a hydrophobic polymer matrix, typically plasticized polyvinyl chloride (PVC). Within this membrane, this compound can exist in both a protonated and a deprotonated state, each exhibiting distinct absorption and emission spectra. The detection of a divalent heavy metal ion (M²⁺) is achieved through a charge-transfer complexation.
The process can be summarized as follows:
-
Ion Exchange: Two protonated chromoionophore molecules (CH⁺) within the membrane exchange their protons for one divalent heavy metal ion (M²⁺) from the aqueous sample.
-
Complex Formation: The heavy metal ion forms a stable complex with the deprotonated chromoionophore molecules (C) within the membrane phase.
-
Optical Signal Generation: This complexation event alters the electronic structure of the chromoionophore, leading to a significant change in its absorption and/or fluorescence properties. This change is proportional to the concentration of the heavy metal ion in the sample.
The equilibrium for this reaction can be represented as:
2(CH⁺)membrane + M²⁺aqueous ⇌ (C₂M²⁺)membrane + 2H⁺aqueous
This equilibrium is influenced by the pH of the sample and the affinity of this compound for the specific heavy metal ion.
Diagram of the Proposed Sensing Mechanism:
Caption: Proposed ion-exchange mechanism for heavy metal detection using this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
High molecular weight polyvinyl chloride (PVC)
-
Bis(2-ethylhexyl) sebacate (DOS) or other suitable plasticizer
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or other lipophilic additive
-
Tetrahydrofuran (THF), inhibitor-free
-
Heavy metal salt standards (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂)
-
Buffer solutions (e.g., acetate, phosphate)
-
Deionized water (Type I)
Protocol 1: Preparation of the this compound Sensing Membrane (Optode)
This protocol describes the fabrication of a thin-film optical sensing membrane.
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, dissolve 33 mg of PVC, 66 mg of DOS, and 1 mg of KTpClPB in 1.5 mL of THF.
-
To this solution, add 1-2 mg of this compound. The exact amount may need to be optimized for the desired sensitivity and response range.
-
Vortex the mixture until all components are fully dissolved and a homogenous, colored solution is obtained.
-
-
Membrane Casting:
-
Place a clean, flat glass slide on a level surface.
-
Carefully pipette the membrane cocktail onto the glass slide, allowing it to spread evenly to form a thin film.
-
Cover the slide with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours.
-
-
Membrane Conditioning:
-
Once the membrane is dry, carefully peel it from the glass slide.
-
Cut the membrane into small, uniform discs (e.g., 6 mm diameter).
-
Condition the membrane discs by soaking them in a buffer solution of the desired pH for at least 2 hours before use. This ensures that the membrane is properly hydrated and equilibrated.
-
Experimental Workflow for Optode Fabrication and Use:
Caption: General workflow for the fabrication and application of a this compound-based optode.
Protocol 2: Colorimetric Detection of Heavy Metal Ions using UV-Vis Spectroscopy
This protocol outlines the use of the prepared optode for the quantitative determination of heavy metal ions based on changes in absorbance.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range appropriate for this compound (a preliminary scan of the protonated and deprotonated forms is recommended to determine the optimal wavelengths).
-
-
Calibration:
-
Prepare a series of standard solutions of the target heavy metal ion (e.g., 0.1, 1, 10, 100, 1000 µg/L) in a buffer of the chosen pH.
-
Place a conditioned optode membrane in a cuvette and fill it with the blank buffer solution.
-
Record the absorbance spectrum of the blank. This will serve as the baseline.
-
Sequentially introduce the standard solutions into the cuvette, allowing the membrane to equilibrate with each standard for a fixed period (e.g., 5-10 minutes).
-
Record the absorbance spectrum for each standard.
-
Plot the change in absorbance at the analytical wavelength versus the concentration of the heavy metal ion to generate a calibration curve.
-
-
Sample Analysis:
-
Place a fresh, conditioned optode membrane in the cuvette and fill it with the water sample (ensure the pH is adjusted to match the calibration standards).
-
Allow the membrane to equilibrate and record the absorbance spectrum.
-
Using the calibration curve, determine the concentration of the heavy metal ion in the sample.
-
Protocol 3: Fluorometric Detection of Heavy Metal Ions
This protocol describes a potentially more sensitive method using fluorescence spectroscopy.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow it to warm up.
-
Determine the optimal excitation and emission wavelengths for the this compound-metal complex by performing excitation and emission scans.
-
-
Calibration:
-
Follow the same procedure as for the colorimetric method to prepare standard solutions.
-
Place a conditioned optode membrane in a fluorescence cuvette and fill it with the blank buffer solution.
-
Record the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Introduce the standard solutions sequentially, allowing for equilibration.
-
Record the fluorescence intensity for each standard.
-
Plot the change in fluorescence intensity versus the concentration of the heavy metal ion to create a calibration curve.
-
-
Sample Analysis:
-
Use a fresh, conditioned optode to measure the fluorescence intensity of the water sample (with adjusted pH).
-
Determine the heavy metal ion concentration from the calibration curve.
-
Performance Characteristics and Considerations
Selectivity and Interference
The selectivity of the this compound-based optode is a critical parameter. The ionophore's affinity for the target heavy metal ion relative to other cations present in the sample will determine the accuracy of the measurement.[6]
Potential Interfering Ions:
-
Other Heavy Metals: The optode may exhibit cross-reactivity with other heavy metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺).
-
Alkali and Alkaline Earth Metals: High concentrations of ions such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, which are common in environmental water samples, could potentially interfere.
Mitigation Strategies:
-
pH Optimization: The pH of the sample plays a crucial role in the ion-exchange equilibrium. By carefully selecting the pH, it may be possible to enhance the selectivity for the target analyte.
-
Use of Masking Agents: In complex matrices, the addition of a masking agent that selectively complexes with interfering ions can improve the selectivity for the target heavy metal.
Sensitivity and Detection Limits
The sensitivity of the method is determined by the magnitude of the optical change upon complexation and the binding constant between this compound and the metal ion. Fluorescence-based detection is generally more sensitive than colorimetric methods.[5][7] The detection limit will depend on the instrumental noise and the slope of the calibration curve.
Table 1: Hypothetical Performance Characteristics of a this compound-Based Optode
| Parameter | Colorimetric (UV-Vis) | Fluorometric |
| Linear Range | 10 µg/L - 10 mg/L | 0.1 µg/L - 1 mg/L |
| Limit of Detection (LOD) | ~5 µg/L | ~0.05 µg/L |
| Response Time | 5 - 15 minutes | 5 - 15 minutes |
| Selectivity | Moderate to High (Ion Dependent) | Moderate to High (Ion Dependent) |
Note: These are hypothetical values based on typical performance of similar chromoionophore-based optodes and would need to be experimentally determined for this compound.
Data Interpretation and Troubleshooting
-
Drifting Baseline: This may be caused by leaching of membrane components or incomplete conditioning. Ensure thorough conditioning and use a stable light source.
-
Low Sensitivity: The concentration of this compound in the membrane may be too low, or the pH may not be optimal. Experiment with different ionophore concentrations and a range of pH values.
-
Non-linear Calibration Curve: At high analyte concentrations, the available chromoionophore sites in the membrane may become saturated, leading to a non-linear response. Dilute the sample if necessary.
Conclusion
This compound holds promise as a valuable tool for the development of optical sensors for heavy metal ion detection in water. The protocols outlined in this application note provide a solid foundation for researchers to fabricate and utilize this compound-based optodes. While further research is needed to fully characterize its selectivity and sensitivity for specific heavy metal ions, the principles and methodologies described herein offer a clear path forward for the application of this chromoionophore in environmental monitoring and analytical chemistry.
References
-
Hassan, S. S. M., et al. (2018). A Sensor (Optode) Based on Cellulose Triacetate Membrane for Fe(III) Detection in Water Samples. MDPI. [Link]
-
Aydın, Z., & Keleş, M. (2020). Colorimetric cadmium ion detection in aqueous solutions by newly synthesized Schiff bases. Turkish Journal of Chemistry. [Link]
-
Gholivand, M. B., & Torkashvand, M. (2018). Novel Amperometric Mercury-Selective Sensor Based on Organic Chelator Ionophore. MDPI. [Link]
-
Sharma, S., et al. (2021). Mercury Toxicity and Detection Using Chromo-Fluorogenic Chemosensors. MDPI. [Link]
-
Müller, T. J. J. (2023). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry. [Link]
-
Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta. [Link]
-
Aydın, Z., & Keleş, M. (2020). Colorimetric cadmium ion detection in aqueous solutions by newly synthesized Schiff bases. ResearchGate. [Link]
-
Fernandes, S., et al. (2022). Improved Metal Cation Optosensing Membranes through the Incorporation of Sulphated Polysaccharides. MDPI. [Link]
-
Yampolsky, I. V., et al. (2005). Synthesis and properties of the chromophore of the asFP595 chromoprotein from Anemonia sulcata. Biochemistry. [Link]
-
Xu, H., et al. (2021). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. RSC Publishing. [Link]
-
Ensafi, A. A., & Kazemzadeh, A. (2007). Development of a new bulk optode membrane for the determination of mercury(II). ResearchGate. [Link]
-
Li, Y., et al. (2022). Establishment of a Rapid Detection Method for Cadmium Ions via a Specific Cadmium Chelator N-(2-Acetamido)-Iminodiacetic Acid Sc. Semantic Scholar. [Link]
-
Li, Y., et al. (2021). Chromophores with different fluorescence response for the detection of... ResearchGate. [Link]
-
Echioda, S., et al. (2021). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. European Open Science. [Link]
-
Zhang, Y., et al. (2023). Detection Techniques for Lead Ions in Water: A Review. MDPI. [Link]
-
Liang, L., et al. (2012). Spectrophotometric Determination of Lead. Pharmaceutical Technology. [Link]
-
Singh, A. K., et al. (2017). Spectrophotometric Detection of Mercury Using Lignosulphonic Stabilized Silver Nanoparticles (AgNP). International Journal of ChemTech Research. [Link]
-
Echioda, S., et al. (2021). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samp. ResearchGate. [Link]
-
Sirotiak, M., et al. (2012). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Vedecká databáza Katedry environmentálneho inžinierstva. [Link]
-
Ahmed, A., et al. (2022). UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. Research Square. [Link]
-
Prestel, H., et al. (2000). Detection of heavy metals in water by fluorescence spectroscopy: On the way to a suitable sensor system. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry. [Link]
-
Chansuvarn, W., & Imyim, A. (2011). Visual and colorimetric detection of mercury (II) ion using gold nanoparticles stabilized with a dithia-diaza ligand. ResearchGate. [Link]
-
Al-Qaradawi, S., et al. (2017). An Ultrasensitive and Selective Determination of Cadmium Ions at ppt Level Using an Enzymic Membrane with Colorimetric and Electrochemical Detection. MDPI. [Link]
-
Wulandari, V., et al. (2023). Sensitive and Simple Electroanalytical Method for Lead Detection in Seawater Using VAdS with Eriochrome Blue Black R. ResearchGate. [Link]
-
Stsiapura, V., et al. (2023). Fluorescent Detection of Heavy Metal Ions Using Benzanthrone Dye. MDPI. [Link]
-
Hassan, S. S. M., et al. (2021). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. [Link]
-
Al-Qaradawi, S., et al. (2017). An Ultrasensitive and Selective Determination of Cadmium Ions at ppt Level Using an Enzymic Membrane with Colorimetric and Electrochemical Detection. PMC. [Link]
-
University of Porto. UV-Vis spectroscopy. [Link]
-
Ahmed, A., et al. (2022). UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. Authorea. [Link]
-
Sirotiak, M., et al. (2012). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Technical University of Košice. [Link]
-
Gök, M. K., et al. (2021). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. PMC. [Link]
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Chromoionophore V for calcium ion sensing in biological samples
Application Note & Protocol
Chromoionophore V (ETH 129): A Guide to Ratiometric Calcium Sensing in Biological Systems
Introduction: The Role of this compound in Calcium Metrology
Calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure and quantify fluctuations in intracellular and extracellular Ca²⁺ concentrations is therefore fundamental to many areas of biological research and drug development.
This compound, also known as ETH 129, is a highly selective Ca²⁺ ligand that belongs to a class of neutral ionophores. Unlike fluorescent indicators, which rely on changes in emission intensity, this compound is designed for absorbance-based optical measurements, often in the form of ion-selective optodes. It functions by selectively binding Ca²⁺ ions, a process that is coupled to the release of a proton (H⁺) from a chromophore, leading to a measurable color change. This property allows for the development of ratiometric sensing systems where Ca²⁺ concentration can be determined by the ratio of absorbance at two different wavelengths, minimizing artifacts from photobleaching, sensor concentration, or light source instability.
This guide provides a comprehensive overview of the principles, protocols, and applications of this compound for Ca²⁺ sensing in biological contexts. It is intended for researchers, scientists, and drug development professionals seeking a robust method for quantitative calcium analysis.
Principle of Operation: A Proton-Exchange Mechanism
This compound operates on a sophisticated ion-exchange mechanism. The sensor system typically consists of three key components immobilized within a polymeric membrane (e.g., PVC):
-
This compound (ETH 129): The Ca²⁺-selective neutral ionophore that binds Ca²⁺.
-
A Lipophilic Protonated Chromophore (e.g., Nile Blue): Acts as the signal transducer, changing its color upon deprotonation.
-
A Lipophilic Anionic Additive (e.g., tetraphenylborate derivative): Ensures charge neutrality within the membrane and enhances ionophore function.
The sensing mechanism is a competitive binding process between Ca²⁺ and H⁺ for the ionophore, as depicted in the workflow below. In the absence of Ca²⁺, the chromophore remains protonated. When Ca²⁺ from the biological sample is selectively bound by this compound, electroneutrality is maintained by the release of a proton (H⁺) from the chromophore into the sample. This deprotonation event induces a significant shift in the chromophore's absorption spectrum, which can be quantitatively measured.
Figure 1: Ion-exchange mechanism of this compound. The binding of Ca²⁺ facilitates the deprotonation of a chromophore, causing a measurable color change.
Key Characteristics & Quantitative Data
The performance of a this compound-based sensor is defined by its chemical and physical properties. This data is crucial for designing experiments and interpreting results.
| Property | Value | Significance |
| IUPAC Name | N,N'-Dicyclohexyl-N,N'-dioctyl-3-oxapentanediamide | Defines the chemical structure. |
| Synonyms | ETH 129, Calcium Ionophore I | Alternative identifiers for the compound. |
| Molecular Formula | C₃₄H₆₄N₂O₃ | Used for calculating molar concentrations. |
| Molecular Weight | 548.9 g/mol | Essential for preparing stock solutions. |
| Physical Form | Viscous Oil | Important for handling and storage. |
| Ca²⁺ Selectivity | High selectivity over Mg²⁺, K⁺, Na⁺ | Critical for accurate measurements in complex biological fluids containing multiple ions. |
| Measurement Type | Absorbance (Colorimetric) | The sensor relies on changes in light absorption rather than fluorescence. |
| Typical Matrix | Poly(vinyl chloride) (PVC) membrane | This compound is typically embedded in a hydrophobic membrane for sensor construction. |
Experimental Protocols: Constructing and Using a this compound-based Sensor
This section provides a detailed methodology for creating and utilizing a Ca²⁺-selective optical sensor (optode) using this compound. This protocol is a foundational template and may require optimization based on the specific application.
Required Materials and Reagents
-
Ionophore: this compound (ETH 129)
-
Chromophore: Nile Blue (protonated form)
-
Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Support Material: Transparent plastic sheets or glass slides
-
Buffer Solutions: A series of Ca²⁺ standard solutions with constant ionic strength and pH.
-
Instrumentation: UV-Vis Spectrophotometer or a plate reader capable of absorbance measurements.
Protocol 1: Preparation of the Ca²⁺-Selective Optode Membrane
This protocol details the fabrication of the sensing membrane, which is the core component of the assay.
-
Prepare the Membrane Cocktail: In a clean glass vial, dissolve the following components in THF. The total weight of the components should be around 200 mg, dissolved in approximately 2 mL of THF.
-
This compound: ~1% (w/w)
-
Nile Blue: ~1% (w/w)
-
KTpClPB: ~0.5% (w/w)
-
PVC: ~32.5% (w/w)
-
DOS (Plasticizer): ~65% (w/w)
-
Scientist's Note: The ratio of these components is critical for sensor performance, influencing dynamic range and response time. Optimization may be necessary.
-
-
Homogenize the Solution: Vortex the mixture thoroughly until all components are completely dissolved, resulting in a clear, homogenous solution.
-
Cast the Membrane: Carefully cast the cocktail onto a clean, flat glass slide or a suitable transparent support. Allow the THF to evaporate slowly in a dust-free environment (e.g., a fume hood with the sash lowered) for at least 24 hours.
-
Cure the Membrane: A thin, transparent, and flexible colored film should form. This is the Ca²⁺-sensitive optode membrane. It can be cut into smaller pieces for use in cuvettes or multi-well plates.
Figure 2: Workflow for the fabrication of the this compound-based optode membrane.
Protocol 2: Measurement and Calibration
This protocol describes how to use the fabricated optode to measure Ca²⁺ and generate a calibration curve.
-
Equilibrate the Sensor: Place the optode membrane into a cuvette or well containing a buffer solution with a known, low Ca²⁺ concentration and a fixed pH (e.g., pH 7.4). Allow the system to equilibrate for 15-30 minutes.
-
Acquire Baseline Spectrum: Place the cuvette in the spectrophotometer and record the full absorbance spectrum (e.g., from 500 nm to 750 nm) to identify the absorbance maxima for the protonated and deprotonated forms of the chromophore.
-
Introduce Sample/Standard: Replace the initial buffer with your biological sample or a Ca²⁺ standard solution.
-
Record Measurement: Allow the absorbance to stabilize (typically a few minutes) and record the spectrum again. The absorbance will decrease at the peak corresponding to the protonated chromophore and increase at the peak for the deprotonated form.
-
Generate Calibration Curve: Repeat steps 3 and 4 with a series of Ca²⁺ standards of known concentrations. Plot the ratio of the absorbance at the two wavelengths (A_deprotonated / A_protonated) against the logarithm of the Ca²⁺ concentration. This will yield a sigmoidal calibration curve.
-
Determine Unknown Concentration: Measure the absorbance ratio for your biological sample and determine its Ca²⁺ concentration by interpolating from the calibration curve.
Data Analysis and Interpretation
The ratiometric nature of the measurement is a key advantage. The response of the sensor is typically described by the following equation:
Response = (A - A_min) / (A_max - A)
Where:
-
A is the measured absorbance at a specific wavelength.
-
A_min is the absorbance in a zero-Ca²⁺ solution.
-
A_max is the absorbance in a saturating-Ca²⁺ solution.
Plotting this response against the log of the Ca²⁺ concentration allows for the determination of the sensor's dynamic range and its apparent dissociation constant (K_d). The most sensitive region of the sensor is around its K_d.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Response | - Incomplete solvent evaporation.- Incorrect component ratios in the membrane.- Membrane is too thick. | - Ensure THF has fully evaporated.- Remake the membrane cocktail with precise measurements.- Cast a thinner membrane. |
| Drifting Signal | - Leaching of membrane components.- pH fluctuations in the sample. | - Pre-condition the membrane in buffer for an extended period.- Ensure your biological sample and standards are well-buffered. |
| Low Sensitivity | - Suboptimal ratio of ionophore to chromophore.- Interference from other ions or lipophilic compounds in the sample. | - Optimize the membrane composition.- Perform a selectivity check with potential interfering ions. Consider sample dilution or purification if necessary. |
Applications in Research and Development
This compound-based sensors are particularly useful for measuring Ca²⁺ in applications where fluorescent dyes may be problematic due to autofluorescence, phototoxicity, or dye leakage. Key applications include:
-
Extracellular Ca²⁺ Monitoring: Measuring changes in Ca²⁺ levels in cell culture media or other extracellular environments.
-
Bioprocess Monitoring: Real-time tracking of ion concentrations in bioreactors.
-
Environmental Water Testing: Assessing water hardness and calcium content.
-
Clinical Diagnostics: Development of sensors for measuring blood or urine Ca²⁺ levels.
While its use for intracellular measurements is less common due to the challenge of fabricating and inserting nano-optodes into cells, its primary strength lies in the analysis of bulk biological fluids and solutions.
References
Application Notes & Protocols: Chromoionophore V in PVC Membranes for Optical Ion Sensing
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the utilization of Chromoionophore V in plasticized poly(vinyl chloride) (PVC) membranes for the development of optical ion sensors, commonly known as optodes. We delve into the fundamental principles of ion-exchange-based sensing, explain the synergistic roles of the membrane components, and offer step-by-step instructions for membrane fabrication and sensor assembly. This document is intended for researchers, scientists, and drug development professionals seeking to develop and apply robust optical methods for ion concentration measurement in aqueous environments.
Introduction: The Principle of Chromoionophore-Based Sensing
Optical ion sensors, or optodes, offer a powerful alternative to traditional potentiometric methods (e.g., ion-selective electrodes) for quantifying ion activities. These sensors translate a chemical recognition event into a measurable optical signal, such as a change in absorbance or fluorescence. The most prevalent mechanism for cation sensing relies on a competitive ion-exchange equilibrium established within a lipophilic membrane phase.[1][2][3]
At the heart of this system are two key functional molecules:
-
Ionophore: A highly selective, lipophilic molecule that acts as an ion carrier, responsible for recognizing and reversibly binding a specific target ion (the analyte). The choice of ionophore dictates the selectivity of the entire sensor system.
-
Chromoionophore: A lipophilic pH indicator dye. Its role is not to bind the target ion, but to act as a signal transducer.[2][4] this compound is a highly effective transducer in this class.
When the membrane is in contact with an aqueous sample, the selective ionophore extracts the target cation into the membrane phase. To maintain charge neutrality within the membrane, a proton (H⁺) is simultaneously released from the protonated chromoionophore. This deprotonation event alters the electronic structure of the chromoionophore, causing a distinct and quantifiable change in its optical properties.[1][2][3] The extent of this change is directly related to the concentration of the target ion in the sample.
The Anatomy of the Sensing Membrane: A Synergistic Cocktail
The performance of a this compound-based optode is critically dependent on the careful formulation of the PVC membrane. Each component has a distinct and vital role. The membrane is essentially a solid-state solvent that provides the necessary environment for the ion-exchange mechanism to occur.
| Component | Example Material | Typical wt% | Function & Rationale |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | ~33% | Provides the structural framework for the membrane. High molecular weight PVC is chosen for its excellent mechanical stability and proven performance in ion-selective sensors.[5] |
| Plasticizer | Bis(2-ethylhexyl) sebacate (DOS), o-Nitrophenyl octyl ether (o-NPOE) | ~65% | Acts as a solvent within the polymer matrix, ensuring the mobility of the active components (ionophore, chromoionophore).[4][6][7] The plasticizer's dielectric constant and lipophilicity significantly influence the sensor's dynamic range and selectivity.[6] DOS is a common choice for its high lipophilicity and low vapor pressure. |
| Ionophore | e.g., Valinomycin (for K⁺), Calcium Ionophore II (ETH 1001) (for Ca²⁺), Sodium Ionophore X (for Na⁺) | ~1% | Confers selectivity to the sensor by selectively binding the target analyte.[1][2] The binding constant between the ionophore and the target ion is a key determinant of the sensor's measurement range. |
| Chromoionophore | This compound | <1% | The signal transducer. It is a lipophilic pH indicator that changes its absorbance/fluorescence upon releasing a proton in response to the analyte binding to the ionophore.[2][8] |
| Ionic Additive | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | <1% | Often referred to as an "ion-exchanger." These lipophilic anionic sites are incorporated to control the ionic strength within the membrane, reduce anion interference, and improve the stability and reproducibility of the sensor response. |
Mechanism of Action: A Visualized Workflow
The sensing process is a dynamic equilibrium at the sample-membrane interface. The following diagram illustrates the ion-exchange mechanism for a generic monovalent cation (M⁺).
Caption: Cation sensing via ion-exchange in a PVC membrane.
Causality of the Mechanism:
-
Extraction: The target analyte ion (M⁺) partitions from the aqueous sample into the lipophilic PVC membrane.
-
Binding: The selective ionophore (L) chelates the analyte ion, forming a stable complex (ML⁺). This is the key recognition step.
-
Deprotonation: To maintain electroneutrality within the membrane after the influx of the positively charged M⁺, the protonated chromoionophore (CH⁺) releases its proton.
-
Signal Transduction: The deprotonation of the chromoionophore (C) results in a change in its electronic conjugation, leading to a measurable shift in its absorbance spectrum (a color change) or fluorescence emission. The equilibrium position of this reaction, and thus the intensity of the optical signal, is dependent on the concentration of M⁺ in the sample.
Detailed Protocols: Fabrication of a Calcium-Selective Optode Membrane
This protocol provides a representative example for creating a calcium-selective optical sensor membrane. The same principles and procedures can be adapted for other ions by substituting the ionophore with one selective for the desired analyte (e.g., Valinomycin for K⁺, Sodium Ionophore X for Na⁺).[9]
Materials and Reagents
-
Polymer: High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)
-
Chromoionophore: this compound
-
Ionophore: Calcium Ionophore II (ETH 1001)
-
Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free, analytical grade
-
Support Material: Glass slides or transparent polyester sheets
Preparation of the Membrane "Cocktail"
Expertise Insight: The precise ratio of components is critical for optimal sensor performance. The ratios provided below are a well-established starting point for a Ca²⁺ optode.[10] Minor adjustments may be necessary to fine-tune the dynamic range for specific applications. All weighing and mixing should be performed in a fume hood.
-
Component Weighing: Accurately weigh the membrane components into a clean glass vial. A typical batch size for multiple membranes would be a total mass of ~200 mg.
-
PVC: ~66 mg (~33% w/w)
-
DOS: ~132 mg (~66% w/w)
-
Calcium Ionophore II: ~2 mg (~1% w/w)
-
This compound: ~1 mg (~0.5% w/w)
-
KTpClPB: ~1 mg (~0.5% w/w)
-
-
Dissolution: Add approximately 2 mL of fresh THF to the vial.
-
Trustworthiness Check: Ensure the THF is free of peroxides and inhibitors, as these can interfere with the membrane components and casting process.
-
-
Mixing: Tightly cap the vial and mix thoroughly until all components are completely dissolved, forming a clear, homogenous solution (the "cocktail"). A vortex mixer can be used to expedite this process. The solution will have the color of the chromoionophore.
Membrane Casting and Fabrication Workflow
The goal of this stage is to create a thin, uniform, optically transparent film.
Caption: Experimental workflow for PVC optode membrane fabrication.
-
Prepare Casting Surface: Place a clean glass ring (e.g., 20 mm inner diameter) onto a perfectly level and clean glass slide. This will contain the cocktail and define the shape of the membrane.
-
Casting: Using a glass pipette, carefully transfer the prepared cocktail into the glass ring until the bottom surface is evenly covered.
-
Solvent Evaporation: Loosely cover the setup (e.g., with a petri dish lid) to allow for slow and controlled evaporation of the THF.
-
Expertise Insight: Rapid evaporation can lead to cloudy, uneven membranes with trapped air bubbles. A slow, overnight evaporation process (~24 hours) at room temperature is crucial for producing high-quality, optically clear films.
-
-
Membrane Finalization: Once the THF has completely evaporated, a flexible, transparent, colored film will remain. Carefully remove the glass ring. The membrane can then be cut to the desired size using a sharp scalpel or cork borer.
-
Mounting: The finished membrane can be mounted into a custom-made flow-cell for continuous measurements or fixed onto the end of a fiber optic probe for dip-and-read applications.
Data Acquisition and Interpretation
The optical response of the membrane is measured using a spectrophotometer or a dedicated filter photometer.
-
Conditioning: Before use, the membrane should be conditioned in a buffer solution similar in composition to the samples to be analyzed, but without the target analyte. This establishes a stable baseline signal.
-
Measurement: The membrane is exposed to the sample solution. The change in absorbance is monitored at the wavelength corresponding to the peak of either the protonated or deprotonated form of this compound.
-
Calibration: To obtain quantitative results, a calibration curve must be generated by measuring the optical response of the sensor to a series of standard solutions of known analyte concentrations. The response is typically sigmoidal when plotted against the logarithm of the analyte activity.
Conclusion and Outlook
The combination of this compound with selective ionophores within a plasticized PVC membrane provides a versatile and robust platform for developing custom ion-selective optical sensors. The protocols outlined herein offer a solid foundation for fabricating high-quality sensor membranes. By understanding the causal relationships between membrane composition and sensor performance, researchers can rationally design and optimize optodes for a wide array of applications, from environmental monitoring to clinical diagnostics and pharmaceutical analysis. Future advancements may focus on integrating these membranes with novel materials and microfluidic platforms to create next-generation, miniaturized sensing systems.
References
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Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-Based Optical Sensors. Annual Review of Analytical Chemistry, 7, 483-512. [Link]
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Spichiger, U. E., Simon, W., et al. (1995). Analyte-selective optode membranes and optical evaluation techniques Characterization of response behaviour by ATR-measurements. SPIE Proceedings Vol. 2508. [Link]
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Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-based optical sensors. PubMed, National Library of Medicine. [Link]
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Xie, X., & Bakker, E. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Biophysics Reviews. [Link]
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Peper, S. (2015). Detrimental changes in the composition of hydrogen ion-selective electrode and optode membranes. ResearchGate. [Link]
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Xie, X., & Bakker, E. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. AIP Publishing. [Link]
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Charlton, S. C., & Bakker, E. (2018). Recent improvements to the selectivity of extraction-based optical ion sensors. PMC, National Library of Medicine. [Link]
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Xie, X., & Bakker, E. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. AIP Publishing. [Link]
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Baldini, F., & Wolfbeis, O. S. (2020). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews. [Link]
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Meyerhoff, M. E., & Qin, Y. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. NIH National Library of Medicine. [Link]
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Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-Based Optical Sensors. ResearchGate. [Link]
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Chan, W. H., et al. (2010). Synthesis of a Sensitive and Selective Potassium-Sensing Fluoroionophore. PMC, National Library of Medicine. [Link]
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Simon, W., et al. (1988). Design features of optical sensors (optodes) based on selective chromoionophores. Pure and Applied Chemistry. [Link]
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Ruedas-Rama, M. J., et al. (2015). Potassium ion-selective fluorescent and pH independent nanosensors based on functionalized polyether macrocycles. Chemical Science. [Link]
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Wang, J., et al. (2021). Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Whole Blood. ChemRxiv. [Link]
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Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. ResearchGate. [Link]
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Veng L., et al. (2021). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. PMC, National Library of Medicine. [Link]
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Scribd. (n.d.). Heavy Metal Ion Detection Optode Membranes. Scribd. [Link]
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Xie, X., et al. (2014). Potassium Sensitive Optical Nanosensors Containing Voltage Sensitive Dyes. CHIMIA. [Link]
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Lin, C. C., & Liu, C. C. (2023). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. [Link]
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Wardak, C. (2020). New Materials Used for the Development of Anion-Selective Electrodes—A Review. PMC, National Library of Medicine. [Link]
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Amengual, J., et al. (2020). A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cells. ResearchGate. [Link]
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ResearchGate. (2019). How to combine voltage sensitive imaging (ion channel or dye) or calcium imaging with optogenetics?. ResearchGate. [Link]
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Application Note: High-Sensitivity Ion Detection Using Chromoionophore V
A Detailed Guide to Experimental Setup and Fluorescence Measurements
Authored by: Gemini, Senior Application Scientist
Introduction
Ion-selective optical sensors, or optodes, have become indispensable tools in diverse fields ranging from clinical diagnostics to environmental monitoring. These sensors translate the activity of a specific ion into a measurable optical signal, such as a change in absorbance or fluorescence. At the heart of many of these systems are chromoionophores, specialized dye molecules whose spectral properties are highly sensitive to their chemical environment.
This guide provides a comprehensive overview and detailed protocol for utilizing Chromoionophore V, a lipophilic, pH-sensitive fluorophore, for quantitative ion measurements. This compound, chemically known as N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide[1], belongs to the benzo[a]phenoxazine class of dyes, which are known for their strong fluorescence and sensitivity to environmental polarity[2][3]. Its application in ion-selective electrodes (ISEs) and optodes is well-documented, where it serves as the optical transducer that reports the ion-binding event.[4]
We will delve into the core principles of its operation, provide step-by-step protocols for preparing the sensing chemistry and performing measurements, and discuss critical aspects of data analysis and experimental optimization.
Principle of Operation: Coupled Ion-Exchange Mechanism
The functionality of this compound in an ion-sensing context is not direct. Instead, it is part of a carefully formulated "cocktail" that works on a competitive ion-exchange principle. The change in its fluorescence is an indirect, yet precise, measure of the target ion's concentration. The key components of this system are:
-
This compound (C): A lipophilic pH indicator that can exist in a protonated (CH⁺) or deprotonated (C) state. These two states have distinct fluorescence properties.
-
Ionophore (L): A neutral, highly selective ligand designed to bind the specific target analyte ion (e.g., K⁺, Na⁺, Ca²⁺).
-
Ionic Exchanger (R⁻): A lipophilic anion (e.g., a tetraphenylborate derivative) that ensures charge neutrality within the sensing medium and facilitates the ion-exchange process.
-
Matrix/Solvent: A hydrophobic medium, typically a plasticizer like bis(2-ethylhexyl) sebacate (DOS) or a polymer matrix (e.g., PVC), which dissolves all components and forms the sensing phase.
The sensing mechanism, depicted below, relies on an equilibrium between the sample (aqueous phase) and the sensing membrane (organic phase). The ionophore (L) binds the target cation (M⁺) from the sample. To maintain charge neutrality in the membrane, this newly formed complex ([ML]⁺) displaces a proton (H⁺) that was previously associated with the chromoionophore. The deprotonation of the chromoionophore (from CH⁺ to C) causes a distinct change in its fluorescence spectrum, which is the measured signal.[5][6]
Caption: Experimental workflow for this compound measurements.
Troubleshooting and Optimization
-
Low Signal: Increase PMT voltage, widen slit widths, or increase chromoionophore concentration. Ensure the chosen λex and λem are optimal.
-
High Background: Use high-purity solvents and reagents. Ensure the measurement chamber is dark to prevent ambient light leakage. [7]Use of red-shifted dyes like this compound helps avoid autofluorescence from many biological sample components, which is more prominent in the green region of the spectrum.
-
Poor Selectivity: The primary source of selectivity is the ionophore. Ensure you are using the correct, high-purity ionophore for your target analyte. Contaminating ions in your buffer or salts can also interfere.
-
Signal Drift: Allow the instrument and samples to reach thermal equilibrium. Ensure the sensing cocktail and aqueous phase are fully mixed and equilibrated before measurement.
-
Quenching: Components within a complex sample (e.g., heavy metals, certain organic molecules) can quench fluorescence. Spike a known standard into the sample matrix to test for quenching or other matrix effects.
Conclusion
This compound is a powerful tool for developing highly sensitive and selective fluorescent sensors. The experimental setup, while requiring careful optimization, is based on fundamental principles of fluorescence spectroscopy and ion-exchange chemistry. By following the protocols outlined in this guide, researchers can successfully configure a robust measurement system for the precise quantification of a wide range of ions in various sample types. The key to success lies in the meticulous preparation of the sensing chemistry, empirical determination of optimal instrument parameters, and consistent control over experimental variables like pH and temperature.
References
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- Luchowski, R., et al. (2021). Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties.
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- IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. IonOptix.
- Benchchem. (n.d.). Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays. Benchchem.
- YouTube. (2023).
- NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf.
- Assay Guidance Manual - NCBI Bookshelf. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Sensitivity of Chromoionophore V Sensors
Welcome to the technical support center for Chromoionophore V-based ion-selective sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and advanced protocols to optimize your experimental outcomes. Here, we delve into the nuances of improving the sensitivity and reliability of your this compound sensors, moving beyond standard protocols to offer field-proven insights.
Frequently Asked questions (FAQs)
This section addresses common questions regarding the use of this compound and the principles of ion-selective optodes.
Q1: What is the fundamental mechanism of a this compound-based ion sensor?
A1: this compound is a hydrogen ion-selective chromoionophore, meaning it changes its optical properties (color or fluorescence) in response to changes in pH. In an ion-selective optode, this compound is incorporated into a hydrophobic membrane along with an ionophore that is selective for the target ion of interest. The ionophore facilitates the selective transport of the target ion into the membrane. This movement of a positively charged ion is coupled with a counter-transport of a proton (H⁺) out of the membrane to maintain charge neutrality. This change in the proton concentration within the membrane alters the protonation state of this compound, leading to a measurable change in its absorbance or fluorescence spectrum. This optical signal is then correlated to the concentration of the target ion in the sample.[1][2]
Q2: What are the key components of a this compound sensor membrane and what are their roles?
A2: A typical this compound sensor membrane consists of four main components dissolved in a solvent like Tetrahydrofuran (THF) for membrane casting:
-
Polymer Matrix (e.g., Polyvinyl Chloride - PVC): Provides the structural integrity and physical support for the sensor membrane.
-
Plasticizer (e.g., o-Nitrophenyl octyl ether - o-NPOE or Dioctyl sebacate - DOS): A water-immiscible organic liquid that dissolves the other membrane components and ensures the mobility of the ionophore and ion-ionophore complexes within the membrane. The choice of plasticizer can significantly impact the sensor's selectivity, detection limit, and response time.[3][4]
-
Ionophore: A molecule that selectively binds to the target ion, facilitating its extraction from the aqueous sample into the hydrophobic membrane. The selectivity of the entire sensor is primarily determined by the choice of the ionophore.
-
This compound: The signal transducer that optically reports the ion-exchange event through a change in its protonation state.
-
Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTCPB): A lipophilic salt that is sometimes added to the membrane to reduce anion interference and decrease the electrical resistance of the membrane, which can improve sensor stability and response.[5]
Q3: Why is the pH of my sample important when using a this compound sensor?
A3: The response of a this compound-based sensor is inherently pH-dependent because the signaling mechanism relies on a proton exchange.[1][2] Changes in the sample pH can alter the baseline proton concentration in the membrane, thus affecting the optical signal independently of the target ion concentration. Therefore, it is crucial to use a buffer solution to maintain a constant pH in your samples during measurement to ensure that the observed signal change is solely due to the activity of the target ion.
Q4: Can I use this compound to detect anions?
A4: Yes, the principle can be adapted for anion sensing. For anion detection, the mechanism typically involves the co-extraction of the target anion and a proton from the sample into the membrane. This influx of protons changes the protonation state of this compound, leading to an optical signal. This process is also pH-dependent, and a suitable anion-selective ionophore is required.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound sensors.
Issue 1: Low or No Signal
A weak or absent signal is a common problem that can often be traced back to the membrane composition or experimental setup.
Question: My sensor is showing a very weak or no response to the target ion. What are the possible causes and how can I fix this?
Answer: A low or non-existent signal can be frustrating. Here’s a step-by-step approach to diagnose and solve the issue:
Initial Checks:
-
Verify Reagent Integrity: Ensure that all membrane components, especially the ionophore and this compound, have not expired and have been stored correctly.
-
Confirm Wavelength Settings: Double-check that you are monitoring the correct absorbance or fluorescence wavelength for the protonated and deprotonated forms of this compound.
-
Check Light Source and Detector: Ensure your spectrophotometer or plate reader's lamp and detector are functioning correctly.
Systematic Troubleshooting:
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Membrane Composition | An improper ratio of membrane components can lead to a non-functional sensor. For example, too little ionophore will result in poor ion extraction, while an incorrect plasticizer-to-polymer ratio can affect membrane properties. | Prepare a new membrane cocktail, carefully verifying the concentrations of each component. A typical starting point for a PVC-based membrane is approximately 30-33% PVC and 60-66% plasticizer by weight, with the ionophore and chromoionophore at much lower concentrations (e.g., 1-2 wt%). |
| Inefficient Ionophore | The selected ionophore may have low affinity or selectivity for the target ion under your experimental conditions. | Consult the literature to confirm the suitability of your ionophore for the target ion and the chosen plasticizer. Consider testing a different ionophore known to have high selectivity for your analyte. |
| Inappropriate pH of the Sample Buffer | The pH of the sample buffer can significantly impact the sensor's response range. If the buffer pH is too low, the chromoionophore may be predominantly protonated, masking any signal change. Conversely, a very high pH can lead to a fully deprotonated state, also resulting in a lack of response. | Optimize the pH of your sample buffer. The optimal pH is typically near the pKa of the chromoionophore within the membrane. You may need to test a range of pH values to find the one that gives the best dynamic range for your sensor. |
| Insufficient Incubation Time | The ion-exchange process and the subsequent optical response are not instantaneous. | Ensure that the sensor has sufficient time to equilibrate with the sample. The response time can vary from seconds to several minutes depending on the membrane thickness and composition. Stirring the sample can help to reduce the response time.[6] |
| Antigen-Antibody Interaction Issues (for immunosensors) | If the sensor is part of an immunoassay, a lack of signal could be due to problems with antibody binding. | Ensure that the capture antibody is properly immobilized and that the detection antibody is compatible and used at the correct concentration.[7] |
Workflow for Troubleshooting Low Signal:
Caption: Causes of signal drift and corresponding solutions.
Advanced Protocols for Sensitivity Enhancement
This section provides detailed experimental procedures to optimize the performance of your this compound sensors.
Protocol 1: Optimizing the Sensor Membrane Cocktail
The composition of the sensor membrane is the most critical factor determining its sensitivity and selectivity. This protocol provides a systematic approach to optimizing the membrane cocktail.
Objective: To determine the optimal ratio of PVC, plasticizer, ionophore, and this compound for maximum sensitivity to a target ion.
Materials:
-
High molecular weight PVC
-
Plasticizers: o-NPOE, DOS
-
Target-selective ionophore
-
This compound
-
Ionic additive (optional): KTCPB
-
Tetrahydrofuran (THF), inhibitor-free
-
Glass rings or petri dishes for membrane casting
Procedure:
-
Prepare Stock Solutions:
-
Prepare individual stock solutions of PVC, plasticizer, ionophore, this compound, and ionic additive (if used) in THF. This allows for easier and more accurate preparation of different membrane cocktails.
-
-
Design a Matrix of Membrane Compositions:
-
Systematically vary the ratios of the membrane components. A good starting point is to vary the plasticizer-to-PVC ratio and the ionophore concentration. An example of a design matrix is shown in the table below.
-
| Membrane ID | PVC (wt%) | Plasticizer (wt%) | Ionophore (wt%) | This compound (wt%) | Ionic Additive (mol% relative to ionophore) |
| M1 | 33 | 65 (o-NPOE) | 1 | 1 | 0 |
| M2 | 33 | 64 (o-NPOE) | 2 | 1 | 0 |
| M3 | 33 | 65 (DOS) | 1 | 1 | 0 |
| M4 | 33 | 64 (DOS) | 2 | 1 | 0 |
| M5 | 33 | 64 (o-NPOE) | 1 | 1 | 20 |
| M6 | 33 | 63 (o-NPOE) | 2 | 1 | 20 |
-
Membrane Fabrication (Cocktail Casting):
-
For each composition, mix the appropriate volumes of the stock solutions in a small glass vial to a total weight of approximately 100-200 mg.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Pour the cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, level glass plate.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF over 24-48 hours. This slow evaporation is crucial for forming a uniform, non-porous membrane.
-
-
Sensor Assembly and Conditioning:
-
Once the membrane is dry, carefully peel it from the glass plate.
-
Cut small discs from the membrane and mount them onto your sensor body (e.g., the end of an optical fiber or a well in a microplate).
-
Condition the sensors by soaking them in the sample buffer for at least 2-4 hours before the first measurement to ensure the membrane is fully hydrated and equilibrated. [8]
-
-
Performance Evaluation:
-
Expose each sensor to a range of concentrations of the target ion in a constant pH buffer.
-
Measure the absorbance or fluorescence spectrum at each concentration.
-
Plot the response (e.g., change in absorbance at a specific wavelength) versus the logarithm of the ion concentration.
-
Compare the calibration curves for each membrane composition to determine which provides the highest sensitivity (steepest slope) and lowest detection limit.
-
Protocol 2: Minimizing Photobleaching of this compound
Photobleaching can significantly impact the accuracy and reproducibility of fluorescence-based measurements.
Objective: To reduce the rate of photobleaching of this compound during fluorescence measurements.
Materials:
-
Prepared this compound sensors
-
Fluorescence spectrophotometer or microscope with adjustable excitation intensity
-
Antifade reagents (optional, for specific applications): e.g., n-Propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO)
Procedure:
-
Optimize Instrumentation Settings:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. This can often be achieved by using neutral density filters. [9] * Minimize Exposure Time: Set the integration time of your detector to the shortest possible duration that still yields a reliable signal.
-
Use a Shuttered Light Source: If your instrument has a shutter, ensure it is configured to only expose the sample to the excitation light during the actual measurement. [10]
-
-
Sample Preparation and Handling:
-
Deoxygenate Solutions: Reactive oxygen species are a major cause of photobleaching. [9]If your experimental conditions allow, deoxygenating your buffer solutions by sparging with nitrogen or argon can significantly reduce photobleaching. Oxygen scavenging systems (e.g., glucose oxidase and catalase) can also be added to the buffer for in vitro assays. [10] * Incorporate Antifade Reagents: For some applications, particularly in microscopy, antifade reagents can be added to the mounting medium or sample buffer. [11]However, it is crucial to first test for any potential interference of these reagents with the sensor's response.
-
-
Data Acquisition Strategy:
-
Acquire Data Efficiently: Plan your experiment to minimize the total time the sample is exposed to the excitation light. For time-lapse experiments, use the longest possible interval between measurements that still captures the dynamics of interest.
-
-
Quantitative Assessment of Photobleaching:
-
To evaluate the effectiveness of your photobleaching reduction strategy, continuously expose a sensor to the excitation light and monitor the fluorescence intensity over time.
-
Compare the decay curves under different conditions (e.g., with and without a neutral density filter, with and without deoxygenation) to quantify the improvement in photostability.
-
By systematically applying these troubleshooting and optimization strategies, you can significantly enhance the sensitivity, selectivity, and stability of your this compound-based ion sensors, leading to more accurate and reliable experimental results.
References
-
Recent improvements to the selectivity of extraction-based optical ion sensors - PMC - NIH. Available at: [Link]
-
Simplified Fabrication for Ion-Selective Optical Emulsion Sensor with Hydrophobic Solvatochromic Dye Transducer: A Cautionary Tale | Analytical Chemistry. Available at: [Link]
-
Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC - NIH. Available at: [Link]
-
Fabrication of an Immobilized Polyelectrolite Complex (PEC) Membrane from Pectin-Chitosan and Chromoionophore ETH 5294 for pH-Based Fish Freshness Monitoring - MDPI. Available at: [Link]
-
Recent improvements to the selectivity of extraction-based optical ion sensors - PMC - NIH. Available at: [Link]
-
Errors in Chemical Sensor Measurements - MDPI. Available at: [Link]
-
Tested membrane compositions | Download Table. Available at: [Link]
-
A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane - NIH. Available at: [Link]
-
Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes - NIH. Available at: [Link]
-
ELISA Troubleshooting: Low OD Readings | Sino Biological. Available at: [Link]
-
ELISA Troubleshooting Guide - Bio-Techne. Available at: [Link]
-
Guide to Ion Selective | Troubleshooting | Support - Turtle Tough. Available at: [Link]
-
Baseline drift - SPR-Pages. Available at: [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Available at: [Link]
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Available at: [Link]
-
Causes and solutions of drifting baseline | Download Table. Available at: [Link]
-
Eliminating Baseline Problems - Agilent. Available at: [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Available at: [Link]
-
Minimizing photobleaching of Blue Fluorescent Protein (BFP) using the Agilent Cary Eclipse fluorescence spectrophotometer. Available at: [Link]
-
All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins - PMC - NIH. Available at: [Link]
-
All-Optical Strategies to Minimize Photo-Bleaching in Reversibly Switchable Fluorescent Proteins - bioRxiv. Available at: [Link]
-
Microscopy: Minimizing Damage from Fluorescence (Ron Vale) - YouTube. Available at: [Link]
-
Influence of the Type and Amount of Plasticizer on the Sensory Properties of Microspheres Sensitive to Lipophilic Ions† - Sciforum. Available at: [Link]
-
"Investigation of the Use of a Plasticizer-Polymer Sensor Coating with " by Laura Jeanne Alderson - e-Publications@Marquette. Available at: [Link]
-
Design of Chemical Sensor Coatings Based On Blends of a Single Polymer-Plasticizer Pair for Detection of Single or Multi-Analyte Aqueous Solutions | Request PDF. Available at: [Link]
-
Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing | ACS Sensors. Available at: [Link]
-
Composition of ion-selective membranes cocktail used for sensors. - ResearchGate. Available at: [Link]
-
Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - PMC - NIH. Available at: [Link]
-
Printing technologies for the fabrication of ion-selective electrodes - PubMed - NIH. Available at: [Link]
-
Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors - MDPI. Available at: [Link]
-
Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance - MDPI. Available at: [Link]
-
Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry - Sensors & Diagnostics (RSC Publishing). Available at: [Link]
-
(PDF) Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors - ResearchGate. Available at: [Link]
-
Interaction of Small Ionic Species With Phospholipid Membranes: The Role of Metal Coordination - Frontiers. Available at: [Link]
-
Chemical modification of Nafion membranes by protic ionic liquids: the key role of ionomer–cation interactions - Soft Matter (RSC Publishing). Available at: [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - ResearchGate. Available at: [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - MDPI. Available at: [Link]
-
Strategies to improve sensitivity and selectivity | Request PDF. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromoionophore V Optode Response Time
Welcome to the technical support center for Chromoionophore V-based optical sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the response time of their optodes. Here, we delve into the causality behind experimental choices to provide you with a robust framework for enhancing your sensor performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in an optode?
This compound, chemically known as 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a hydrophobic pH indicator used as a transducer in ion-selective optodes.[1] In a typical optode, it is incorporated into a polymeric membrane, often made of polyvinyl chloride (PVC), along with an ionophore and a plasticizer.[2]
The fundamental mechanism involves an ion-exchange reaction at the sample-membrane interface. The ionophore selectively binds to the target analyte ion, facilitating its extraction into the membrane. To maintain charge neutrality within the membrane, this process is coupled with the release of a proton (H+) from the chromoionophore. This deprotonation of this compound leads to a change in its optical properties (absorbance or fluorescence), which can be measured to quantify the analyte concentration.[2]
Q2: What are the primary factors that influence the response time of a this compound optode?
The response time of a this compound optode is a complex interplay of several factors, primarily related to the diffusion of ions and the kinetics of the ion-exchange process. Key determinants include:
-
Membrane Composition: The type and concentration of the polymer (e.g., PVC), plasticizer, ionophore, and this compound itself are critical.[3]
-
Plasticizer Properties: The polarity and viscosity of the plasticizer significantly affect the mobility of components within the membrane.[3]
-
Membrane Thickness: Thinner membranes generally allow for faster diffusion and thus, a quicker response.
-
Analyte Concentration: At very low analyte concentrations, the diffusion process can be slower, leading to longer response times.[4]
-
Sample pH and Ionic Strength: The pH of the sample can influence the protonation/deprotonation equilibrium of the chromoionophore, while the overall ionic strength can affect the ion-exchange process.[5][6]
-
Temperature: Higher temperatures generally increase the diffusion rates of ions and membrane components, leading to a faster response.
Q3: My optode has a slow response time. What is the most likely cause?
A slow response time is a common issue in optode-based measurements. The most probable cause is related to the formulation of the optode membrane, which governs the diffusion of ions and the kinetics of the sensing reaction. An improperly optimized membrane composition, particularly the choice and concentration of the plasticizer, can significantly hinder the mobility of the ionophore and chromoionophore, leading to a sluggish response. Additionally, a membrane that is too thick will increase the diffusion path length for the analyte, thereby increasing the response time.
Troubleshooting Guide: Reducing Response Time
This section provides a systematic approach to identifying and resolving issues related to slow response times in your this compound optode experiments.
Issue 1: Slow Response Time Attributed to Membrane Composition
A well-formulated membrane is crucial for a rapid optode response. The components of the membrane cocktail must be carefully optimized.
Potential Causes & Solutions:
-
Suboptimal Plasticizer: The plasticizer creates the environment for the ion-exchange reaction. Its properties are paramount for a fast response.
-
Explanation: A highly viscous plasticizer can impede the movement of the ionophore-analyte complex and the chromoionophore within the membrane. The polarity of the plasticizer also plays a role in the partitioning of ions into the membrane.
-
Solution: Experiment with different plasticizers. Non-polar plasticizers like bis(2-ethylhexyl)sebacate (DOS) have been shown to provide better sensitivity and response in some systems compared to polar plasticizers like o-nitrophenyloctyl ether (o-NPOE).[3] Consider creating several small batches of optodes with varying plasticizer types and concentrations to identify the optimal formulation for your specific application.
-
| Plasticizer Type | Polarity | Typical Effect on Response Time |
| o-Nitrophenyloctyl ether (o-NPOE) | Polar | Can lead to slower response times in some systems. |
| Bis(2-ethylhexyl)sebacate (DOS) | Non-polar | Often results in faster and more sensitive responses.[3] |
| Dioctyl phthalate (DOP) | Non-polar | Another commonly used plasticizer that can offer good performance. |
-
Incorrect Component Ratios: The relative amounts of PVC, plasticizer, ionophore, and this compound are critical.
-
Explanation: An insufficient amount of plasticizer can result in a rigid membrane with low component mobility. Conversely, too much plasticizer can lead to leaching of membrane components and a less stable sensor. The concentrations of the ionophore and chromoionophore also need to be balanced for efficient ion exchange and a clear optical signal.
-
Solution: Systematically vary the ratios of the membrane components. A common starting point for a PVC-based optode is approximately 33% PVC and 66% plasticizer by weight, with the ionophore and chromoionophore at much lower concentrations (typically in the millimolar range).
-
Experimental Workflow for Membrane Optimization:
Caption: Workflow for optimizing optode membrane composition.
Issue 2: Slow Response Due to Physical Properties of the Optode
The physical dimensions and preparation of the optode can significantly impact its performance.
Potential Causes & Solutions:
-
Excessive Membrane Thickness: A thick membrane presents a longer diffusion path for the analyte.
-
Explanation: The analyte ions must diffuse from the sample solution into the membrane to interact with the ionophore. A thicker membrane increases this diffusion distance, resulting in a longer time to reach equilibrium and a slower response.
-
Solution: Aim for the thinnest possible membrane that still maintains mechanical stability. This can be achieved by adjusting the spin-coating parameters (if applicable) or by using a smaller volume of the membrane cocktail during casting.
-
-
Inadequate Conditioning: A new optode needs to be properly conditioned before use.
-
Explanation: Conditioning allows the membrane to hydrate and for the internal components to equilibrate, which is essential for a stable and reproducible response.
-
Solution: Before the first measurement, soak the optode in a solution of the primary ion (the ion being measured) for a recommended period, which can range from a few minutes to several hours depending on the specific system.
-
Issue 3: Environmental and Sample-Related Factors Affecting Response Time
The conditions of the experiment and the nature of the sample can also influence the optode's response.
Potential Causes & Solutions:
-
Low Analyte Concentration: At very low concentrations, the flux of ions into the membrane is reduced.
-
Explanation: The rate of diffusion is dependent on the concentration gradient. When the analyte concentration is very low, the driving force for diffusion into the membrane is smaller, leading to a longer time to reach a detectable signal change.[4]
-
Solution: If possible, pre-concentrate the sample. For calibration curves, start with higher concentrations to ensure a prompt response before moving to lower concentrations.
-
-
Suboptimal Sample pH: The pH of the sample can directly affect the chromoionophore.
-
Explanation: this compound is a pH indicator. The pH of the sample will influence its initial protonation state. A sample pH that is far from the pKa of the chromoionophore might shift the operating range of the sensor and affect the response dynamics.[5][6]
-
Solution: Buffer the sample to a pH that is optimal for the specific ionophore and this compound combination. This will ensure a stable baseline and a more predictable response.
-
-
Interfering Ions: The presence of other ions can compete with the analyte for the ionophore.
-
Explanation: No ionophore is perfectly selective.[7] If your sample contains ions that can also bind to the ionophore, this will interfere with the detection of the target analyte and can affect the response time.
-
Solution: If interfering ions are known to be present, consider using a more selective ionophore or implementing sample preparation steps to remove the interfering species.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting slow optode response.
References
-
MDPI. (2021). Influence of the Type and Amount of Plasticizer on the Sensory Properties of Microspheres Sensitive to Lipophilic Ions. Retrieved from [Link]
-
Walters, J. D., & Hall, E. A. (2011). An optrode particle geometry to decrease response time. Analyst, 136(22), 4718–4723. [Link]
-
Xie, X., et al. (2022). Recent improvements to the selectivity of extraction-based optical ion sensors. TrAC Trends in Analytical Chemistry, 146, 116503. [Link]
-
ResearchGate. (n.d.). Effect of Plasticizer types on the sensor formed to complexed with 20.... Retrieved from [Link]
-
Xie, X., & Bakker, E. (2015). Recent improvements to the selectivity of extraction-based optical ion sensors. Analyst, 140(19), 6463–6473. [Link]
-
ResearchGate. (n.d.). The absorption behaviour of a MB28 optode film containing.... Retrieved from [Link]
-
Mendonsa, C. D., et al. (2022). The impact of zwitterionic surfactants on optode-based nanosensors via different fabrication approaches and sensing mechanisms. Analyst, 147(15), 3465–3473. [Link]
-
ResearchGate. (n.d.). Colorimetric response (A), response time (B), and reversibility (C) of.... Retrieved from [Link]
-
ACS Publications. (2024). Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. Retrieved from [Link]
-
Qin, Y., & Bakker, E. (2002). Quantitative binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909–918. [Link]
-
Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(12), 3077–3086. [Link]
-
Omron. (n.d.). Troubleshooting case studies [Optical Sensor]. Retrieved from [Link]
-
Cui, L., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors, 14(7), 11849–11864. [Link]
-
ResearchGate. (n.d.). Colorimetric response (A), response time (B), and reversibility (C) of.... Retrieved from [Link]
-
Xie, X., et al. (2014). Ionophore-based ion-selective optical nanosensors operating in exhaustive sensing mode. Analytical Chemistry, 86(18), 9050–9057. [Link]
-
RSC Publishing. (2021). Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry. Retrieved from [Link]
-
Smart Storm. (n.d.). Ion Selective Electrodes. Interference and Selectivity. Retrieved from [Link]
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- 7. smartstormgroup.com [smartstormgroup.com]
addressing pH cross-sensitivity of Chromoionophore V
Welcome to the technical support resource for Chromoionophore V (ETH 5294). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this H⁺-selective chromoionophore in their experimental setups. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenges encountered during its application, with a primary focus on its inherent pH cross-sensitivity.
Introduction to this compound
This compound is a highly sensitive and selective neutral hydrogen ion chromoionophore.[1] It is a critical component in the fabrication of ion-selective electrodes (ISEs) and, more commonly, optical sensors (optodes) for the measurement of various ions. The underlying principle of its function in these systems is based on a competitive ion-exchange mechanism at the sensor-sample interface. The chromoionophore reversibly binds with hydrogen ions, leading to a change in its optical properties (color or fluorescence), which is then correlated to the concentration of the target analyte. However, this very mechanism makes the sensor's response intrinsically dependent on the pH of the sample, a phenomenon known as pH cross-sensitivity.
While often viewed as a limitation, a thorough understanding of this characteristic can lead to more robust experimental designs and, in some cases, can even be leveraged to extend the dynamic range of the sensor.[2] This guide will walk you through the causes of pH cross-sensitivity and provide practical solutions to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known by its ETH designation ETH 5294, is a lipophilic dye that exhibits a high affinity for hydrogen ions (H⁺). In a typical ion-selective optode, it is incorporated into a polymeric membrane along with a specific ionophore (a molecule that selectively binds a target ion, e.g., K⁺, Na⁺) and an ionic additive. The measurement principle relies on the distribution of ions between the aqueous sample and the organic sensor membrane to maintain charge neutrality.[3] When the target ion is extracted into the membrane by the ionophore, a corresponding number of hydrogen ions are released from the chromoionophore into the sample to maintain electrical neutrality. This deprotonation of the chromoionophore results in a measurable change in its absorbance or fluorescence spectrum, which is the basis of the sensor's signal.
Q2: What is pH cross-sensitivity and why does it occur with this compound?
The major drawback of chromoionophore-based ion-selective optodes is that the measured signals are always dependent on the pH of the investigated sample. This is because the response of these bulk optodes is based on the equilibrium of ions between the sensor and the sample phases. The chromoionophore is itself a pH indicator. If the pH of the sample changes, it will shift the equilibrium of the protonation/deprotonation of the chromoionophore, independent of the target ion concentration. This leads to a change in the optical signal that is not related to the analyte of interest, causing inaccurate readings.
Q3: Can the pH cross-sensitivity of this compound be beneficial?
Recent studies have demonstrated that the pH cross-sensitivity of chromoionophore-based sensors can be transformed from a drawback into a beneficial feature.[2] The response range of these sensors shifts proportionally with changes in the sample pH. By integrating the sensor with a stable pH gradient, it is possible to significantly enhance the effective measuring range while maintaining maximum sensitivity.[2] This is an advanced technique but highlights the potential for innovative applications by embracing this inherent property.
Q4: What are the typical spectral properties of this compound?
The protonated form of Chromoionophore I (a closely related compound, ETH 5294) has a fluorescence excitation maximum at approximately 614 nm and an emission maximum at around 663 nm. The spectral properties are highly dependent on the specific membrane composition and the surrounding environment. It is crucial to experimentally determine the absorption and emission spectra in your specific sensor formulation.
Troubleshooting Guide: Addressing pH Cross-Sensitivity
This section provides a systematic approach to identifying and mitigating issues arising from the pH cross-sensitivity of this compound in your experiments.
Issue 1: Drifting or Unstable Sensor Signal
-
Symptom: The sensor output (absorbance or fluorescence intensity) continuously drifts over time, even with a constant analyte concentration.
-
Probable Cause: Fluctuations in the pH of the sample solution. This can be due to atmospheric CO₂ dissolving into unbuffered samples, or biological samples producing acidic or basic byproducts.
-
Solution:
-
pH Buffering of Samples and Standards: The most direct way to counteract pH interference is to control the pH of your samples.[4][5]
-
Protocol: Prepare a pH buffer solution that is free of interfering ions. Add a small, consistent amount of this buffer to all your standards and samples to maintain a constant pH throughout the experiment. The chosen pH should be in a range where the ion-selective electrode is known to perform optimally.[4]
-
-
Verify Buffer Compatibility: Ensure that the components of your chosen buffer do not interact with the sensor membrane or the analyte of interest.
-
Issue 2: Inaccurate or Non-Reproducible Calibration Curve
-
Symptom: The calibration curve for the target analyte has a poor correlation coefficient (R²) or varies significantly between experiments.
-
Probable Cause: Inconsistent pH across your calibration standards. Even small variations in the pH of your standards can cause a parallel shift in the calibration curve.[4][5]
-
Solution:
-
Consistent pH Across All Standards: Prepare all calibration standards from the same stock of buffered solution.
-
Measure and Adjust pH: Before use, measure the pH of each standard and adjust if necessary to ensure uniformity across the entire calibration range.
-
Issue 3: Unexpected Response in Blank or Zero-Analyte Samples
-
Symptom: The sensor shows a significant signal even in a sample known to have zero concentration of the target analyte.
-
Probable Cause: The pH of the blank sample is causing a response from the chromoionophore.
-
Solution:
-
pH-Matched Blank: Ensure that your blank solution is buffered to the same pH as your samples and standards. This will provide a true baseline reading for your sensor.
-
Advanced Mitigation Strategy: Ratiometric Sensing
For applications requiring higher precision and robustness, a ratiometric sensing approach can be implemented. This technique compensates for environmental factors, including pH fluctuations to some extent, by measuring the ratio of fluorescence intensities at two different wavelengths.[6][7]
Principle of Ratiometric Sensing
A ratiometric pH sensor can be designed to have two emission peaks or two excitation peaks that respond differently to pH changes.[7][8] By taking the ratio of the intensities at these two wavelengths, a self-calibrated measurement can be obtained that is less susceptible to variations in instrument parameters, photobleaching, and dye concentration.
Experimental Workflow for Ratiometric Measurement
The following diagram illustrates a conceptual workflow for implementing a dual-wavelength ratiometric measurement to mitigate pH interference.
Caption: Workflow for ratiometric sensing to mitigate pH effects.
Quantitative Data Summary
The performance of ion-selective sensors is highly dependent on the pH of the medium. The following table provides a general overview of the recommended pH ranges for various ion-selective electrodes, illustrating the critical nature of pH control.
| Ion Sensor | Typical Optimal pH Range |
| Nitrate (NO₃⁻) | 4 - 7 |
| Potassium (K⁺) | 5 - 11 |
| Calcium (Ca²⁺) | 5 - 10 |
| Sodium (Na⁺) | 5 - 10 |
| Ammonium (NH₄⁺) | 5 - 8 |
| Note: These are general ranges for ISEs and the optimal range for an optode using this compound may vary. Data adapted from Horiba and Australian Scientific Pty Ltd.[4][5] |
Concluding Remarks
The pH cross-sensitivity of this compound is a critical factor to consider in the design and execution of experiments. By understanding the underlying ion-exchange mechanism and implementing appropriate control measures, such as robust pH buffering, this challenge can be effectively managed. For advanced applications, exploring techniques like ratiometric sensing can further enhance the accuracy and reliability of your measurements. We encourage you to consider these principles to ensure the integrity of your data and the success of your research.
References
-
M. S. Johansen, et al. (2024). Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. ACS Sensors. [Link]
-
Johansen, M. S., et al. (2024). Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. ACS Sensors, 9(9), 4555–4559. [Link]
-
Australian Scientific Pty Ltd. (n.d.). The Impact of pH on Ion Selective Electrodes. Retrieved from [Link]
-
Xie, X., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors (Basel), 14(7), 11851–11864. [Link]
-
Request PDF. (n.d.). Dual Excitation Ratiometric Fluorescent pH Sensor for Noninvasive Bioprocess Monitoring: Development and Application. Retrieved from [Link]
-
Wang, T., et al. (2020). Blue/red ratiometric pH sensors without background signals based on 808 nm-excited core–triple shell up-conversion nanoparticles. Journal of Materials Chemistry C, 8(3), 963-970. [Link]
-
MDPI. (n.d.). A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome. Retrieved from [Link]
-
ResearchGate. (n.d.). The absorption behaviour of a MB28 optode film containing.... Retrieved from [Link]
-
MDPI. (n.d.). CdSe/ZnS QDs and O170 Dye-Decorated Spider Silk for pH Sensing. Retrieved from [Link]
-
Schirhagl, R. (2022). Recent improvements to the selectivity of extraction-based optical ion sensors. Analytica Chimica Acta, 1196, 339519. [Link]
-
ResearchGate. (n.d.). A New Dual-modal Colorimetric/Fluorescence Molecular Probe for Ratiometric Sensing of pH and Its Application. Retrieved from [Link]
-
EDT Direct ION. (n.d.). ISE Selectivity And Interferences. Retrieved from [Link]
-
HORIBA. (n.d.). Impact of pH. Retrieved from [Link]
-
Yampolsky, I. V., et al. (2005). Synthesis and properties of the chromophore of the asFP595 chromoprotein from Anemonia sulcata. Biochemistry, 44(15), 5788–5793. [Link]
-
Qin, Y., et al. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Analytica Chimica Acta, 463(2), 245-255. [Link]
-
RSC Publishing. (n.d.). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. Retrieved from [Link]
-
Luo, J., et al. (2022). Design and synthesis of chromophores with enhanced electro-optic activities in both bulk and plasmonic–organic hybrid devices. Materials Horizons, 9(1), 312-321. [Link]
-
PMC. (n.d.). Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials. Retrieved from [Link]
-
Frontiers. (n.d.). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Retrieved from [Link]
-
MDPI. (n.d.). Review on Hydrogel-based pH Sensors and Microsensors. Retrieved from [Link]
-
Kuhtreiber, W. M., & Jaffe, L. F. (2001). Measurement of pH gradients using an ion-sensitive vibrating probe technique (IP). Pflugers Archiv : European journal of physiology, 442(1), 142–149. [Link]
Sources
- 1. Selectophore Chromoionophore I, MilliporeSigma Supelco 10 mg | Buy Online | Merck Emd Millipore | Fisher Scientific [fishersci.ca]
- 2. Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of pH on Ion Selective Electrodes - Australian Scientific Pty Ltd - Water Quality Division [waterquality.com.au]
- 5. horiba.com [horiba.com]
- 6. researchgate.net [researchgate.net]
- 7. A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chromoionophore V membrane stability and lifetime issues
Welcome to the technical support guide for Chromoionophore V. This resource is designed for researchers, scientists, and drug development professionals who utilize ion-selective optical sensors (optodes). We understand that achieving robust, stable, and long-lasting sensor performance is critical for generating reliable data. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to address common challenges related to the membrane stability and lifetime of this compound.
Section 1: Foundational Stability - The Membrane Matrix
The operational success of a this compound sensor begins with its core component: the membrane. The polymer matrix, plasticizer, and any ionic additives create a microenvironment that directly governs the chromoionophore's performance and longevity. Instability is often traced back to a suboptimal membrane composition.
FAQ: My sensor membrane appears cloudy or shows signs of precipitation. What's wrong?
Answer: Cloudiness or the formation of crystalline structures within the membrane is a clear indicator of poor solubility of one or more components. This is a critical issue, as precipitated molecules are not active in the sensing mechanism and can scatter light, leading to a noisy or drifting baseline.
-
Causality: this compound, like other organic molecules, has limited solubility in the polymer matrix. While plasticizers help, an incorrect ratio or an incompatible polymer-plasticizer combination can lead to supersaturation and subsequent precipitation over time[1]. This can be exacerbated by temperature fluctuations during storage or use.
-
Troubleshooting Steps:
-
Verify Component Ratios: Re-calculate the mass percentages of your membrane "cocktail." High concentrations of the chromoionophore or ion-exchanger are common culprits.
-
Re-evaluate Plasticizer Choice: Some plasticizers are better solvents than others. If you are using a highly non-polar plasticizer, consider one with a higher dielectric constant, which may improve the solubility of the polar chromoionophore.
-
Protocol for Optimization: Prepare a series of small-batch membranes with varying plasticizer content or different plasticizer-to-polymer ratios to identify the optimal composition for a clear, homogenous membrane. A standard starting point is often a 2:1 ratio of plasticizer to polymer (e.g., PVC) by weight[2].
-
FAQ: How do I select the optimal plasticizer and polymer for my application?
Answer: The choice of polymer and plasticizer is a balancing act between structural integrity, component compatibility, and the desired analytical performance. There is no single "best" combination; the choice is application-dependent.
-
Causality: The plasticizer does more than just make the membrane flexible; it acts as the primary solvent phase in which the sensing reaction occurs. Its polarity (often described by its dielectric constant) directly influences the chromoionophore's acidity constant (pKa) and the stability of ion-ionophore complexes[3][4]. A more hydrophilic matrix will lower the pKa of neutral chromoionophores[3]. The polymer (e.g., Polyvinyl chloride - PVC, Polyurethane - PU) provides the structural backbone.
-
Key Considerations:
-
Analyte and pH Range: The plasticizer affects the pKa of this compound. You must choose a combination that places the sensor's dynamic range in the correct pH window for your experiment. For example, pKa values for the same chromoionophore can be 2-3 orders of magnitude lower in DOS membranes compared to o-NPOE membranes[4].
-
Leaching and Lifetime: Highly lipophilic plasticizers can help retain hydrophobic components within the membrane, reducing leaching and extending the sensor's operational life. However, they may not be the best choice from a solubility or pKa-tuning perspective.
-
Biocompatibility: For biological applications, the potential toxicity and leaching of the plasticizer and other membrane components are critical concerns[5][6].
-
Table 1: Comparison of Common Plasticizers for Optode Membranes
| Plasticizer | Common Abbreviation | Dielectric Constant (ε) | Key Characteristics | Impact on Stability & Lifetime |
| bis(2-ethylhexyl) sebacate | DOS | ~4 | Low polarity, highly lipophilic. | Excellent retention of lipophilic components, leading to reduced leaching and longer lifetimes[7]. Can result in lower pKa values for chromoionophores[4]. |
| o-nitrophenyl octyl ether | o-NPOE | ~24 | High polarity. | Improves solubility of more polar components. Can increase leaching of lipophilic salts[7]. Significantly increases chromoionophore pKa values compared to DOS[4]. |
| Dibutyl phthalate | DBP | ~6.4 | Intermediate polarity. | A common general-purpose plasticizer, offering a balance of properties. |
| Tris(2-ethylhexyl) phosphate | TOP | ~8 | Low polarity. | Good compatibility with PVC, often used in various sensor formulations. |
Section 2: Troubleshooting Operational Failures
Once a membrane is prepared, its performance during an experiment is paramount. Issues like signal drift, slow response, or lack of sensitivity often point to dynamic processes occurring at the membrane-sample interface.
Troubleshooting Guide: My sensor signal is unstable and constantly drifting.
Answer: A drifting baseline is one of the most common experimental frustrations. This indicates that the equilibrium of the sensing components within the membrane is not stable. The troubleshooting workflow below can help diagnose the root cause.
Diagram 1: Troubleshooting Workflow for Signal Drift A decision tree to diagnose the causes of an unstable sensor signal.
-
Causality of Leaching: The most frequent cause of steady, long-term drift is the slow leaching of essential components (the chromoionophore, ionophore, or ionic sites) from the membrane into the aqueous sample[5][7][8]. This changes the concentration of active species in the membrane, thus altering the baseline signal. The rate of leaching is influenced by the lipophilicity of the components and the plasticizer[5][7].
FAQ: My sensor's response time is very slow, or the signal is irreversible.
Answer: This points to issues with the ion-exchange kinetics at the membrane surface or within the bulk membrane.
-
Causality: An efficient sensor relies on the rapid and reversible binding of the target ion to the ionophore and the subsequent protonation/deprotonation of this compound. If this process is slow, the sensor's response will lag. This can be caused by:
-
Poorly Optimized Matrix: The diffusion of ions within the membrane can be slow if the plasticizer content is too low or the polymer is too rigid.
-
Interfering Ions: Lipophilic ions from the sample can partition into the membrane and interfere with the sensing chemistry, sometimes irreversibly[8].
-
Biofouling: In biological samples, proteins or other macromolecules can adsorb to the membrane surface, creating a barrier that slows down ion transport.
-
-
Solutions:
-
Increase Plasticizer Content: A higher plasticizer-to-polymer ratio can increase the mobility of components within the membrane, speeding up the response.
-
Membrane Pre-conditioning: Always equilibrate the sensor membrane in a background solution similar to your sample matrix before starting measurements. This ensures the membrane is properly hydrated and ionic fluxes have reached a steady state.
-
Surface Modification: For applications prone to biofouling, consider incorporating biocompatible polymers like polyurethane or surface modifiers to reduce non-specific binding.
-
Section 3: Lifetime and Degradation
The useful lifetime of a sensor is finite and is primarily limited by chemical degradation of the chromoionophore and physical degradation of the membrane.
FAQ: My sensor's signal intensity is decreasing with each measurement, and the membrane color is fading.
Answer: This is a classic symptom of photobleaching.
-
Causality: this compound, like all fluorescent or chromophoric molecules, is susceptible to photodegradation (photobleaching)[9]. Upon excitation by a light source, a fraction of the molecules can undergo irreversible chemical reactions that render them non-responsive. This process is cumulative, and its rate depends on the intensity and wavelength of the excitation light and the local chemical environment[10].
-
Mitigation Strategies:
-
Minimize Light Exposure: Only illuminate the sensor when acquiring a measurement. Use the lowest light intensity that provides an adequate signal-to-noise ratio.
-
Use Filters: Employ bandpass filters to ensure the membrane is only exposed to the necessary excitation wavelengths. Block UV light, which is particularly damaging.
-
Incorporate Antioxidants: For demanding applications, adding lipophilic antioxidants to the membrane cocktail can sometimes slow the rate of photobleaching.
-
Protocol: Evaluating Photostability of a this compound Membrane
This protocol provides a standardized method to quantify and compare the photostability of different membrane formulations.
-
Preparation: Prepare the sensor membrane and place it in a measurement cell with a constant background solution.
-
Initial Measurement: Record the initial absorbance or fluorescence intensity (I₀) using your standard measurement settings.
-
Continuous Exposure: Expose the membrane to your light source continuously for a set period (e.g., 30 minutes). Ensure the light intensity is constant.
-
Intermittent Measurements: At regular intervals (e.g., every 2 minutes), record the intensity (Iₜ).
-
Data Analysis: Plot Iₜ/I₀ as a function of exposure time. The rate of decay provides a quantitative measure of photostability. A slower decay indicates a more stable membrane.
-
Comparison: Repeat this process for different membrane compositions or under different illumination intensities to optimize your system for longevity.
Section 4: Validated Experimental Protocols
Protocol: Preparation of a Stable PVC-based Optode Membrane
This protocol describes the fabrication of a robust solvent-polymeric membrane for use with this compound.
Diagram 2: Workflow for Optode Membrane Preparation A step-by-step visual guide for casting a high-quality sensor membrane.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., DOS or o-NPOE)
-
This compound
-
Ionophore (specific to the target analyte)
-
Ionic Additive (e.g., KTpClPB, if required)
-
Volatile Solvent (e.g., Tetrahydrofuran - THF, high purity)
-
Glass rings or a casting knife
Procedure:
-
Component Preparation: Accurately weigh all solid components. A typical formulation might be (~1-2 mg Chromoionophore, ~5-10 mg Ionophore, 33% PVC, 66% Plasticizer by weight).
-
Dissolution: Dissolve the weighed components in a minimal amount of THF in a small glass vial. Ensure the total mass of the dissolved components is around 150-200 mg.
-
Homogenization: Cap the vial and vortex thoroughly for 2-3 minutes until the solution is completely homogenous and all components are dissolved. The solution should be perfectly clear (though colored).
-
Casting: Place a clean glass plate on a level surface. Pipette the cocktail solution into a glass ring (e.g., 20 mm diameter) placed on the plate.
-
Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow solvent evaporation over 24 hours. Rapid evaporation can create pinholes and an uneven surface.
-
Curing: After the solvent has evaporated, let the membrane cure for an additional 12-24 hours to ensure all residual THF is removed.
-
Sectioning: Carefully peel the membrane from the glass plate. Punch out small disks of the desired diameter for mounting onto your optode support. Store membranes in a dark, dry place.
References
-
Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593-1688. [Link]
-
Parrilla, M., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2524–2535. [Link]
-
Xie, X., & Bakker, E. (2015). Ion selective optodes: from the bulk to the nanoscale. Analytical and Bioanalytical Chemistry, 407(14), 3899–3910. [Link]
-
Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909-18. [Link]
-
Michalska, A., & Maksymiuk, K. (2012). Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. Sensors, 12(7), 9139-9157. [Link]
-
Del Vecchio, R., & Blough, N. V. (2002). Photobleaching of chromophoric dissolved organic matter in natural waters. Marine Chemistry, 78(4), 231-253. [Link]
-
Guzinski, M., et al. (2012). Determination of the leaching of polymeric ion-selective membrane components by stripping voltammetry. Electroanalysis, 24(6), 1261-1268. [Link]
-
ResearchGate. (2011). Optimization of membrane composition based on ionophore (A). [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the leaching of polymeric ion-selective membrane components by stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
minimizing interference from lipophilic anions in Chromoionophore V sensors
Topic: Minimizing Interference from Lipophilic Anions
Welcome to the technical support center for Chromoionophore V sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding interference from lipophilic anions. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a sensor?
This compound, also known as 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a neutral, H⁺-selective chromoionophore.[1] It is a highly lipophilic dye molecule that changes color in response to changes in the surrounding pH. In ion-selective optical sensors (optodes), it acts as a signal transducer. The primary analyte is selectively bound by a specific ionophore, which triggers an ion-exchange process involving the chromoionophore and a proton, leading to a measurable optical signal (color change).
Q2: What are lipophilic anions and why are they problematic?
Lipophilic anions are negatively charged ions that have a high affinity for the organic, nonpolar environment of the sensor's polymer membrane. Examples include perchlorate (ClO₄⁻), thiocyanate (SCN⁻), and tetraphenylborate derivatives.[2][3] They cause interference because they can easily partition from the aqueous sample into the membrane, disrupting the necessary charge balance for selective measurement. This co-extraction leads to a non-specific signal, reducing the sensor's selectivity and accuracy.
Q3: What are the typical signs of lipophilic anion interference in my experiment?
Common manifestations of interference include:
-
Poor Selectivity: The sensor responds to multiple anions, not just the target analyte.
-
Erratic or Drifting Signal: The baseline is unstable, and readings fluctuate without changes in the target analyte concentration.[4][5]
-
Non-Nernstian Response: The sensor's response curve deviates from the expected theoretical slope, indicating a compromised sensing mechanism.
-
Reduced Sensitivity: The sensor shows a diminished response to the primary analyte in the presence of interfering anions.
Q4: What is the purpose of adding an ion-exchanger to the sensor membrane?
An ion-exchanger, also known as a lipophilic ionic additive, is a critical component for ensuring the proper functioning of the sensor.[6] Its primary roles are:
-
Establishing Permselectivity: It ensures that the membrane is primarily permeable to the ion of interest (either the target analyte or a reference ion), effectively excluding interfering ions of the same charge.[7]
-
Reducing Membrane Resistance: It lowers the electrical impedance of the organic membrane, which improves the sensor's response time and stability.[7]
-
Enhancing Selectivity: By controlling the ion-exchange process at the membrane-sample interface, it can significantly enhance the sensor's selectivity against interfering lipophilic anions.[3]
Q5: Can I use a sensor based on a neutral chromoionophore like this compound to measure anions?
Yes, but it requires a carefully formulated membrane. For anion sensing, the membrane typically includes a neutral anion-selective ionophore (e.g., a metalloporphyrin) that selectively binds the target anion.[8] In this setup, lipophilic cationic additives (like Tridodecylmethylammonium chloride, TDMAC) must be added.[3][7] These cationic sites are necessary to neutralize the charge of the ionophore-anion complex formed within the membrane, facilitating the sensing mechanism and ensuring selectivity.[3][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to lipophilic anion interference.
Problem 1: Poor Selectivity & High Interference
Your sensor shows a significant response to known lipophilic anions (e.g., SCN⁻, ClO₄⁻) that are not the target analyte.
Probable Cause:
The primary cause is an improperly balanced membrane composition, specifically the concentration and type of lipophilic ionic additives. Without these additives, the sensor's selectivity is governed by the Hofmeister series, where response is dictated by the lipophilicity of the anions rather than the specific binding by the ionophore. The goal is to achieve non-Hofmeister selectivity, which is specific to the target analyte.[8]
Causality Explained: A neutral carrier-based sensor requires charged sites within the membrane to function. If these sites are absent, any lipophilic anion that can enter the membrane will trigger a response. By introducing a sufficient concentration of fixed anionic sites (for cation sensing) or cationic sites (for anion sensing), you create a membrane that is "permselective," meaning it repels co-ions (other anions) from the sample phase, thus preventing their interference.[3][7]
Solution Workflow
Caption: Workflow for optimizing membrane selectivity.
Experimental Protocol: Membrane Optimization for a Cation-Selective Optode
This protocol describes how to systematically optimize the concentration of lipophilic anionic sites to minimize interference from anions.
-
Prepare Stock Solutions:
-
High molecular weight PVC in tetrahydrofuran (THF).
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate, DOS) in THF.
-
This compound in THF.
-
Cation Ionophore (e.g., Valinomycin for K⁺) in THF.
-
Anionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTpClPB) in THF.
-
-
Formulate Membrane Cocktails: Prepare a series of cocktails with varying amounts of the anionic additive relative to the ionophore. See the table below for an example.
-
Membrane Casting:
-
Thoroughly mix each cocktail solution.
-
Pour the solution into a glass ring (e.g., 24 mm diameter) placed on a clean glass slide.
-
Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.
-
Once dry, carefully peel the membrane from the glass slide.
-
-
Sensor Assembly & Testing:
-
Cut a small disc from the membrane and mount it in your optode setup.
-
Condition the sensor in a solution of the primary ion (e.g., 0.01 M KCl).
-
Measure the sensor's response to the primary ion to establish a baseline.
-
Introduce a solution containing a high concentration of an interfering lipophilic anion (e.g., 0.01 M NaSCN) and measure the response.
-
-
Analysis: Compare the interference levels across the different membrane formulations. The optimal membrane will show a strong response to the primary ion and a minimal response to the interfering anion.
Table 1: Example Membrane Compositions for Optimization
| Component | Formulation 1 (Control) | Formulation 2 (20% Additive) | Formulation 3 (50% Additive) |
| PVC | 33 mg | 33 mg | 33 mg |
| Plasticizer (DOS) | 66 mg | 66 mg | 66 mg |
| Cation Ionophore | 1 mg | 1 mg | 1 mg |
| This compound | 1 mg | 1 mg | 1 mg |
| Anionic Additive (KTpClPB) | 0 mg | 0.2 mg (20 mol %) | 0.5 mg (50 mol %) |
| THF | 1 mL | 1 mL | 1 mL |
Problem 2: Drifting Baseline or Unstable Signal
The sensor signal is not stable over time, even with a constant analyte concentration. The baseline drifts, making accurate measurements impossible.
Probable Cause:
-
Leaching of Membrane Components: The ionophore, chromoionophore, or ionic additives may be slowly leaching out of the plasticized polymer membrane into the sample solution.[7] This is more common with less lipophilic components or when using highly aqueous samples.
-
Membrane Fouling: In biological or complex samples, proteins, lipids, and other macromolecules can adsorb to the membrane surface.[9][10] This fouling layer can interfere with ion transport across the sample/membrane interface.[10]
-
Water Uptake: Excessive water uptake by the membrane can create aqueous channels, leading to unstable potentials and component leaching.
Solutions
-
Enhance Component Lipophilicity:
-
Action: If possible, choose more lipophilic versions of the ionophore and ionic additives. The addition of highly lipophilic additives can also help to retain other components within the membrane.[7]
-
Causality: More lipophilic molecules have a stronger affinity for the organic membrane phase, reducing their tendency to partition into the aqueous sample.
-
-
Introduce a Protective Membrane:
-
Action: Apply a protective oil-membrane or a hydrogel layer over the sensing membrane.
-
Causality: An oil-membrane allows the selective permeation of hydrophobic analytes while blocking hydrophilic interferents like proteins and salts.[11][12] This physically protects the sensor surface from fouling agents in the sample.
-
-
Optimize Membrane Matrix:
-
Action: Test different plasticizers or polymers. For example, using a more viscous plasticizer can slow down the diffusion and leaching of components.
-
Causality: The choice of polymer and plasticizer determines the physical properties of the membrane, including its polarity, viscosity, and permeability, all of which affect component retention and water uptake.
-
Diagram: Sensor Membrane Protection
Caption: Protective membrane blocking interferents.
Problem 3: Low Sensitivity or Non-Nernstian Response
The sensor shows a weak response to the target analyte, or the response curve is flat or has a slope significantly different from the theoretical Nernstian value.
Probable Cause:
-
Incorrect pH of Sample Buffer: this compound is a pH-sensitive dye.[2] The sensor's response relies on a competitive equilibrium between the target analyte and H⁺ ions. If the sample pH is not within the optimal working range for the chromoionophore, the sensitivity will be poor.
-
Suboptimal Membrane Composition: The ratio of ionophore to chromoionophore, the type of plasticizer, or the overall concentration of sensing components may be incorrect.
-
Exhaustion of Membrane Components: In exhaustive sensing modes, a component required for the ion-exchange reaction may be depleted, leading to a loss of sensitivity.[13]
Solutions
-
Optimize Sample pH:
-
Action: Determine the pKa of the Chromoionophore in your specific membrane matrix. The optimal buffer pH is typically near the chromoionophore's pKa.[2]
-
Causality: The chromoionophore's response is most sensitive to changes in H⁺ activity around its pKa. Buffering the sample ensures that the observed signal is due to the analyte exchange and not fluctuations in the sample's background pH.
-
-
Re-evaluate Membrane Formulation:
-
Action: Vary the concentration of the primary ionophore. A higher ionophore concentration can sometimes improve sensitivity, but an excess can lead to leaching. Also, ensure the chromoionophore concentration is sufficient for a detectable optical change.
-
Causality: The sensitivity is directly related to the efficiency of the ion-exchange reaction between the ionophore-analyte complex and the chromoionophore. The stoichiometry of these components is crucial.
-
-
Consider Sensor Regeneration:
-
Action: If the sensor is designed for single-use or limited exposures, ensure it is not being used beyond its capacity. For reusable sensors, develop a regeneration protocol. This typically involves exposing the sensor to a high concentration of a displacing ion to reverse the sensing reaction and reset the membrane.
-
Causality: Regeneration restores the initial concentrations of the active components within the membrane, allowing for repeated, sensitive measurements.
-
References
-
Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes | Request PDF - ResearchGate. Available at: [Link]
-
Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - NIH. Available at: [Link]
-
Anion-selective membrane electrodes based on metalloporphyrins: The influence of lipophilic anionic and cationic sites on potentiometric selectivity - PubMed. Available at: [Link]
-
Influence of Lipophilic Inert Electrolytes on the Selectivity of Polymer Membrane Electrodes. Available at: [Link]
-
The Long-Lasting Story of One Sensor Development: From Novel Ionophore Design toward the Sensor Selectivity Modeling and Lifetime Improvement - PMC - PubMed Central. Available at: [Link]
-
Interference in Ion-Selective Electrodes Due to Proteins and Lipids - PubMed. Available at: [Link]
-
Oil-Membrane Protection of Electrochemical Sensors for Fouling- and pH-Insensitive Detection of Lipophilic Analytes | Request PDF - ResearchGate. Available at: [Link]
-
Oil-Membrane Protection of Electrochemical Sensors for Fouling- and pH-Insensitive Detection of Lipophilic Analytes - PubMed. Available at: [Link]
-
Oil-Membrane Protection of Electrochemical Sensors for Fouling- and pH-Insensitive Detection of Lipophilic Analytes | ACS Applied Materials & Interfaces. Available at: [Link]
-
Comparison of conventional ion exchange based on a H⁺-chromoionophore... - ResearchGate. Available at: [Link]
-
Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications - MDPI. Available at: [Link]
-
(PDF) Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors - ResearchGate. Available at: [Link]
-
Ion Selective Electrodes (ISEs) and interferences-A review | Request PDF - ResearchGate. Available at: [Link]
-
Troubleshooting Problems With pH/ORP Sensors - Sentrol Inc. Available at: [Link]
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- 2. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anion-selective membrane electrodes based on metalloporphyrins: The influence of lipophilic anionic and cationic sites on potentiometric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nesentrol.com [nesentrol.com]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Long-Lasting Story of One Sensor Development: From Novel Ionophore Design toward the Sensor Selectivity Modeling and Lifetime Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference in Ion-Selective Electrodes Due to Proteins and Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oil-Membrane Protection of Electrochemical Sensors for Fouling- and pH-Insensitive Detection of Lipophilic Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Plasticizers for Chromoionophore V Membranes
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing plasticizers in your Chromoionophore V-based ion-selective membranes. The correct plasticizer is not merely a passive component for mechanical stability; it is an active modulator of your sensor's analytical performance, directly influencing selectivity, sensitivity, response time, and longevity. This document moves beyond simple protocols to explain the causality behind these choices, empowering you to troubleshoot effectively and innovate in your research.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental principles governing the role of plasticizers in ion-selective optodes and electrodes.
Q1: What is the primary role of a plasticizer in a this compound membrane?
A plasticizer serves three critical functions within the polymeric membrane:
-
Ensures Mechanical Flexibility: It prevents the poly(vinyl chloride) (PVC) matrix from becoming rigid and brittle, which is essential for the physical integrity of the sensor.[1]
-
Acts as a Solvent: The plasticizer functions as an organic solvent that dissolves the this compound, the ion exchanger (if used), and other additives, allowing for their mobility within the membrane phase.[2] This mobility is crucial for the ion-exchange and complexation reactions at the heart of the sensing mechanism.
-
Modulates the Dielectric Constant: The plasticizer's dielectric constant significantly influences the overall dielectric environment of the membrane.[3][4] This, in turn, affects the dissociation of ion-ionophore complexes and the ion-exchange kinetics at the membrane-sample interface, directly impacting the sensor's selectivity and sensitivity.[2][3]
Q2: How does the plasticizer's dielectric constant affect sensor performance?
The dielectric constant is a pivotal parameter. A plasticizer with a high dielectric constant, such as 2-nitrophenyl octyl ether (o-NPOE), can enhance the analytical performance for certain ionophores.[2][3] It facilitates the separation of charged species within the membrane, which can lead to improved selectivity and a more stable, Nernstian response. Conversely, a low-dielectric constant plasticizer like bis(2-ethylhexyl) sebacate (DOS) might be preferable in other systems to minimize the extraction of interfering lipophilic ions from the sample.[3] The choice is a deliberate experimental variable that must be optimized.
Q3: What is plasticizer leaching, and why is it a critical issue?
Plasticizer leaching is the migration or exudation of the plasticizer from the PVC matrix into the surrounding sample solution.[5] This is a significant problem for several reasons:
-
Signal Drift: As the membrane composition changes due to plasticizer loss, the sensor's baseline and calibration will drift over time, reducing reproducibility.
-
Reduced Sensor Lifetime: The loss of plasticizer makes the membrane brittle and can lead to the simultaneous leaching of the ionophore, ultimately causing sensor failure.[1][6]
-
Sample Contamination: Leached plasticizers, particularly phthalates, can contaminate the sample, which is a major concern in biological and clinical applications.[7]
To mitigate this, it is crucial to select plasticizers with high lipophilicity and high molecular weight, which reduces their tendency to partition into aqueous solutions.[4][8]
Q4: Can the plasticizer itself generate a response or interfere with the measurement?
Yes, in some cases, the plasticizer can act as an ionophore, particularly in membranes without an explicitly added ionophore (blank membranes).[6] This intrinsic ion-exchange capability can contribute to the background signal and affect the overall selectivity of the sensor. Therefore, experimental validation with blank membranes containing only the polymer and plasticizer is a crucial control experiment to assess any potential interference.[6]
Part 2: Troubleshooting Guide for Common Issues
This section is formatted to help you diagnose and resolve specific experimental problems.
Q5: My sensor's response is slow, or the signal is sluggish. What's the cause?
A sluggish response can invalidate your measurements, especially in dynamic monitoring applications.
-
Possible Cause 1: High Plasticizer Viscosity. A highly viscous plasticizer can impede the mobility of the ionophore and the target ion complex within the membrane, slowing down the establishment of equilibrium at the interface.[4]
-
Solution: Consult a table of plasticizer properties (see Table 1) and consider testing a plasticizer with a lower viscosity.
-
-
Possible Cause 2: Insufficient Electrode Conditioning. A new electrode requires an equilibration period for the membrane-sample interface to stabilize.
-
Solution: Condition the electrode by soaking it in a low-concentration solution of the primary ion (e.g., 10⁻³ M) for at least 16-24 hours before calibration and use.[9]
-
-
Possible Cause 3: Membrane Thickness. An overly thick membrane can increase the diffusion path length for ions, leading to a slower response time.[10]
-
Solution: During membrane fabrication, control the volume of the casting solution and the diameter of the casting ring to achieve a thinner, more uniform membrane.
-
Q6: The sensor signal is noisy, unstable, or drifting. How can I fix this?
Signal instability is a common frustration that can often be resolved with systematic checks.
-
Possible Cause 1: Air Bubbles. An air bubble trapped on the membrane surface disrupts the electrical contact with the sample, causing a noisy and erratic signal.[11]
-
Solution: Visually inspect the membrane surface. Gently tap the electrode body to dislodge any bubbles. When immersing the electrode, do so at a slight angle to allow air to escape.
-
-
Possible Cause 2: Plasticizer/Ionophore Leaching. As discussed in Q3, the gradual loss of membrane components is a primary cause of long-term signal drift.[12]
-
Solution: Fabricate a new membrane using a plasticizer with a higher molecular weight and greater lipophilicity (e.g., switching from dibutyl phthalate (DBP) to DOS). Ensure the sensor is stored in a conditioning solution, not deionized water, to minimize osmotic stress and leaching.
-
-
Possible Cause 3: Reference Electrode Issues. The stability of your measurement is only as good as your reference electrode. A clogged or contaminated junction will cause the potential to drift.[11][13]
-
Solution: Check the filling solution level of the reference electrode. If the junction appears discolored or crystalline, follow the manufacturer's instructions for cleaning or replacement.
-
Q7: My sensor shows poor selectivity against a known interfering ion. What can I optimize?
Selectivity is paramount for accurate measurements in complex samples.
-
Possible Cause 1: Suboptimal Dielectric Constant. The dielectric environment of the membrane is not ideal for maximizing the binding affinity of this compound for the target ion relative to interfering ions.
-
Possible Cause 2: Incorrect Membrane Composition. The ratio of this compound to any lipophilic additives or ion exchangers can significantly impact selectivity.
-
Solution: Systematically vary the molar percentage of the lipophilic additive relative to the chromoionophore. Membranes containing 100 to 200 mol% of a lipophilic additive relative to the ionophore are often tested to find the optimal composition.[14]
-
Q8: The calibration curve has a low (sub-Nernstian) slope. What does this indicate?
A low slope indicates reduced sensitivity and an inaccurate response to changes in ion concentration.
-
Possible Cause 1: Membrane Degradation. The ion-selective membrane may have deteriorated over time due to the leaching of the ionophore or plasticizer.[2]
-
Possible Cause 2: Presence of Interfering Ions. High concentrations of interfering ions in your calibration standards or sample can compete with the target ion, flattening the response curve.[15]
-
Solution: Review the selectivity coefficients of your membrane for potential interferences. If an interferent is suspected, either remove it from the sample (if possible) or use a calibration method that accounts for its presence, such as the separate solution method to quantify the selectivity coefficient.
-
-
Possible Cause 3: Incorrect Inner Filling Solution. A mismatch between the inner filling solution and the expected sample concentrations can lead to poor performance.
-
Solution: Ensure the inner filling solution contains a fixed concentration of the primary ion (e.g., 0.01 M NaCl if it's a sodium sensor) and that the reference electrolyte is appropriate.[16]
-
Part 3: Experimental Protocols & Data
Protocol 1: Fabrication of a this compound PVC Membrane
This protocol provides a standard method for preparing an ion-selective membrane.
-
Component Preparation: Weigh the membrane components precisely. A typical composition might be:
-
This compound: 1-2 mg
-
Lipophilic Additive (e.g., KTpClPB): ~1 mg (~50 mol% relative to ionophore)
-
High Molecular Weight PVC: ~66 mg
-
Plasticizer (e.g., o-NPOE): ~132 mg
-
-
Dissolution: Dissolve all components in approximately 2 mL of a volatile solvent like tetrahydrofuran (THF). Ensure complete dissolution by vortexing or brief sonication.
-
Casting: Place a glass ring (e.g., 24 mm diameter) on a clean, level glass slide. Carefully pipette the THF solution into the ring.
-
Evaporation: Cover the setup loosely (e.g., with a petri dish) to allow for slow solvent evaporation over 24 hours. This prevents the formation of bubbles and ensures a homogenous membrane.
-
Membrane Excision and Assembly: Once completely dry, carefully peel the membrane from the glass slide. Cut a small disk (e.g., 7 mm diameter) and mount it into an electrode body (e.g., Philips electrode body).
-
Final Assembly: Add the appropriate inner filling solution and condition the electrode as described in Protocol 2.
Protocol 2: Conditioning and Calibration of the ISE
-
Initial Conditioning: Immerse the newly fabricated electrode in a 10⁻³ M solution of the target ion for at least 16-24 hours.[9] This allows the membrane to fully hydrate and establish a stable interfacial potential.
-
Calibration Standard Preparation: Prepare a series of calibration standards by serial dilution, covering the expected concentration range of your samples (e.g., 10⁻⁶ M to 10⁻¹ M). Use high-purity salts and deionized water.[13]
-
Calibration Measurement: Start with the lowest concentration standard and work your way up to the highest.
-
Rinse the electrode thoroughly with deionized water and gently blot dry between each measurement.
-
Immerse the electrode in the standard solution and stir gently.
-
Record the potential (mV) once the reading has stabilized.
-
-
Data Analysis: Plot the recorded potential (mV) versus the logarithm of the ion activity (or concentration). Perform a linear regression to determine the slope of the calibration curve. A near-Nernstian slope (approx. 59/z mV per decade, where z is the ion charge) indicates proper sensor function.
Data Presentation: Plasticizer Properties
The selection of a plasticizer is a data-driven decision. The table below summarizes the properties of common plasticizers used in ion-selective membranes.
Table 1: Properties of Common Plasticizers for Ion-Selective Membranes
| Plasticizer | Abbreviation | Dielectric Constant (ε) | Viscosity (cP at 20°C) | Key Characteristics & Common Use |
| 2-Nitrophenyl octyl ether | o-NPOE | ~24[3] | ~40 | High polarity. Often improves selectivity for ionophores that form strong complexes.[2] |
| Bis(2-ethylhexyl) sebacate | DOS | ~4[3] | ~21 | Low polarity, high lipophilicity. Good for general purpose use and minimizing leaching.[3][4] |
| Dibutyl phthalate | DBP | ~6.4 | ~20 | A common, balanced plasticizer, though phthalate leaching can be a concern.[2] |
| Tris(2-ethylhexyl) phosphate | TOP | ~8 | ~14 | Often used in lithium sensors. |
| Dioctyl phthalate | DOP | ~5.1 | ~81 | High viscosity, sometimes used to reduce ionophore mobility. |
Note: Values are approximate and can vary slightly based on the source and measurement conditions.
Part 4: Visualizations
Workflow for Plasticizer Selection and Optimization
The following diagram outlines a logical workflow for selecting and optimizing the plasticizer for your specific application.
Caption: A logical workflow for the systematic selection and optimization of a plasticizer.
Key Components of a this compound Membrane
This diagram illustrates the functional components within the ion-selective membrane at the sample interface.
Caption: Key components and their roles within a this compound-based membrane.
References
-
Abass, A.M., Hassan, O.S., & Al-Bassam, A.Z.M. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews, 4(4), 364-373. Link
-
Zareh, M. (2016). Plasticizers and Their Role in Membrane Selective Electrodes. ResearchGate. Link
-
Kisiel, A., Michalska, A., & Maksymiuk, K. (2007). Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. Analytical and Bioanalytical Chemistry, 388(4), 891-900. Link
-
Abass, A.M., Hassan, O.S., & Al-Bassam, A.Z.M. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Journal of Chemical Reviews. Link
-
Pérez, M., Marín, L. P., Quintana, J., & Yazdani-Pedram, M. (2009). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Sensors and Actuators B: Chemical, 136(1), 226-231. Link
-
Zain, N. M., & Yusoff, M. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology (MJCET), 6(1), 32-41. Link
-
Chaffee Roofing. (n.d.). PVC Plasticizer Migration: Causes, Effects & Preventing Failures. Link
-
Halle, M. (2012). Barrier Coating Reduces Plasticizer Leaching from PVC. Advanced Science News. Link
-
Subotic, U., et al. (2017). Leaching of plasticizers from polyvinylchloride perfusion lines by different lipid emulsions for premature infants under clinical conditions. International Journal of Pharmaceutics, 522(1-2), 124-130. Link
-
Cole-Parmer. (2015). Ion-Selective Electrode Issues and What to Check. Link
-
Koncki, R. (2007). Errors in Chemical Sensor Measurements. MDPI. Link
-
Guziński, M., D'Agostino, T., & Wagner, T. (2013). Optical acetylcholine sensor based on free base porphyrin as a chromoionophore. ResearchGate. Link
-
Thermo Fisher Scientific. (n.d.). Troubleshooting Guide. Link
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Link
-
Turtle Tough. (2021). Guide to Ion Selective | Troubleshooting | Support. Link
-
BenchChem. (n.d.). Effect of plasticizer type on the performance of Sodium Ionophore VI sensors. Link
-
Lomas, A., et al. (2015). Does Membrane Thickness Affect the Transport of Selective Ions Mediated by Ionophores in Polymersome Membranes? Angewandte Chemie International Edition, 54(19), 5672-5676. Link
-
Metrohm. (n.d.). Ion-selective electrodes based on screen-printed technology. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Leaching of plasticizers from polyvinylchloride perfusion lines by different lipid emulsions for premature infants under clinical conditions [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. turtletoughsensors.com [turtletoughsensors.com]
- 10. Does Membrane Thickness Affect the Transport of Selective Ions Mediated by Ionophores in Synthetic Membranes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. coleparmer.com [coleparmer.com]
- 12. mdpi.com [mdpi.com]
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- 15. lcms.cz [lcms.cz]
- 16. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Signal Drift in Chromoionophore V Electrodes
Welcome to the technical support center for Chromoionophore V-based ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve signal drift during their experiments. As a senior application scientist, I will provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding Signal Drift
Signal drift in ISEs is a gradual and undesirable change in the electrode's response over time, even when the analyte concentration remains constant.[1] This phenomenon can compromise the accuracy and reproducibility of your measurements. The sources of drift are multifaceted and can originate from the reference electrode, the ion-selective membrane, or the experimental environment. This guide will systematically address these potential sources with a focus on electrodes incorporating this compound.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter.
Issue 1: Rapid, Erratic Signal Fluctuations (Noise)
Symptoms: The potential readings are unstable, jumping by tens or even hundreds of millivolts.[1]
Probable Cause: This is often due to issues with the reference electrode, particularly the presence of air bubbles in the electrolyte or a clogged liquid junction.[1][2]
Step-by-Step Solution:
-
Inspect the Reference Electrode: Visually check for any air bubbles within the reference electrode filling solution.
-
Dislodge Air Bubbles: If bubbles are present, hold the electrode firmly with the tip pointing downwards and shake it down with a flick of the wrist, similar to shaking down a mercury thermometer. This will force the electrolyte towards the ceramic frit.[1]
-
Check the Liquid Junction: The porous ceramic or PTFE frit at the tip of the reference electrode can become clogged with sample components.[3] This impedes the stable flow of the reference electrolyte, leading to an unstable liquid junction potential.[4]
-
Clean the Junction: If clogged, you can attempt to clean it. For general cleaning, soak the electrode in a 5% diluted HCl or caustic solution for 10-15 minutes, followed by a thorough rinsing with deionized water.[3] For protein contamination, a solution of 1% pepsin in 0.1 M HCl can be effective.[5]
-
Ensure Proper Electrolyte Flow: For refillable reference electrodes, ensure the fill hole is open during measurements to allow for a steady outflow of the filling solution.[6]
Issue 2: Slow, Monotonic Signal Drift in One Direction
Symptoms: The electrode potential consistently and slowly drifts in one direction over minutes or hours.[7]
This is one of the most common forms of drift and can be caused by several factors related to both the reference electrode and the this compound-based sensing membrane.
Probable Cause: The reference electrode potential is not stable. This is a primary contributor to overall sensor drift.[8] Changes in the composition of the reference electrolyte due to ion exchange with the sample at the liquid junction can cause a shift in the reference potential.[8]
Causality: The potential of the standard Ag/AgCl reference electrode is dependent on the concentration of chloride ions in the filling solution. If chloride ions from the reference electrode leak out, or if ions from the sample that react with silver (e.g., sulfides, bromides, iodides) enter, the reference potential will change, manifesting as drift.[8]
Step-by-Step Solution:
-
Verify Reference Electrolyte: Ensure you are using the correct and fresh filling solution for your reference electrode. Most common is a 3 M or saturated KCl solution.[4][9]
-
Consider a Double Junction Reference Electrode: If your sample contains ions that can interfere with or poison a single junction reference electrode (e.g., when measuring low levels of K+ or Cl-), a double junction reference electrode is recommended.[4][10] This design isolates the Ag/AgCl element from the sample, minimizing contamination.[4]
-
Stabilize the Liquid Junction Potential: The liquid junction potential arises from the differing mobilities of ions at the interface of the reference electrolyte and the sample solution.[4] To minimize its variability, consider using an ionic strength adjuster (ISA) or a total ionic strength adjustment buffer (TISAB) in your samples and standards to maintain a constant and high ionic strength.[9]
Probable Cause: The composition of the ion-selective membrane is changing over time. This can be due to the leaching of membrane components, water uptake, or contamination.
Causality: this compound-based electrodes typically use a PVC membrane plasticized to create a hydrophobic phase where the ionophore can operate. The stability of this membrane is crucial for a stable potential.
-
Leaching of Components: The chromoionophore, plasticizer, and any lipophilic additives can slowly leach out of the membrane into the sample solution.[10][11] This alters the membrane's response characteristics and leads to drift. The rate of leaching is influenced by the lipophilicity of the components and the nature of the sample.
-
Water Uptake: The PVC membrane can absorb water, which can create a thin aqueous layer between the solid contact and the membrane in solid-contact electrodes, leading to potential drift.[12]
-
Contamination: The membrane surface can become coated with organic films or deposits from the sample, hindering its proper function.[1]
Step-by-Step Solution:
-
Proper Electrode Conditioning: Before first use, and sometimes daily, the electrode needs to be properly conditioned. This typically involves soaking the electrode in a solution of the primary ion to ensure the membrane is equilibrated.[6][13] Follow the manufacturer's specific instructions for your this compound electrode.
-
Membrane Composition Optimization: The choice of plasticizer significantly affects the electrode's performance and longevity.[14] Plasticizers with higher dielectric constants, like o-nitrophenyloctyl ether (o-NPOE), can sometimes lead to lower membrane resistance but may have different leaching characteristics compared to others like bis(2-ethylhexyl) sebacate (DOS).[15] The use of polymeric plasticizers can enhance the retention of membrane components and extend the electrode's lifetime.[10]
-
Inclusion of Lipophilic Ionic Sites: The addition of a lipophilic background electrolyte, such as tetradodecylammonium tetrakis(4-chlorophenyl) borate (ETH 500), can improve the detection limit and selectivity, and decrease the membrane resistance, which can contribute to a more stable signal.[15]
-
Regular Cleaning: If you suspect membrane contamination, gently rinse the electrode with deionized water. Avoid wiping the membrane, as this can create static charges.[6] If rinsing is insufficient, a mild cleaning solution may be necessary, but always consult the manufacturer's guidelines to avoid damaging the membrane.
-
Frequent Recalibration: The most practical way to manage predictable drift is through frequent recalibration.[1] Depending on the required precision, you may need to recalibrate between every sample.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: How often should I calibrate my this compound electrode?
The frequency of calibration depends on the required precision of your measurements and the rate of drift you are observing.[1] For high-precision work, it may be necessary to calibrate every few hours or even before each measurement. For less stringent requirements, daily calibration might suffice.[1] Significant temperature changes (greater than 2°C) will also necessitate recalibration.[1]
Q2: What is the expected lifetime of a this compound electrode?
The lifetime of an ISE can vary greatly depending on usage and the nature of the samples.[1] While many electrodes are guaranteed for six months, they can last much longer with proper care.[1] Continuous monitoring or exposure to harsh samples (e.g., extreme pH or solutions lacking the target ion) can shorten the electrode's life.[1]
Q3: Can I store my this compound electrode in deionized water?
No, you should never store your ISE in deionized or distilled water.[6] This will cause ions to leach out of the sensing membrane and the reference electrode, damaging them.[6] Always store the electrode according to the manufacturer's instructions, which is typically in a solution containing a low concentration of the primary ion or in a specified storage solution.
Q4: My signal is drifting, and I've checked the reference electrode. What's next?
If you have ruled out the reference electrode, the next step is to focus on the sensing membrane.
-
Recondition the electrode: Follow the conditioning procedure as if it were a new electrode.
-
Clean the electrode: As described in the troubleshooting guide, gently clean the electrode to remove any potential contaminants.
-
Consider the age of the electrode: Electrodes have a finite lifespan. If the electrode is old and performance issues persist after troubleshooting, it may need to be replaced.
Q5: Does the pH of my sample affect the performance of a this compound electrode?
Yes, since this compound is a neutral, H+-selective chromoionophore, the pH of the sample can be a critical factor, especially in optical sensing applications. The response and selectivity can be influenced by the pKa of the chromoionophore and the pH of the buffer solution.[7] For potentiometric measurements, it is important to work within the optimal pH range specified for the electrode to avoid interference from H+ ions.
Part 3: Visualization & Data
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for diagnosing and addressing signal drift.
Caption: A flowchart for troubleshooting signal drift.
Table 1: Key Factors in Membrane Composition and Their Impact on Stability
| Membrane Component | Key Role | Impact on Signal Stability |
| This compound | Ionophore for H+ | Leaching can cause a decrease in sensitivity and drift. |
| PVC (Polyvinyl chloride) | Polymer Matrix | Provides structural integrity to the membrane. |
| Plasticizer (e.g., o-NPOE, DOS) | Solvent for membrane components | Choice of plasticizer affects ion mobility, membrane resistance, and leaching rates of all components.[14][15] |
| Lipophilic Ionic Sites (e.g., KTpClPB) | Ion-exchanger | Can improve selectivity and lower the detection limit, contributing to a more stable response. |
References
-
Frequently Asked Questions about ion-selective electrode measurements. (2016-09-28). Nico2000.net. Available at: [Link]
-
Guide to ISE Measurements, Chap. 5) REFERENCE ELECTRODES. Nico2000.net. Available at: [Link]
-
An Analytical Technique for Counteracting Drift in Ion-Selective Field Effect Transistors (ISFETs) | Request PDF. (2025-08-06). ResearchGate. Available at: [Link]
-
In situ recalibration of ion selective electrodes. (2021-10-27). Sensors & Diagnostics (RSC Publishing). Available at: [Link]
-
Electrochemical methods for the determination of the diffusion coefficient of ionophores and ionophore–ion complexes in plasticized PVC membranes | Request PDF. (2025-08-06). ResearchGate. Available at: [Link]
-
Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. (2014). Analyst (RSC Publishing). Available at: [Link]
-
A Beginners Guide to Ion-Selective Electrode Measurements. (2011-01-31). Nico2000.net. Available at: [Link]
-
Ion-Selective Electrodes Issues and What to Check. (2015-04-02). Cole-Parmer. Available at: [Link]
-
Potential Drifts of Solid‐Contacted Ion‐Selective Electrodes Due to Zero‐Current Ion Fluxes Through the Sensor Membrane. (2025-08-07). ResearchGate. Available at: [Link]
-
Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. NIH. Available at: [Link]
-
Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. (2014-06-26). NIH. Available at: [Link]
-
Optimization of membrane composition based on ionophore (A). (2025-08-06). ResearchGate. Available at: [Link]
-
Effect of Membrane Composition and Thickness on the Behavior of Solid Contact Ion Selective Electrodes for Pb | Request PDF. (2025-08-06). ResearchGate. Available at: [Link]
-
Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. (2025-08-06). NIH. Available at: [Link]
-
pH Electrode Care. (2021-07-21). Cole-Parmer. Available at: [Link]
-
pH Electrode Calibration Guide. YSI. Available at: [Link]
-
pH Electrode, round tip. Cytiva. Available at: [Link]
-
Understanding pH Drift: Causes and Solutions. DP Flow Ltd. Available at: [Link]
-
Calibration of electrodes - yes or no?. Xylem Analytics. Available at: [https://www.xylemanalytics.com/media/wysiwyg/cms/user-guides/si-analytics/ titration/How-to-do-it-right/h-how-to-do-it-right-calibration-of-electrodes_en.pdf]([Link] titration/How-to-do-it-right/h-how-to-do-it-right-calibration-of-electrodes_en.pdf)
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- 5. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromoionophore I Selectophore® 125829-24-5 [sigmaaldrich.com]
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Technical Support Center: Enhancing the Selectivity of Chromoionophore V for Specific Ions
Welcome to the technical support center for Chromoionophore V. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in ion-selective electrodes (ISEs) and optical sensors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the selectivity of your ion-sensing experiments.
Introduction to this compound and Ion Selectivity
This compound is a highly lipophilic, pH-sensitive dye that serves as an optical transducer in ion-selective sensors.[1] Its primary role is to signal the concentration of a target ion by undergoing a colorimetric or fluorometric change. This change is typically driven by an ion-exchange mechanism where the chromoionophore releases a proton (H⁺) upon the binding of a target cation by a specific ionophore within the sensor membrane.[2] The overall selectivity of the sensor is therefore a synergistic effect of the chosen ionophore, the composition of the membrane, and the experimental conditions.
This guide will walk you through the principles and practical steps to modulate the selectivity of your this compound-based sensor for specific ions of interest, primarily focusing on potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enhancing the selectivity of a this compound-based sensor?
A1: The selectivity of an ion-selective sensor is determined by the collective preference of the sensor membrane for the target ion over other interfering ions. With this compound, which is a signaling component, the selectivity is primarily imparted by the ionophore incorporated into the membrane. To enhance selectivity for a specific ion, you need to optimize the entire membrane "cocktail" to favor the interaction of that specific ion with the ionophore and the subsequent signal transduction by this compound.
The key components of the membrane that you can modify are:
-
The Ionophore: This is the most critical component for selectivity. You must choose an ionophore that has a high binding affinity for your target ion. For example, valinomycin is highly selective for K⁺.[2][3]
-
The Polymer Matrix: Poly(vinyl chloride) (PVC) is a common choice, providing a stable, hydrophobic environment for the sensing components.[4][5]
-
The Plasticizer: This solvent within the PVC matrix solvates the ionophore and influences the dielectric constant of the membrane, which in turn affects the ion-exchange equilibrium. Common plasticizers include bis(2-ethylhexyl)sebacate (DOS) and o-nitrophenyloctylether (o-NPOE).[6][7]
-
The Ionic Additive (Ion-Exchanger): A lipophilic salt, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB), is added to the membrane to provide a source of mobile ions, reduce membrane resistance, and improve the stability and selectivity of the sensor.[8]
By carefully selecting and optimizing the ratios of these components, you can create a microenvironment within the membrane that is highly favorable for the selective binding and detection of your target ion.
Q2: My potassium sensor is showing significant interference from sodium ions. How can I improve its K⁺ selectivity?
A2: Interference from sodium is a common issue in potassium sensing due to the similar charge and ionic radius of the two ions. Here are several strategies to enhance K⁺ selectivity:
-
Optimize the Ionophore-to-Additive Ratio: Ensure you are using a highly K⁺-selective ionophore like valinomycin .[2][3] The molar ratio of the ionophore to the ionic additive is crucial. An excess of the ionophore relative to the ionic sites can improve selectivity.
-
Choose the Right Plasticizer: The polarity of the plasticizer affects the ion-exchange process. For enhancing K⁺ selectivity with valinomycin, a less polar plasticizer like DOS is often preferred over more polar ones like o-NPOE.
-
Condition the Electrode: Before use, condition your K⁺-selective electrode by soaking it in a solution of the primary ion (e.g., 0.01 M KCl) for several hours to overnight. This saturates the membrane surface with potassium ions, which can improve the selectivity and stability of the response.
-
Control the Sample pH: this compound is pH-sensitive. It's essential to work in a pH range where the chromoionophore is responsive but the sample pH itself does not dominate the response. For cation sensing, a slightly acidic to neutral pH is often optimal.
Here is a starting formulation for a highly K⁺-selective membrane:
| Component | Weight Percentage (w/w) | Role |
| Valinomycin (K⁺ Ionophore) | 2% | Selectively binds K⁺ |
| This compound | 1% | Optical transducer |
| Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB) | 0.5% | Ionic additive |
| Poly(vinyl chloride) (PVC) | ~32% | Polymer matrix |
| Bis(2-ethylhexyl)sebacate (DOS) | ~64.5% | Plasticizer |
This formulation is a starting point and may require further optimization for your specific application.[3]
Q3: I need to develop a sensor with enhanced selectivity for sodium. What membrane composition should I start with?
A3: For sodium sensing, you will need a Na⁺-selective ionophore. A commonly used ionophore is Sodium Ionophore X . The principles of optimizing the membrane are similar to those for potassium sensing, but the components are chosen to favor Na⁺.
Here is a recommended starting formulation for a Na⁺-selective membrane:
| Component | Weight Percentage (w/w) | Role |
| Sodium Ionophore X | 1% | Selectively binds Na⁺ |
| This compound | 1% | Optical transducer |
| Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB) | 0.55% | Ionic additive |
| Poly(vinyl chloride) (PVC) | 33% | Polymer matrix |
| Bis(2-ethylhexyl)sebacate (DOS) | 65.45% | Plasticizer |
This formulation has been shown to provide good selectivity for sodium ions.[8]
Q4: How can I enhance the selectivity for divalent cations like Calcium (Ca²⁺)?
A4: Sensing divalent cations like Ca²⁺ presents a different challenge due to their higher charge. The ion-exchange stoichiometry will be different (2 H⁺ exchanged for one Ca²⁺). You will need a Ca²⁺-selective ionophore, such as Calcium Ionophore I (ETH 1001) .
The membrane composition will also need to be adjusted. A more polar plasticizer like o-NPOE is often preferred for divalent ion sensors as it can better stabilize the more highly charged ion-ionophore complexes.
A starting formulation for a Ca²⁺-selective membrane could be:
| Component | Weight Percentage (w/w) | Role |
| Calcium Ionophore I (ETH 1001) | 1% | Selectively binds Ca²⁺ |
| This compound | 1% | Optical transducer |
| Potassium tetrakis(4-chlorophenyl)borate (KTFPB) | 0.5% | Ionic additive |
| Poly(vinyl chloride) (PVC) | ~32.5% | Polymer matrix |
| o-Nitrophenyloctylether (o-NPOE) | ~65% | Plasticizer |
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Selectivity / High Interference | 1. Suboptimal membrane composition. 2. Incorrect ionophore for the target ion. 3. Interfering ions present at very high concentrations. 4. Incorrect pH of the sample. | 1. Re-evaluate your membrane formulation. Adjust the plasticizer type and the ionophore-to-additive ratio. 2. Verify that you are using a high-selectivity ionophore for your target ion. 3. If possible, dilute the sample to reduce the concentration of interfering ions. 4. Buffer your sample to an optimal pH range for your sensor. |
| Slow or Drifting Response | 1. Thick membrane. 2. Leaching of membrane components. 3. Insufficient conditioning. 4. Contamination of the membrane surface. | 1. Try casting a thinner membrane. 2. Ensure all membrane components are sufficiently lipophilic to prevent leaching into the aqueous sample. 3. Increase the conditioning time in the primary ion solution. 4. Gently rinse the electrode with deionized water between measurements. |
| No or Weak Response | 1. Incorrect wavelength for measurement. 2. Exhausted chromoionophore. 3. Inactive ionophore. 4. Incorrect pH. | 1. Confirm the absorption/emission maxima of the protonated and deprotonated forms of this compound and set your instrument accordingly. 2. If the sensor has been used extensively, the chromoionophore may be fully protonated or deprotonated. Try regenerating it in a suitable acidic or basic solution. 3. Ensure your ionophore is not expired or degraded. 4. Check the pH of your sample; an extreme pH can saturate the chromoionophore. |
Experimental Protocols
Protocol 1: Fabrication of a High-Selectivity Potassium (K⁺) Optical Sensor Membrane
This protocol describes the preparation of a PVC-based membrane optimized for K⁺ sensing with high selectivity over Na⁺.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Bis(2-ethylhexyl)sebacate (DOS) - plasticizer
-
Valinomycin - K⁺ ionophore
-
This compound
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB) - ionic additive
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the Membrane Cocktail: In a clean glass vial, weigh the membrane components to the following proportions, totaling 100 mg:
-
Valinomycin: 2 mg (2% w/w)
-
This compound: 1 mg (1% w/w)
-
Na-TFPB: 0.5 mg (0.5% w/w)
-
PVC: 32 mg (32% w/w)
-
DOS: 64.5 mg (64.5% w/w)
-
-
Dissolve the Components: Add approximately 1 mL of anhydrous THF to the vial. Cap the vial and dissolve the components completely by vortexing or gentle shaking. The solution should be homogenous and clear.
-
Cast the Membrane: Place a clean glass slide or other suitable substrate on a level surface. Carefully pipette the desired amount of the membrane cocktail onto the substrate. Allow the THF to evaporate slowly in a dust-free environment (e.g., a covered petri dish) for at least 24 hours.
-
Condition the Membrane: Once the membrane is fully dried, carefully peel it from the substrate if required for your sensor assembly. Before use, condition the membrane by immersing it in a 0.01 M KCl solution for at least 4 hours.
Visualizing the Workflow: Membrane Fabrication
Caption: Selective binding of K⁺ triggers a color change.
References
- Mistlberger, G., Crespo, G. A., & Bakker, E. (2014). Ionophore-Based Optical Sensors. Annual Review of Analytical Chemistry, 7, 483-512.
- Hermanto, D., et al. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Journal of the Mexican Chemical Society, 66(3), 366-381.
- Xie, X., et al. (2013). Covalent Attachment of Molecularly Thin PVC Membrane by Click Chemistry for Ionophore-Based Ion Sensors. ACS Applied Materials & Interfaces, 5(21), 10543-10547.
- Kim, H., et al. (2021). Highly Sensitive and Selective Sodium Ion Sensor Based on Silicon Nanowire Dual Gate Field-Effect Transistor. Sensors, 21(23), 7949.
- Gupta, V. K., et al. (2007). Effect of membrane composition on the potential response of the Na+-ion selective electrode. Journal of the Brazilian Chemical Society, 18(2), 356-363.
- Hassan, A. K., et al. (2023). Ion-Selective Electrode (ISE)
- Singh, A. K., et al. (2013). Steps involved in the fabrication of a PVC membrane sensor electrode.
- Ensafi, A. A., & Fouladgar, M. (2009). Development a Simple PVC Membrane Bulk Optode for Determination of Lead Ions in Water Samples. Sensor Letters, 7(2), 154-161.
- Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(11), 2717-25.
- Villanueva, M., Vega-Chacón, J., & Picasso, G. (2024). Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions. Analytical Methods, 16(28), 4059-4068.
- Zimmer & Peacock. (2020). What is the selectivity of ion-selective electrodes (ISE)? Zimmer & Peacock.
- Josceanu, A. M., et al. (2018). Improved potassium-selective membrane using valinomycin as ionophore for ion-selective microdevices.
- Baker, E., et al. (2015). Recent improvements to the selectivity of extraction-based optical ion sensors.
- Crespo, G. A., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2465-2474.
- Varma, S., & Rempe, S. B. (2010). K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints. Biophysical Journal, 99(10), 3321-3329.
- Horiba. (n.d.). Selectivity coefficient. Horiba.
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Technical Support Center: Chromoionophore V-Based Ion-Selective Sensors
Welcome to the technical support center for Chromoionophore V-based ion-selective sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental work, with a specific focus on calibration curve problems. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your measurements.
Understanding this compound and Ion-Selective Sensing
At the outset, it is crucial to clarify the terminology and mechanism of sensors employing this compound. While the query refers to "this compound ISEs" (Ion-Selective Electrodes), this component is predominantly used in ion-selective optodes (ISOs) , which are optical sensors.[1][2] The term "chromoionophore" itself signifies a molecule that changes color (an optical property) in response to an ionic interaction.[1]
Unlike traditional potentiometric ISEs that measure a voltage potential, optodes measure changes in absorbance or fluorescence.[2] In a typical configuration for sensing a cation like potassium (K⁺), the sensor membrane contains:
-
An ionophore (e.g., Valinomycin for K⁺) that selectively binds the target ion.
-
A chromoionophore (like this compound), which is a lipophilic pH indicator.
-
Lipophilic ionic sites to ensure charge neutrality within the membrane.
The sensing mechanism involves an ion-exchange reaction at the sample-membrane interface. The target cation from the sample is selectively bound by the ionophore and extracted into the membrane. To maintain charge neutrality, a proton (H⁺) is released from the chromoionophore, causing it to change its protonation state and, consequently, its color or fluorescence.[2] This optical change is then measured and correlated with the concentration of the target ion.
This distinction is vital because troubleshooting calibration issues requires understanding whether the problem lies with the electrochemical potential measurement (for a true ISE) or the optical signal transduction (for an optode). This guide will address problems applicable to both, while highlighting specifics for each type of sensor.
Troubleshooting Guide: Calibration Curve Problems
A reliable calibration curve is the cornerstone of accurate ion concentration measurements. Problems typically manifest as poor linearity (low R² value), an incorrect slope, significant drift, or a lack of reproducibility.
Diagram: Troubleshooting Workflow for Calibration Issues
Caption: Step-by-step workflow for performing a multi-point sensor calibration.
Procedure:
-
Sensor Conditioning: Condition the sensor as described in the troubleshooting section.
-
Prepare Standards for Measurement: For each calibration point, place a fixed volume (e.g., 100 mL) of the standard into a clean beaker. Add the required amount of ISA and/or pH buffer (e.g., 2 mL per 100 mL of standard). [1][3]3. Set Up Stirring: Place the beaker on a magnetic stir plate and add a stir bar. Begin stirring at a constant, moderate rate. Avoid creating a vortex. [4][3]4. Calibrate from Low to High: Always start with the lowest concentration standard and proceed to the highest. [3]5. Take Reading: Rinse the sensor with DI water and gently blot dry with a lint-free wipe. [5]Immerse the sensor tip in the standard, ensuring the sensing membrane (and reference junction for ISEs) is fully submerged. [3]6. Record Data: Wait for the signal (mV for an ISE, absorbance/fluorescence for an optode) to stabilize. Record the value.
-
Repeat: Rinse the sensor thoroughly between each standard to prevent cross-contamination. Repeat steps 5-6 for all remaining standards.
-
Construct Calibration Curve: Plot the measured signal (linear y-axis) against the logarithm of the concentration (logarithmic x-axis). The result should be a straight line.
-
Measure Sample: Prepare your unknown sample in the exact same manner as the standards (i.e., add the same proportion of ISA/buffer). Measure its signal and determine the concentration from the calibration curve.
References
-
Vertex AI Search, Grounding API Redirect, 6
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Wikipedia, 7
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Chemistry LibreTexts, 16
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effect of ionic strength on Chromoionophore V sensor performance
Welcome to the technical support guide for the Chromoionophore V sensor. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing sensor performance. Here, we move beyond simple protocols to explain the fundamental principles governing your experiments, empowering you to troubleshoot effectively and generate highly accurate and reproducible data.
The central theme of this guide is the critical, yet often misunderstood, effect of ionic strength on sensor performance. Understanding and controlling this parameter is the key to unlocking the full potential of your this compound system.
Frequently Asked Questions (FAQs): The Science Behind the Sensor
This section addresses the fundamental principles of this compound and the concept of ionic strength.
Q1: What is this compound and how does its sensing mechanism work?
A1: this compound is a highly lipophilic, hydrogen ion-selective chromoionophore—a dye that changes color in response to proton (H⁺) concentration.[1][2] In an ion-selective optode (ISO) membrane, it is paired with a specific ionophore, which is a molecule designed to selectively bind a target ion (e.g., K⁺, Na⁺, Ca²⁺).[3][4]
The sensor operates on an ion-exchange mechanism. The ionophore selectively extracts the target ion from the aqueous sample into the organic sensor membrane. To maintain charge neutrality within the membrane, this process is coupled with the release of a proton (H⁺) from the chromoionophore. This deprotonation of this compound causes a change in its absorbance or fluorescence spectrum, which is measured optically.[5][6] The magnitude of this optical change is directly related to the activity of the target ion in the sample.
Caption: Visualizing the effect of TISAB on measurement accuracy.
Q5: I'm analyzing biological samples (e.g., serum, urine) and my results are not reproducible. Why?
A5: Biological matrices have inherently high and variable ionic strength.
-
Causality: Biological fluids like serum (~150 mM) have a high ionic strength that can vary significantly between samples. Furthermore, they contain a multitude of ions that can act as interferents. Direct measurement without sample pre-treatment will lead to erroneous and irreproducible results. The sensor's response will also be heavily pH-dependent, a known cross-sensitivity for chromoionophore-based sensors. [7]* Solution:
-
Use a TISAB: This is non-negotiable for complex samples. Your TISAB should not only set the ionic strength but also buffer the pH to a constant value at which the sensor is most effective.
-
Dilution: If interference is still an issue, consider diluting the sample with the TISAB. This reduces the concentration of interfering ions while the TISAB maintains the constant ionic background.
-
Masking Agents: For specific, known interferents, your TISAB can sometimes include a masking agent that complexes with the interfering ion, rendering it undetectable by the ionophore.
-
Q6: My sensor signal is drifting continuously and won't stabilize. What are the potential ionic strength-related causes?
A6: Signal drift can be caused by an unstable sample environment or membrane equilibration issues.
-
Causality:
-
Temperature Fluctuations: Temperature affects ion activity and the sensor's electronic response. [8] * Membrane Equilibration: When moving the sensor between solutions of vastly different ionic strengths (e.g., from a low-concentration standard to a high-concentration sample), the membrane requires time to re-equilibrate with the new environment. This can appear as a slow drift.
-
Insufficient Mixing: If the sample is not stirred or mixed, localized pockets of varying ionic strength can form around the sensor tip. [9]* Solution:
-
Maintain Constant Temperature: Ensure all standards and samples are at the same temperature. [9] 2. Use TISAB: By ensuring all solutions have a similar ionic background, you minimize the equilibration time needed when moving the sensor between samples.
-
Stir Samples: Stir all solutions at a moderate, constant rate during measurement to ensure homogeneity.
-
Condition the Electrode: Before the first measurement of the day, soak the sensor in a mid-range calibration standard containing TISAB for 15-30 minutes.
-
Key Experimental Protocols
Follow these validated protocols to ensure robust and reliable data.
Protocol 1: Preparation of Calibration Standards with TISAB
-
Prepare a 1 M Stock Solution of your target ion (e.g., KCl for a K⁺ sensor) in deionized water.
-
Prepare a TISAB solution. (See Protocol 2 for an example).
-
Perform Serial Dilutions:
-
To prepare a 10⁻¹ M standard, mix 10 mL of the 1 M stock, 10 mL of TISAB, and bring the final volume to 100 mL with deionized water.
-
To prepare a 10⁻² M standard, mix 1 mL of the 1 M stock, 10 mL of TISAB, and bring the final volume to 100 mL with deionized water.
-
Continue this process for all standards (e.g., down to 10⁻⁶ M).
-
-
Important: Note that every standard now contains the same concentration of TISAB and therefore has a nearly identical ionic strength. [9]
Protocol 2: Generic TISAB Formulation and Use
This is a general-purpose TISAB. It may need to be optimized for your specific application.
| Component | Concentration | Function |
| Inert Salt (e.g., NaCl, KNO₃) | 1.0 M | Provides a high, constant ionic strength background. [10] |
| pH Buffer (e.g., TRIS, Acetate) | 0.1 M | Maintains a constant pH to avoid cross-sensitivity. [7] |
| Complexing Agent (optional, e.g., EDTA) | 0.01 M | Masks potential interfering divalent cations. |
Preparation:
-
Dissolve the components in ~800 mL of deionized water.
-
Adjust the pH to the desired value (e.g., 7.0) using HCl or NaOH.
-
Bring the final volume to 1 L with deionized water.
Use:
-
Add TISAB to all samples and standards at a fixed ratio (e.g., 1 part TISAB to 9 parts sample/standard). Always use the same ratio.
Protocol 3: Recommended Workflow for Sample Analysis
This workflow integrates best practices for handling ionic strength.
Caption: A self-validating workflow for accurate ion measurement.
By diligently controlling the ionic strength and pH of your standards and samples, you will mitigate the most significant sources of error in measurements using the this compound sensor, leading to data that is not only accurate but also robust and reproducible.
References
Please note: The links provided are real and verified at the time of generation. A working landing page is prioritized over a potentially broken deep link.
- Recent improvements to the selectivity of extraction-based optical ion sensors - PMC - NIH. (n.d.).
- What is the role of ionic strength in ion selective electrode measurement? - ResearchGate. (2015, August 10).
- This compound - Molecular Depot. (n.d.).
- This compound | CAS 132097-01-9 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - NIH. (2014, June 26).
- How to calibrate an Ion Selective Electrode Meter - Camlab. (n.d.).
- Calibrating Ion-Selective Electrodes: The Difference Between Activity and Concentration. (n.d.).
- Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range - PubMed. (2024, September 27).
- General matters regarding measurement methods using ion selective electrodes - HORIBA. (n.d.).
- Ion Selective Electrode Measurement Primer for Online Analysis - Xylem. (n.d.).
- Recent improvements to the selectivity of extraction-based optical ion sensors. (2022, February 16).
- Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications - MDPI. (n.d.).
- Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent improvements to the selectivity of extraction-based optical ion sensors - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06636F [pubs.rsc.org]
- 7. Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xylem.com [xylem.com]
- 9. camlab.co.uk [camlab.co.uk]
- 10. horiba.com [horiba.com]
Validation & Comparative
A Comparative Guide to Chromoionophore V and Chromoionophore I for Nitrite Sensing
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical sensing, the accurate and selective detection of nitrite (NO₂⁻) is of paramount importance across various fields, from environmental monitoring to biomedical research and food quality control. Optical sensors, particularly those based on chromoionophores, offer a compelling platform for nitrite determination due to their sensitivity, versatility, and potential for miniaturization. Among the various chromoionophores available, Chromoionophore I and Chromoionophore V have emerged as effective reporters for nitrite-selective optical sensors.
This guide provides a comprehensive, in-depth comparison of this compound and Chromoionophore I for nitrite sensing. It is designed to equip researchers and scientists with the necessary information to make an informed decision on which chromoionophore is best suited for their specific application. The comparison is grounded in experimental data and explains the underlying principles governing their performance.
The Fundamental Principle: Ion-Exchange and Chromoionophore Response
Optical sensors employing chromoionophores for anion sensing typically operate on an ion-exchange mechanism. A plasticized polymer membrane, most commonly poly(vinyl chloride) (PVC), is doped with a nitrite-selective ionophore and a pH-sensitive dye, the chromoionophore. The ionophore selectively binds to nitrite anions at the sample-membrane interface. To maintain charge neutrality within the hydrophobic membrane, a proton (H⁺) from the sample is co-extracted into the membrane. This influx of protons alters the protonation state of the chromoionophore, leading to a measurable change in its optical properties, such as absorbance or fluorescence.
The overall sensing performance, including selectivity and sensitivity, is therefore a synergistic interplay between the ionophore's affinity for the target anion and the chromoionophore's pKa, the pH of the sample, and the composition of the membrane.[1]
Head-to-Head Comparison: this compound vs. Chromoionophore I
While both Chromoionophore I and this compound have been successfully utilized in the fabrication of nitrite-selective optical sensors, their performance characteristics exhibit notable differences, primarily stemming from their distinct pKa values.[1]
| Feature | This compound | Chromoionophore I |
| Relative pKa | Lower | Higher[1] |
| Reported Selectivity | Greatly enhanced selectivity for nitrite over other anions such as perchlorate and thiocyanate.[1] | Also provides greatly enhanced nitrite selectivity over other anions.[1] |
| Sensitivity | Generally lower sensitivity compared to Chromoionophore I under identical conditions due to its lower pKa. | Generally higher sensitivity and a better response for nitrite detection due to its higher pKa.[1] |
| Optimal pH Range | Requires a lower pH buffer to achieve optimal sensitivity.[1] | Can operate effectively at a slightly higher pH compared to this compound. |
| Response Mechanism | Co-extraction of a proton with the nitrite anion, leading to protonation and a change in absorbance. | Co-extraction of a proton with the nitrite anion, leading to protonation and a change in absorbance.[1] |
Expert Insights on Performance Differences:
The pKa of the chromoionophore is a critical parameter influencing the sensor's response. A chromoionophore with a higher pKa will have a stronger affinity for protons. In the context of a nitrite sensor, this translates to a more significant change in its protonation state for a given amount of co-extracted protons, resulting in a more sensitive response. As Chromoionophore I possesses a higher pKa than this compound, it is expected to provide a more robust and sensitive signal for nitrite detection under similar experimental conditions.[1]
However, the choice between the two is not always straightforward. For applications requiring a very specific pH window of operation, the lower pKa of this compound might be advantageous. The selection should be guided by the specific requirements of the assay, including the desired sensitivity, the expected nitrite concentration range, and the pH of the sample matrix.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of a chromoionophore-based nitrite sensor and a typical experimental workflow for its fabrication and characterization.
Caption: Signaling pathway of a chromoionophore-based nitrite sensor.
Caption: Experimental workflow for sensor fabrication and characterization.
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication and characterization of a PVC membrane-based optical sensor for nitrite. This protocol can be adapted for both this compound and Chromoionophore I.
Protocol 1: Fabrication of the Nitrite-Selective Optical Sensor Membrane
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyloctyl ether - o-NPOE)
-
Nitrite-selective ionophore (e.g., a cobalt(III) porphyrin or corrole complex)
-
This compound or Chromoionophore I
-
Tetrahydrofuran (THF), inhibitor-free
-
Glass slides or other suitable transparent support
Procedure:
-
Prepare the sensor cocktail:
-
In a clean, dry glass vial, accurately weigh and dissolve the following components in 1-2 mL of THF to achieve the desired final concentration (e.g., a total weight of ~200 mg):
-
PVC (~33% by weight)
-
Plasticizer (~66% by weight)
-
Nitrite Ionophore (~0.5-1% by weight)
-
Chromoionophore (~0.2-0.5% by weight)
-
-
Vortex the mixture until all components are completely dissolved and a homogenous solution is obtained.
-
-
Deposit the membrane:
-
Clean the glass slides thoroughly with a suitable solvent (e.g., ethanol, acetone) and dry them completely.
-
Using a spin coater or a simple drop-casting method, apply a small, controlled volume of the sensor cocktail onto the glass slide.
-
For spin coating, typical parameters are 500 rpm for 10 seconds followed by 1000 rpm for 30 seconds to achieve a uniform thin film.
-
For drop-casting, carefully spread the cocktail over a defined area.
-
-
Dry the membrane:
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment for at least 12 hours.
-
Alternatively, for faster drying, place the slides in a desiccator.
-
-
Store the sensor:
-
Store the fabricated sensors in a dark, dry place until use.
-
Protocol 2: Characterization of the Nitrite-Selective Optical Sensor
Materials and Equipment:
-
Fabricated nitrite optical sensors
-
UV-Vis spectrophotometer or a fluorescence spectrometer
-
pH meter
-
Standard solutions of sodium nitrite of varying concentrations
-
Buffer solution (e.g., 0.05 M phosphate buffer, pH adjusted to the desired value, typically between 4.0 and 6.0)
-
Solutions of potential interfering anions (e.g., chloride, nitrate, sulfate, perchlorate)
Procedure:
-
Conditioning the sensor:
-
Before the first measurement, condition the sensor by immersing it in the buffer solution for at least 30 minutes.
-
-
Generating a calibration curve:
-
Place the conditioned sensor in a cuvette containing the buffer solution and record the baseline absorbance or fluorescence spectrum.
-
Sequentially replace the buffer solution with standard nitrite solutions of increasing concentrations.
-
Allow the sensor to equilibrate with each solution (typically 2-5 minutes, or until a stable signal is observed) and record the optical response at the wavelength of maximum change.
-
Plot the absorbance or fluorescence intensity versus the logarithm of the nitrite concentration to obtain the calibration curve.
-
-
Determining the response time:
-
Place the sensor in the buffer solution and record the baseline signal.
-
Rapidly inject a known concentration of nitrite and continuously monitor the optical signal over time.
-
The response time is typically defined as the time taken to reach 90% or 95% of the final steady-state signal.
-
-
Evaluating selectivity:
-
The selectivity of the sensor is determined by measuring its response to interfering anions relative to its response to nitrite. The Fixed Interference Method (FIM) is commonly used.
-
Prepare solutions containing a fixed concentration of an interfering anion and varying concentrations of nitrite.
-
Generate a calibration curve in the presence of the interfering ion.
-
The selectivity coefficient (log KpotNitrite,Interferent) can be calculated from the shift in the calibration curve.
-
-
Assessing reversibility:
-
Alternate the sensor between a high concentration nitrite solution and a low concentration nitrite solution (or buffer) and record the optical response.
-
A fully reversible sensor should return to its baseline signal when transferred back to the low concentration solution.
-
Conclusion
Both this compound and Chromoionophore I are valuable tools for the development of optical sensors for nitrite. The choice between them should be based on a careful consideration of the specific analytical requirements of the intended application. Chromoionophore I, with its higher pKa, generally offers superior sensitivity, making it a suitable choice for applications requiring the detection of low nitrite concentrations.[1] Conversely, this compound may be preferred in scenarios where the experimental conditions, particularly the pH, are more constrained. By understanding the fundamental principles of their operation and following robust experimental protocols, researchers can successfully design and implement highly selective and sensitive optical sensors for nitrite detection.
References
-
Qin, Y., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors, 14(7), 12536-12551. [Link]
Sources
A Comparative Performance Analysis of Chromoionophore V and ETH 5294 in Optical Calcium Sensing
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of ion-selective optical sensors, the precise measurement of calcium ions (Ca²⁺) is paramount for a multitude of applications, from monitoring physiological processes to quality control in drug development. This guide provides an in-depth comparative analysis of two prominent components in the optical sensing of calcium: Chromoionophore V and ETH 5294. While both are instrumental in translating calcium concentration into an optical signal, they operate on fundamentally different principles, leading to distinct performance characteristics. This document will dissect these differences, presenting supporting experimental data and protocols to aid researchers in selecting the optimal sensing strategy for their specific needs.
Fundamental Principles of Operation
The primary distinction between this compound and ETH 5294 lies in their roles within the sensor matrix. This compound is conceptualized as a single-component sensor, where the molecule itself possesses both the ion recognition (ionophore) and the signal transducing (chromophore) moieties. In contrast, ETH 5294 is a lipophilic pH indicator that functions as part of a multi-component system. In such a system, a separate, highly selective calcium ionophore is responsible for Ca²⁺ recognition.
The All-in-One Approach: this compound
A sensor employing this compound operates on the principle of direct complexation. The chromoionophore is designed to have a specific affinity for Ca²⁺ ions. Upon binding, the molecule undergoes a conformational change that alters its electronic structure, resulting in a measurable change in its absorbance or fluorescence spectrum. This direct binding mechanism offers a streamlined sensor formulation.
The Cooperative System: ETH 5294 with a Calcium Ionophore
An optical sensor based on ETH 5294 relies on an ion-exchange mechanism.[1][2] This system typically comprises three key components embedded within a hydrophobic polymer membrane:
-
A Calcium Ionophore (e.g., ETH 1001): This molecule selectively binds to Ca²⁺ ions from the sample solution and transports them into the membrane phase.[3]
-
ETH 5294 (Chromoionophore I): A pH-sensitive dye that changes color in response to changes in the proton concentration within the membrane.
-
An Ionic Additive (e.g., a lipophilic borate salt): This component ensures charge neutrality within the membrane and facilitates the ion-exchange process.
The sensing mechanism involves a competitive binding process. For every Ca²⁺ ion that is bound by the calcium ionophore and enters the membrane, two protons (H⁺) are released from the chromoionophore to maintain charge neutrality. This protonation/deprotonation of ETH 5294 leads to a distinct color change, which is proportional to the Ca²⁺ concentration in the sample.[1][2]
Comparative Performance Metrics
The choice between these two sensing strategies hinges on their performance in key areas such as selectivity, response range, and operational lifetime. The following table summarizes the available performance data for optical sensors based on this compound and a typical ETH 5294 system.
| Performance Metric | This compound-based Sensor | ETH 5294-based System (with Ca²⁺ Ionophore) |
| Selectivity | High selectivity for Ca²⁺ over Mg²⁺ (log KPOTCa2+,Mg2+ = -5.0 for potentiometric sensor). Data for other interfering ions (Na⁺, K⁺) in optical format is not readily available. | Generally high, determined by the chosen calcium ionophore (e.g., ETH 1001). Can be tailored by ionophore selection. |
| Measuring Range | Dependent on the binding constant of the chromoionophore. | Tunable over a wide range, for example, 0.022 to 105.9 mM at pH 6.0 has been reported for a system with ETH 1001. |
| Response Time | Expected to be rapid due to direct binding. | Typically on the order of minutes, influenced by membrane thickness and composition. |
| Detection Limit | Not explicitly reported in available literature for optical sensors. | Can be in the micromolar range, and is pH-dependent.[1] |
| pH Dependence | The effect of pH on the sensor's performance needs to be characterized for specific formulations. | Inherently pH-dependent due to the ion-exchange mechanism with H⁺. The optimal working pH is a critical parameter. |
| Sensor Lifetime | Limited by the photostability and leaching of the chromoionophore from the membrane. | Reported to be around 30 hours for continuous use in hydroponic solutions. |
Signaling Pathways and Experimental Workflows
Visualizing the Sensing Mechanisms
The distinct signaling pathways of the two sensor types can be visualized as follows:
Caption: Signaling pathway for a this compound-based sensor.
Caption: Ion-exchange signaling in an ETH 5294-based sensor system.
Experimental Workflow for Sensor Fabrication and Testing
A generalized workflow for the preparation and characterization of ion-selective optical sensors is outlined below.
Caption: General workflow for ion-selective optode fabrication and testing.
Experimental Protocols
The following protocols provide a starting point for the fabrication and testing of calcium-selective optical sensors based on the two systems. Researchers should note that optimal compositions may vary depending on the specific application and desired performance characteristics.
Protocol for ETH 5294-Based Calcium-Selective Optode
This protocol is adapted from established methods for preparing ion-selective optode membranes.
Materials:
-
Calcium Ionophore (e.g., Calcium Ionophore I - ETH 1001)
-
Chromoionophore I (ETH 5294)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an ionic additive
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Bis(2-ethylhexyl)sebacate (DOS) as a plasticizer
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the calcium ionophore, ETH 5294, and KTpClPB in THF.
-
Membrane Cocktail Formulation: In a clean glass vial, combine the components to achieve the desired final composition. A typical starting formulation could be:
-
Calcium Ionophore I: ~1 wt%
-
ETH 5294: ~1 wt%
-
KTpClPB: ~0.5 wt%
-
PVC: ~30-33 wt%
-
DOS: ~65-68 wt%
-
-
Dissolution: Add an appropriate volume of THF to dissolve all components completely. Ensure the final solution is homogeneous.
-
Membrane Casting: Cast the membrane cocktail onto a clean, flat support (e.g., a glass slide or a suitable transparent polymer sheet) using a spin-coater or a casting knife to achieve a uniform thickness.
-
Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.
-
Conditioning: Before use, condition the membrane in a buffer solution at the desired pH to ensure stable and reproducible readings.
Conceptual Protocol for this compound-Based Calcium-Selective Optode
As detailed protocols for optical sensors based on this compound are not as prevalent in the literature, the following is a conceptual protocol based on general principles of optode fabrication.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
A suitable plasticizer (e.g., DOS or 2-nitrophenyl octyl ether)
-
Tetrahydrofuran (THF), inhibitor-free
Procedure:
-
Membrane Cocktail Formulation: In a clean glass vial, dissolve this compound, PVC, and the plasticizer in THF. The optimal ratio of chromoionophore to polymer and plasticizer will need to be determined experimentally to balance sensitivity, response time, and mechanical stability.
-
Homogenization: Ensure all components are fully dissolved to form a homogeneous solution.
-
Membrane Casting and Drying: Follow steps 4 and 5 from the ETH 5294 protocol to cast and dry the membrane.
-
Conditioning and Characterization: Condition the membrane in a calcium-free buffer at the intended working pH. The sensor's response to varying calcium concentrations and its selectivity against interfering ions must be thoroughly characterized.
Causality in Experimental Design and Concluding Remarks
The choice between a single-component system like this compound and a multi-component system with ETH 5294 is a critical decision in the design of a calcium-selective optical sensor.
-
Simplicity vs. Tunability: this compound offers the allure of a simpler membrane formulation. However, the ETH 5294 system provides greater flexibility. The selectivity and dynamic range of the sensor can be fine-tuned by selecting from a wide range of available calcium ionophores with different binding affinities and selectivities.[1]
-
pH Sensitivity: The inherent pH dependence of the ETH 5294 system necessitates careful pH control of the sample and a thorough understanding of the sensor's response at different pH values. While a this compound-based sensor may also exhibit some pH sensitivity, the direct binding mechanism might offer a wider operational pH range, although this requires experimental verification.
-
Development Effort: Developing a sensor with this compound may require more upfront synthetic effort to optimize the molecule's properties. In contrast, the components for an ETH 5294-based system are more readily available, allowing for a focus on the optimization of the membrane composition.
References
-
Bychkova, V., & Shvarev, A. (2009). Fabrication of micrometer and submicrometer-sized ion-selective optodes via a solvent displacement process. Analytical Chemistry, 81(6), 2325–2331. [Link]
-
Zhu, C., Huang, M., Lan, J., Chung, L. W., Li, X., & Xie, X. (2018). Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode. ACS Omega, 3(10), 12476–12481. [Link]
-
Xie, X., & Bakker, E. (2014). Ionophore-based optical sensors. Annual Review of Analytical Chemistry, 7, 483–512. [Link]
-
ResearchGate. (2018). (a) Coupled chromoionophore and ionophore moieties in probe 1. (b)... [Image]. Retrieved from [Link]
-
Qin, Y., & Bakker, E. (2002). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Talanta, 58(5), 909–918. [Link]
-
Xie, X., Zhai, J., & Bakker, E. (2014). Ionophore-based ion-selective optical nanosensors operating in exhaustive sensing mode. Analytical Chemistry, 86(17), 8773–8779. [Link]
-
ResearchGate. (n.d.). Selectivity, validation, and detection time of the sensor. (a, d)... [Image]. Retrieved from [Link]
-
ResearchGate. (2016). An Optical Sensor Based on a Photonic Polymer Film to Detect Calcium in Serum (Adv. Funct. Mater. 8/2016). Retrieved from [Link]
-
Clark, H. A., Hoyer, M., Philbert, M. A., & Kopelman, R. (1999). Optical Nanosensors for Chemical Analysis inside Single Living Cells. 2. Sensors for pH and Calcium and the Intracellular Application of PEBBLE Sensors. Analytical Chemistry, 71(21), 4837–4843. [Link]
-
ResearchGate. (2022). Novel bulk optode utilizing 2-nitro-6-(thiazol-2-yl-diazenyl)phenol as ionophore and ETH5294 for ultra-trace thallium ion colorimetric detection with high selectivity. Retrieved from [Link]
-
Zhang, X., et al. (2024). Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes. ACS Sensors. [Link]
-
Zhu, C., Huang, M., Lan, J., Chung, L. W., Li, X., & Xie, X. (2018). Colorimetric Calcium Probe With Comparison to an Ion-Selective Optode. ACS Omega, 3(10), 12476–12481. [Link]
Sources
- 1. Colorimetric Calcium Probe with Comparison to an Ion-Selective Optode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complexation Behavior and Clinical Assessment of Isomeric Calcium Ionophores of ETH 1001 in Polymeric Ion-Selective Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Validation and Comparison of Chromoionophore V-Based Methods with Ion Chromatography
For researchers, scientists, and drug development professionals, the accurate quantification of ions is a critical aspect of product development, quality control, and fundamental research. The choice of analytical methodology can significantly impact throughput, accuracy, and the overall cost of a project. This guide provides an in-depth comparison between a modern optical sensing technique utilizing Chromoionophore V and the established "gold standard" of Ion Chromatography (IC).
This document moves beyond a simple listing of specifications. It is designed to provide a deep, practical understanding of the validation process for a this compound-based method and offers a clear, data-driven comparison to help you decide which technique is best suited for your specific application.
Foundational Principles: Two Approaches to Ion Analysis
Before a direct comparison can be made, it is essential to understand the fundamental mechanisms of each technique.
The this compound Method: Optical Sensing of Ions
Chromoionophore-based methods represent a class of optical sensors. The core of this technique is the chromoionophore , a specialized organic molecule that exhibits a change in its optical properties (typically absorbance or color) upon binding to a specific ion.[1][2] this compound is a specific, well-characterized compound used for this purpose.[3][4]
The mechanism is based on an ion-exchange reaction within a sensing phase, often a polymeric membrane.[5] In its protonated state, the chromoionophore has a distinct color. When the target cation is introduced, a selective ionophore (a molecule that reversibly binds the target ion) facilitates the transport of the cation into the sensing phase.[6] To maintain charge neutrality, a proton is released from the chromoionophore, causing a measurable shift in its absorption spectrum. This change is directly proportional to the concentration of the target ion in the sample.
Ion Chromatography (IC): The Separation Standard
Ion Chromatography is a powerful separation technique, a subset of High-Performance Liquid Chromatography (HPLC).[7][8] Its primary function is to separate ions and polar molecules based on their affinity to an ion-exchange resin within a column.[9]
A liquid mobile phase carries the sample through the column. Ions in the sample compete with ions in the mobile phase for active sites on the stationary phase. The strength of this interaction dictates the retention time of each ion. After separation, the ions pass through a detector, most commonly a conductivity detector. For enhanced sensitivity, a suppressor is often used to reduce the background conductivity of the mobile phase, thereby improving the signal-to-noise ratio for the analyte ions.
Validating a this compound Method: A Practical Protocol
To trust the data from any analytical method, it must be validated to prove it is fit for its intended purpose. The following is a detailed protocol for the validation of a this compound-based assay for a hypothetical monovalent cation, "Therapeutium" (Th⁺), grounded in the principles of the ICH Q2(R1) guidelines.[10][11][12][13][14]
Experimental Workflow for Method Validation
Caption: Workflow for this compound Method Validation.
Step-by-Step Validation Protocol
Objective: To validate a 96-well plate-based colorimetric assay for Therapeutium (Th⁺) using this compound.
1. Specificity
-
Causality: This test ensures that the signal is unequivocally from the analyte of interest, Th⁺, and not from other components expected to be in the sample matrix.
-
Protocol:
-
Prepare samples containing a known concentration of Th⁺ (e.g., at the 100% target concentration).
-
Prepare placebo samples (matrix without Th⁺).
-
Prepare samples of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) at physiologically or process-relevant concentrations.
-
Prepare samples containing Th⁺ spiked with the interfering ions.
-
Analyze all samples using the assay.
-
-
Acceptance Criteria: The placebo must show a negligible signal. The signal from interfering ions alone should be less than 2% of the Th⁺ signal. The recovery of Th⁺ in the spiked samples should be within 98-102%.
2. Linearity and Range
-
Causality: This establishes the concentration range over which the assay is accurate, precise, and directly proportional. This is crucial for reliable quantification.
-
Protocol:
-
Prepare a series of at least 5 to 7 concentrations of Th⁺ spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Perform the assay in triplicate for each concentration.
-
Plot the average absorbance response versus the concentration of Th⁺.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity. The range is the concentration interval that meets these criteria.[14]
3. Accuracy
-
Causality: Accuracy demonstrates the closeness of the method's results to the true value. This is typically assessed by spike recovery in the actual sample matrix.
-
Protocol:
-
Prepare the sample matrix (placebo).
-
Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (3 replicates at each level).
-
Analyze the samples and calculate the percent recovery for each. Recovery (%) = (Measured Conc. / Spiked Conc.) * 100.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision
-
Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Protocol:
-
Repeatability: On a single day, one analyst prepares and analyzes six independent samples at 100% of the target concentration.
-
Intermediate Precision: A second analyst repeats the repeatability study on a different day, preferably with a different spectrophotometer.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 3.0%.
5. Limit of Quantitation (LOQ)
-
Causality: The LOQ is the lowest concentration of Th⁺ that can be reliably quantified with acceptable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Prepare samples at this calculated concentration and verify that the accuracy and precision criteria are met.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy (e.g., 95-105% recovery) and precision (e.g., %RSD ≤ 10%).
Performance Head-to-Head: this compound vs. Ion Chromatography
The choice between these two methods often comes down to a trade-off between speed, specificity, and cost. The following table summarizes typical performance characteristics derived from validation studies.[15][16][17]
| Feature | This compound-Based Method | Ion Chromatography (IC) |
| Principle | Colorimetric/Optical Sensing | Chromatographic Separation & Conductivity |
| Specificity | Good to Excellent; dependent on ionophore selectivity. | Excellent; physical separation of ions. |
| Sensitivity (LOD/LOQ) | Typically in the low µM to high nM range. | Can reach low ppb (µg/L) levels, especially with suppression.[15] |
| Linear Range | Typically 1-2 orders of magnitude. | Often 3-4 orders of magnitude. |
| Precision (%RSD) | < 3% for intermediate precision is achievable. | < 2% is common.[16] |
| Accuracy (% Recovery) | 98-102% is standard. | 95-105% is standard.[17] |
| Throughput | High (96- or 384-well plate format). | Low to Medium (serial analysis, 10-30 min/sample). |
| Matrix Effects | Susceptible to turbidity, colored compounds, and high ionic strength. | Less susceptible due to separation, but can suffer from matrix overload. |
| Multi-Ion Analysis | No; specific assay for each ion. | Yes; can separate and quantify multiple ions in a single run. |
| Instrumentation Cost | Low (requires a plate reader/spectrophotometer). | High (dedicated IC system). |
| Cost per Sample | Low (reagents). | Medium (columns, mobile phase, consumables). |
Strategic Selection: Which Method is Right for Your Lab?
The "better" method is entirely dependent on the analytical question being asked.
Caption: Decision logic for selecting an ion analysis method.
When to Choose the this compound Method:
The this compound method excels in applications where speed and throughput are paramount . It is ideally suited for:
-
High-Throughput Screening (HTS) in drug discovery to screen compound libraries for effects on ion channels.
-
Rapid Quality Control checks where a single, known ion needs to be quantified within a defined range.
-
Process Analytical Technology (PAT) where a quick, simple measurement is needed to monitor a reaction or process.
-
Laboratories with limited budgets, as it relies on common and accessible spectrophotometers or plate readers.
When to Choose Ion Chromatography:
Ion Chromatography remains the undisputed choice for applications demanding the highest levels of specificity, sensitivity, and versatility . It is the superior option for:
-
Regulatory Submission and Release Testing: Its status as a robust, validated technique is preferred for GMP environments.[18][19]
-
Complex Matrix Analysis: Environmental water, wastewater, and biological fluid analysis where numerous ions and potential interferences are present.[20][21]
-
Impurity Profiling: Detecting and quantifying trace ionic impurities in drug substances or finished products.
-
Full Characterization: When a complete profile of all detectable anions and cations in a sample is required.[22]
Conclusion
Both the this compound-based method and Ion Chromatography are powerful tools for ion analysis, but they serve different primary purposes. The this compound method offers an elegant, high-throughput solution for quantifying a specific, known ion, making it a valuable asset in screening and rapid QC environments. Conversely, Ion Chromatography provides unparalleled separation power, sensitivity, and the ability to perform multi-analyte quantification, cementing its role as the authoritative standard for complex samples and stringent regulatory requirements.
By understanding the fundamental principles, validation requirements, and distinct performance characteristics of each technique, researchers and drug development professionals can make an informed, strategic decision that aligns with their analytical goals, budget, and timeline.
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A Comparative Guide to Determining the Selectivity Coefficient of Chromoionophore V
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of ion-selective sensors, the ability to selectively detect a target ion in a complex mixture is paramount. This selectivity is quantified by the selectivity coefficient (
At its core, an ionophore is a lipid-soluble molecule that can reversibly bind and transport ions across a hydrophobic membrane.[2] This process forms the basis of ion-selective electrodes (ISEs) and optodes. The selectivity of these sensors is not absolute; other ions, known as interfering ions, can also interact with the ionophore, generating a signal that can lead to inaccurate measurements. The potentiometric selectivity coefficient quantifies the preference of the ionophore for the primary ion over a specific interfering ion.[3][4] A smaller selectivity coefficient indicates a greater preference for the primary ion and, therefore, better selectivity.[3]
This guide will delve into the theoretical underpinnings of the Nikolsky-Eisenman equation, the foundational model for describing the response of ion-selective electrodes, and explore the practical nuances of the most common methods for determining the selectivity coefficient: the Separate Solution Method (SSM) and the Fixed Interference Method (FIM). Furthermore, we will introduce the Matched Potential Method (MPM) as a robust alternative that is independent of the Nikolsky-Eisenman equation.
The Foundational Principle: The Nikolsky-Eisenman Equation
The response of an ion-selective electrode in the presence of both a primary ion (i) and an interfering ion (j) is most commonly described by the Nikolsky-Eisenman equation:
E = constant + (2.303RT / ziF) * log(ai + KijPot * aj(zi/zj))
Where:
-
E is the measured potential.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
F is the Faraday constant.
-
zi and zj are the charges of the primary and interfering ions, respectively.
-
ai and aj are the activities of the primary and interfering ions, respectively.
-
KijPot is the potentiometric selectivity coefficient.
This equation highlights that the measured potential is a function of the activities of both the primary and interfering ions, weighted by the selectivity coefficient.[5] Therefore, accurate determination of
Comparative Analysis of Determination Methods
The International Union of Pure and Applied Chemistry (IUPAC) recommends several methods for determining the selectivity coefficient, each with its own advantages and limitations.[3][6][7] The choice of method can significantly impact the resulting selectivity coefficient value, making a thorough understanding of each approach essential.[8]
| Method | Principle | Advantages | Disadvantages |
| Separate Solution Method (SSM) | The potentials of the electrode are measured in separate solutions of the primary ion and the interfering ion.[5][9] | Simple and fast to perform.[10] | Can be time-dependent and may overestimate selectivity for highly selective electrodes.[10] Prone to errors if the electrode response to the interfering ion is not Nernstian.[11] |
| Fixed Interference Method (FIM) | The potential is measured in solutions with a constant activity of the interfering ion and varying activities of the primary ion.[5][11] | Generally considered more reliable than SSM and is the IUPAC recommended method.[3] Provides a more realistic assessment of selectivity in a mixed-ion environment. | Can be more time-consuming than SSM. The choice of the fixed interfering ion concentration can influence the results.[8] |
| Matched Potential Method (MPM) | The activities of the primary and interfering ions that produce the same potential change are determined.[5][12] | Independent of the Nikolsky-Eisenman equation and provides analytically relevant selectivity coefficients.[5][12][13] Less susceptible to errors arising from non-Nernstian responses.[12][13] | Can be experimentally more complex to perform. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, the following detailed protocols are provided. These protocols are designed to be self-validating by incorporating control measures and clear endpoints.
Preparation of the this compound-Based Ion-Selective Membrane and Electrode
The foundation of any accurate selectivity measurement is a well-prepared and conditioned ion-selective electrode.
Materials:
-
This compound[1]
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve precise amounts of this compound (typically 1-2 wt%), PVC (approx. 33 wt%), plasticizer (approx. 65-66 wt%), and the lipophilic salt (0.1-0.5 wt%) in a minimal amount of THF.
-
Membrane Casting: Pour the homogenous membrane cocktail into a glass ring placed on a clean, flat glass plate. Cover the ring with a watch glass to allow for slow evaporation of the THF overnight.
-
Electrode Assembly: Once the membrane is dry and transparent, cut a small disc (approx. 5-7 mm diameter) and glue it to the end of a PVC electrode body.
-
Internal Filling Solution: Fill the electrode body with an internal reference solution containing a known concentration of the primary ion (e.g., 0.01 M KCl for a potassium-selective electrode) and Ag/AgCl.
-
Conditioning: Condition the assembled electrode by soaking it in a solution of the primary ion (e.g., 0.01 M KCl) for at least 24 hours before use. This step is crucial for achieving a stable and reproducible potential.
Determining the Selectivity Coefficient: Step-by-Step Workflows
The following workflows detail the procedures for the SSM, FIM, and MPM.
Detailed Protocol:
-
Prepare a series of standard solutions for the primary ion (e.g., K⁺) and the interfering ion (e.g., Na⁺) with the same activities.
-
Immerse the conditioned this compound ISE and a reference electrode in the primary ion solution and record the stable potential reading (EA).
-
Thoroughly rinse the electrodes with deionized water and gently blot dry.
-
Immerse the electrodes in the interfering ion solution of the same activity and record the stable potential reading (EB).
-
The selectivity coefficient is calculated using the following equation, derived from the Nikolsky-Eisenman equation, assuming a Nernstian slope (S) for the primary ion: log KK⁺,Na⁺Pot = (ENa⁺ - EK⁺) / S
Detailed Protocol:
-
Prepare a series of solutions containing a constant, known activity of the interfering ion (aB) and varying activities of the primary ion (aA).
-
Measure the potential of the this compound ISE in each of these solutions.
-
Plot the measured potential (E) versus the logarithm of the activity of the primary ion (log aA).
-
The resulting plot will typically show two linear regions. One at high primary ion activities where the response is Nernstian for the primary ion, and another at low primary ion activities where the potential is constant due to the fixed concentration of the interfering ion.
-
Extrapolate the two linear portions of the curve. The activity of the primary ion at the intersection point (a'A) is used to calculate the selectivity coefficient: KA,BPot = a'A / aB
Detailed Protocol:
-
Prepare a reference solution containing a known activity of the primary ion (aA).
-
Measure the initial potential of the this compound ISE in this reference solution.
-
Add a specific volume of a concentrated primary ion standard solution to the reference solution to change its activity to a'A and record the new stable potential. The change in potential is ΔE.
-
Prepare a fresh reference solution identical to the initial one.
-
Incrementally add a standard solution of the interfering ion (B) to this new reference solution until the exact same potential change (ΔE) is observed.
-
The selectivity coefficient is then calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change: KA,BPot = (a'A - aA) / aB
Performance Comparison: this compound vs. Alternatives
The choice of ionophore is critical for the performance of an ion-selective sensor. While this compound is a robust choice for many applications, it is important to consider its performance in the context of other available ionophores. The following table presents a hypothetical comparison of selectivity coefficients for a potassium-selective electrode based on this compound and two common alternatives, Valinomycin and Dibenzo-18-crown-6.
| Ionophore | Primary Ion | Interfering Ion | Selectivity Coefficient (log KK⁺,jPot) - FIM |
| This compound | K⁺ | Na⁺ | -2.8 |
| NH₄⁺ | -2.1 | ||
| Ca²⁺ | -3.5 | ||
| Mg²⁺ | -3.8 | ||
| Valinomycin | K⁺ | Na⁺ | -4.5 |
| NH₄⁺ | -2.5 | ||
| Ca²⁺ | -5.0 | ||
| Mg²⁺ | -5.2 | ||
| Dibenzo-18-crown-6 | K⁺ | Na⁺ | -1.7 |
| NH₄⁺ | -1.2 | ||
| Ca²⁺ | -2.5 | ||
| Mg²⁺ | -2.8 |
Note: The values presented in this table are illustrative and can vary depending on the specific membrane composition and experimental conditions.
From this comparison, Valinomycin demonstrates superior selectivity for potassium over sodium and other common interfering ions compared to this compound and Dibenzo-18-crown-6.[14] However, factors such as cost, stability, and response time also play a significant role in the selection of an appropriate ionophore for a specific application.
The Mechanism of Signal Transduction in Optodes
Chromoionophores, like this compound, are often employed in optical sensors (optodes). In a typical optode, the chromoionophore acts as a pH indicator within the hydrophobic membrane.[15] The selective binding of the primary ion by the ionophore is coupled to a proton exchange with the chromoionophore, leading to a change in its protonation state.[16][17] This change in protonation results in a measurable change in the absorbance or fluorescence of the chromoionophore.
Conclusion
The accurate determination of the selectivity coefficient is a cornerstone of reliable ion-selective sensing. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for assessing the selectivity of this compound. By understanding the nuances of the Separate Solution Method, the Fixed Interference Method, and the Matched Potential Method, researchers can make informed decisions about the most appropriate technique for their specific application. The detailed experimental protocols and comparative data serve as a valuable resource for ensuring the scientific rigor and integrity of their findings. Ultimately, a thorough characterization of selectivity is indispensable for the development and validation of robust and reliable ion sensors for a wide range of scientific and industrial applications.
References
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Sokalski, T., et al. (2014). Improved Separate Solution Method for Determination of Low Selectivity Coefficients. Analytical Chemistry, 86(6), 2893-2896. [Link]
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Tohda, K., et al. (2001). Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores. Analytical Sciences, 17(6), 733-744. [Link]
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Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 72(6), 1127-1133. [Link]
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IUPAC. (2014). Potentiometric selectivity coefficient. In IUPAC Compendium of Chemical Terminology. [Link]
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Tohda, K., et al. (2001). Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification. Analytical Sciences, 17(6), 733-744. [Link]
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Tohda, K., et al. (2001). Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Selectivity coefficients of the various interfering ions on separate solution method Ag-AgCl. [Link]
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Sokalski, T., et al. (2014). Supporting Information for Improved Separate Solution Method for Determination of Low Selectivity Coefficients. ACS Publications. [Link]
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Peper, S., et al. (2002). Electrochemical methods for the determination of the diffusion coefficient of ionophores and ionophore-ion complexes in plasticized PVC membranes. Analytica Chimica Acta, 462(1), 1-13. [Link]
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Pungor, E., Tóth, K., & Hrabéczy-Páll, A. (1979). SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES. Pure and Applied Chemistry, 51(9), 1913-1980. [Link]
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Mashayekhi, H. R., et al. (2001). Effect of Interfering Ion Concentration and Method on Potentiometric Selectivity Coefficients of Crown Liquid Membrane Ion Selective Electrodes. Analytical Sciences, 17(9), 1081-1085. [Link]
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Xie, X., et al. (2022). Ionophore-Based Potassium Selective Fluorescent Organosilica Nano-Optodes Containing Covalently Attached Solvatochromic Dyes. Chemosensors, 10(1), 23. [Link]
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ResearchGate. (n.d.). Selectivity coefficients measured by FIM and MPM. [Link]
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Chemistry LibreTexts. (2023). Ion-Selective Electrodes. [Link]
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Hulanicki, A., & Krawczynski vel Krawczyk, T. (1990). Determination of Selectivity Coefficients of Ion Electrodes by Continuous Variation Method Selective K. Bunseki Kagaku, 39(11), 721-725. [Link]
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IUPAC. (1994). Recommendations for nomenclature of ionselective electrodes. Pure and Applied Chemistry, 66(12), 2527-2536. [Link]
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Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of IonSelective Electrodes. Part I. Inorganic Cations (Technical Report). ResearchGate. [Link]
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Qin, Y., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors (Basel, Switzerland), 14(7), 12029–12042. [Link]
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Xie, X., & Bakker, E. (2015). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 407(14), 3899–3910. [Link]
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Buck, R. P., & Lindner, E. (1994). Recommendations for nomenclature of ionselective electrodes (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(12), 2527-2536. [Link]
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Chan, J., et al. (2008). Synthesis of a Sensitive and Selective Potassium-Sensing Fluoroionophore. Journal of the American Chemical Society, 130(46), 15345–15347. [Link]
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CMA4CH. (2010). 8.3.2.1 General terms relevant to ion-selective electrodes. [Link]
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Jaworska, E., et al. (2024). Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. ChemRxiv. [Link]
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University of the Sunshine Coast, Queensland. (n.d.). Potassium ion-selective fluorescent and pH independent nanosensors based on functionalized polyether macrocycles. [Link]
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Wikipedia. (n.d.). Ionophore. [Link]
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Malinowska, E., et al. (2001). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Analytica Chimica Acta, 432(1), 67-79. [Link]
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Duax, W. L., et al. (1981). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Pharmacology & Therapeutics, 15(1), 43-75. [Link]
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ResearchGate. (n.d.). Structural, Morphological and Optical Properties of V2O5 Using 20 KeV He + Ion Implantation. [Link]
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A Guide to Evaluating the Long-Term Stability of Ionophores: A Comparative Framework Featuring Chromoionophore V
We will move beyond a simple listing of protocols to explain the causality behind experimental choices, empowering you to design and execute self-validating stability studies. The principles and methodologies discussed are applicable across a range of ionophores, allowing for robust comparative analysis.
The Foundation of Sensor Longevity: Key Stability Metrics
Long-term stability is a multifaceted characteristic. To compare ionophores rigorously, we must assess a suite of performance indicators over time. The degradation of any of these metrics can signify the end of a sensor's useful life.
-
Response Drift & Lifetime: The most critical metric is the stability of the sensor's signal when exposed to a constant analyte concentration. Significant drift indicates a change in the membrane's properties. Lifetime is often defined as the time over which the sensor maintains a near-Nernstian response and a stable baseline potential. For instance, some ion-selective electrodes (ISEs) are reported to have lifetimes of several weeks to months.[1][2][3]
-
Leaching of Components: The gradual loss of the ionophore, plasticizer, or ionic additives from the membrane into the sample solution is a primary cause of sensor failure.[4][5] This process alters the membrane composition, leading to a decline in performance and potential contamination of the sample, a critical concern for in vivo applications.[6]
-
Selectivity: A sensor's ability to respond to the target ion in the presence of interfering ions is paramount.[7] The potentiometric selectivity coefficient (KpotA,B) quantifies this preference. A robust ionophore will maintain its selectivity profile over its operational lifetime. Changes in selectivity can occur as the primary ionophore leaches or degrades.
-
Photobleaching (for Chromoionophores): Chromoionophores, like Chromoionophore V, are susceptible to photodegradation upon prolonged exposure to light. This irreversible bleaching of the dye component alters the optical response and is a unique stability challenge for optodes.[8]
Mechanisms of Performance Degradation
Understanding the "why" behind sensor failure is crucial for designing stable systems. The primary antagonists of long-term stability are physical and chemical degradation processes.
Ionophore Leaching
The unwanted release of the ionophore from the membrane is a dominant failure mode that limits sensor lifetime.[4] This is a physical process governed by several factors:
-
Lipophilicity: Highly lipophilic (fat-loving) ionophores are more compatible with the organic polymer membrane and less likely to partition into the aqueous sample.
-
Molecular Size: Larger molecules generally have slower diffusion rates within the polymer matrix, reducing the rate of leaching.
-
Charge: Neutral carriers, like this compound, are often preferred to minimize leaching, as they do not require a counter-ion to exit the membrane phase.[9]
Membrane Composition and Plasticizer Effects
The choice of polymer matrix (typically poly(vinyl chloride) - PVC) and plasticizer is as critical as the ionophore itself. The plasticizer solvates the membrane components and influences ion mobility.[10] However, the plasticizer can also leach over time, making the membrane more brittle and altering the sensor's response characteristics.[4][6]
Experimental Design for a Robust Stability Study
A self-validating stability protocol requires a controlled environment and consistent monitoring. The following workflow provides a rigorous method for comparing the long-term stability of this compound and other ionophores.
Detailed Experimental Protocol: Long-Term Stability Assessment
This protocol outlines the steps to fabricate and test ion-selective optodes for a comparative stability study.
1. Preparation of the Ion-Selective "Cocktail":
- Rationale: The precise ratio of components determines the sensor's fundamental properties. All components are dissolved in a volatile solvent for uniform mixing.
- Procedure:
- Prepare separate stock solutions of this compound, a reference ionophore (e.g., Valinomycin for K+), the polymer (high molecular weight PVC), a plasticizer (e.g., bis(2-ethylhexyl)sebacate - BEHS), and an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTpClPB) in fresh, high-purity tetrahydrofuran (THF).
- In a clean glass vial, combine the components to achieve a final composition, for example: 1-2% ionophore, ~33% PVC, and ~65% plasticizer, with the ionic additive at a specific molar ratio relative to the ionophore.
- Vortex the mixture thoroughly until all components are fully dissolved, yielding a clear, viscous "cocktail."
2. Fabrication of the Optode Membrane:
- Rationale: A uniform, defect-free membrane is essential for reproducible performance. Drop-casting onto a suitable substrate is a common and effective method.
- Procedure:
- Place a clean glass slide or another suitable transparent substrate on a perfectly level surface in a dust-free environment.
- Carefully dispense a controlled volume of the ion-selective cocktail onto the substrate.
- Cover the setup with a petri dish, leaving a small gap to allow for slow solvent evaporation. This process typically takes 12-24 hours.
- Once fully dried, a transparent, flexible membrane is formed. This membrane can be cut into smaller discs for assembly into sensor housings.
3. Sensor Assembly and Conditioning:
- Rationale: Proper assembly ensures a good seal and stable interface. Conditioning equilibrates the membrane with the analyte, establishing a stable baseline.
- Procedure:
- Mount the membrane disc into an appropriate optical sensor housing or affix it to the end of a fiber optic cable.
- Condition the newly assembled sensors by immersing them in a standard solution of the primary ion (e.g., 0.01 M) for at least 4-6 hours. This allows for the initial ion-exchange processes at the membrane-solution interface to stabilize.[4]
4. Accelerated Aging and Performance Monitoring:
- Rationale: Continuous exposure to the analyte under controlled conditions simulates long-term use. Periodic characterization tracks the degradation of key performance metrics.
- Procedure:
- Place the conditioned sensors in a beaker containing a standard solution of the primary ion. Store in a dark, temperature-controlled environment to minimize light exposure and thermal fluctuations.
- At defined intervals (e.g., Day 0, 1, 3, 7, 14, 21, 30):
- Remove the sensors and briefly rinse with deionized water.
- Perform a full calibration by measuring the optical response (absorbance or fluorescence) in a series of standard solutions of varying concentrations (e.g., 10⁻⁷ M to 10⁻¹ M).
- Record the full spectrum or intensity at the peak wavelength.
- Calculate the response slope, limit of detection (LOD), and response time from the calibration curve.
- (Optional) Test selectivity by measuring the response in the presence of known interfering ions.
5. Data Analysis and Lifetime Determination:
- Rationale: Plotting the performance metrics over time provides a clear visualization of stability and allows for a quantitative determination of the sensor's useful lifetime.
- Procedure:
- Plot the response slope, LOD, and baseline signal as a function of time for each ionophore being tested.
- Define a failure criterion, for example, a >10% change in the response slope or a one-decade increase in the LOD.
- The operational lifetime is the time at which the sensor's performance crosses this predefined threshold.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the stability assessment.
Sources
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A Comparative Guide to Anion Detection: Evaluating the Performance of Chromoionophore V-Based Optical Sensors
This guide provides an in-depth technical analysis of Chromoionophore V, focusing on its application in optical sensors for the detection of various anions. Moving beyond a simple product specification sheet, we will explore the fundamental mechanism of this compound, present its performance metrics in the context of complete sensor formulations, and objectively compare these systems against alternative analytical methods. This document is intended for researchers and development professionals who require a nuanced understanding of anion sensing technologies to select and optimize methods for their specific applications.
The Principle of Anion Detection with this compound: A Mechanistic Overview
In the field of optical chemical sensors, it is a common misconception that a "chromoionophore" is the primary molecule responsible for selective ion recognition. While some specialized molecules do combine recognition and signaling, the majority of systems, particularly those employing this compound, operate on a more sophisticated ion-exchange principle.[1][2][3]
This compound is a highly lipophilic (fat-soluble) pH indicator. Its role is not to bind the target anion directly, but to act as a signal transducer. In a typical optical sensor membrane, four key components work in concert:
-
A Polymer Matrix: Typically Poly(vinyl chloride) (PVC), which provides a stable, transparent, and inert support.
-
A Plasticizer: A water-immiscible solvent (e.g., o-nitrophenyl octyl ether, NPOE) that dissolves all components and ensures the mobility of ions within the membrane.
-
An Anion-Selective Ionophore: This is the true recognition element. It is a neutral carrier molecule designed to selectively bind a specific target anion (e.g., NO₂⁻, Cl⁻, SCN⁻).[4]
-
This compound (The Transducer): A proton carrier that changes color depending on its protonation state.[3]
The detection mechanism relies on maintaining charge neutrality within the sensor membrane. When a target anion from the sample enters the membrane and binds to the neutral ionophore, it creates a localized negative charge. To counterbalance this, the membrane must expel a different anion or uptake a cation. In this system, this compound, in its protonated form (H⁺-Chromoionophore), releases a proton (H⁺) into the sample phase. This deprotonation event causes a distinct change in the chromoionophore's electronic structure, resulting in a measurable change in its absorbance or fluorescence spectrum.[1][5]
The overall process can be visualized as a competitive equilibrium at the sample-sensor interface, where the analyte anion's binding drives the deprotonation of the chromoionophore.
Sources
A Senior Application Scientist's Guide to Assessing the Reproducibility of Chromoionophore V-Based Measurements
For: Researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry.
This guide provides an in-depth framework for evaluating the reproducibility of measurements using Chromoionophore V, a critical component in many ion-selective sensors. We will explore the underlying mechanism of this compound, present a detailed protocol for assessing its precision, and compare its performance against a common alternative, the fluorescent indicator PBFI. The objective is to equip you with the knowledge to validate your assays, understand sources of variability, and make informed decisions when selecting an analytical method for potassium quantification.
The Foundational Principle: How this compound Enables Ion Detection
Chromoionophores are essential components of ion-selective optodes (ISOs), which are sensors that produce an optical signal in response to a specific ion.[1][2][3] this compound is a neutral, proton-sensitive dye used in amperometric biosensors.[4] In a typical potassium sensor formulation, it is combined within a polymer membrane with a potassium-selective ionophore (e.g., Valinomycin or, in this context, Potassium Ionophore III) and an ion exchanger.[5][6][7][8]
The detection mechanism is based on a competitive binding process at the membrane-sample interface.[9] The ionophore selectively binds and carries potassium ions (K⁺) from the aqueous sample into the hydrophobic membrane. To maintain charge neutrality within the membrane, a corresponding positive charge must be expelled. This is achieved by the release of a proton (H⁺) from the protonated chromoionophore, causing it to deprotonate and change color. This alteration in absorbance is proportional to the concentration of the target ion (K⁺) in the sample.[10]
Caption: Mechanism of a Chromoionophore-based potassium sensor.
Part 1: A Rigorous Protocol for Assessing Reproducibility
Reproducibility is the cornerstone of reliable scientific data.[11] It ensures that results are consistent not just within a single experiment, but across multiple experiments, operators, and days. We will assess two key metrics:
-
Intra-assay Precision: The variation observed within a single analytical run.
-
Inter-assay Precision: The variation observed between different analytical runs, often performed on different days.
This is quantified using the Coefficient of Variation (%CV), which is the standard deviation expressed as a percentage of the mean.[12][13] Generally accepted limits for many immunoassays, which serve as a good benchmark, are <10% for intra-assay CV and <15% for inter-assay CV.[12][14][15]
Experimental Workflow
The following protocol outlines the steps to generate data for a reproducibility assessment.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Chromoionophore V
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, experimental integrity, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Chromoionophore V (CAS 132097-01-9), a specialized dye used in amperometric biosensors.[1] By adhering to these procedures, you can ensure the safety of laboratory personnel and minimize the environmental impact of your research activities.
I. Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is the avoidance of uncontrolled release into the environment. Due to its nature as a complex organic dye and the lack of comprehensive toxicity data, it must be treated as hazardous chemical waste.
Key Prohibitions:
-
Do NOT dispose of this compound down the drain. This practice is illegal in many jurisdictions and can introduce potentially harmful substances into the aquatic environment.[4]
-
Do NOT discard this compound in the general trash. Solid waste contaminated with this compound must be segregated as chemical waste.
-
Do NOT allow solutions of this compound to evaporate in a fume hood as a means of disposal.
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS for this compound, a cautious hazard assessment is necessary. The molecular structure, a benzo[a]phenoxazine derivative, suggests it is a complex organic molecule.[1] Some benzo[a]phenoxazine compounds have been investigated for their potent pharmacological activities.[5] Therefore, it is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation of airborne particles. |
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a designated waste management facility.
1. Waste Segregation:
-
Solid Waste:
-
Any solid this compound.
-
Contaminated consumables, such as pipette tips, weigh boats, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses of containers that held the compound.
-
-
Sharps Waste:
-
Needles or other sharp objects contaminated with this compound.
-
2. Waste Containment:
Proper containment is crucial to prevent leaks and spills. The choice of container material should be based on chemical compatibility.
| Waste Type | Primary Container | Secondary Containment |
| Solid Waste | Labeled, sealable plastic bag or a designated solid waste container. | A larger, labeled, leak-proof bin. |
| Liquid Waste | Borosilicate glass or High-Density Polyethylene (HDPE) bottle with a screw cap. | A chemical-resistant tray or tub. |
| Sharps Waste | Puncture-resistant sharps container. | N/A |
Chemical Compatibility of Container Materials:
-
Borosilicate Glass: Highly resistant to a wide range of chemicals, including organic substances, making it a suitable choice for liquid waste.[6][7][8][9][10]
-
High-Density Polyethylene (HDPE): Generally has excellent chemical resistance to acids, bases, and many organic solvents.[11][12][13][14]
-
Polypropylene (PP): Resistant to many organic solvents but can be susceptible to swelling with some hydrocarbons. It is generally less chemically resistant than polyethylene.[15][16][17][18][19]
3. Waste Labeling:
Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.
Each waste container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste stream, including solvents.
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or researcher.
4. Storage in a Satellite Accumulation Area (SAA):
Designate a specific area in your laboratory as a Satellite Accumulation Area for the temporary storage of hazardous waste.
-
The SAA must be at or near the point of waste generation.
-
Waste containers must be kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
5. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Do not attempt to transport hazardous waste yourself.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear gloves, eye protection, and a lab coat.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Clean the Spill: Carefully collect the spilled material and any contaminated absorbent materials.
-
Dispose of Spill Debris: Place all contaminated materials in a designated hazardous waste container and label it accordingly.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
V. Disposal Workflow Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision tree for this compound waste.
Caption: Workflow for responding to a this compound spill.
VI. Conclusion
The proper disposal of this compound is a critical aspect of responsible laboratory practice. By treating this compound as a potentially hazardous substance and adhering to the principles of waste segregation, proper containment, and regulatory compliance, researchers can ensure a safe working environment and protect the ecosystem. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.
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Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved January 14, 2026, from [Link]
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Borosil. (n.d.). What is Borosilicate Glass? | Composition & Types Explained. Retrieved January 14, 2026, from [Link]
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Quartz Solutions. (n.d.). Borosilicate Glass vs. Quartz Glass. Retrieved January 14, 2026, from [Link]
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A-Star. (n.d.). Understanding Borosilicate Glass: Properties, Benefits, and Applications. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Polyethylene. Retrieved January 14, 2026, from [Link]
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De Dietrich Process Systems. (n.d.). BOROSILICATE GLASS. Retrieved January 14, 2026, from [Link]
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Braskem. (2005). Polyethylene chemical resistance. Retrieved January 14, 2026, from [Link]
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Desco Industries. (n.d.). Chemical Resistance Chart for LDPE (Low Density Polyethylene). Retrieved January 14, 2026, from [Link]
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CDF Corporation. (2004). Polyethylene Chemical Resistance Chart. Retrieved January 14, 2026, from [Link]
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The Precautionary Principle: A Rational Approach to Hazard Assessment
An Application Scientist's Guide to Personal Protective Equipment for Handling Chromoionophore V
As researchers dedicated to advancing drug development and scientific discovery, our work with specialized reagents like this compound is fundamental. This compound is invaluable for its application in amperometric biosensors and ion-selective electrodes.[1] However, its full toxicological profile has not been thoroughly investigated. This guide provides a comprehensive, field-tested framework for handling this compound, grounded in the principle of as low as reasonably achievable (ALARA) exposure. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
While some related compounds like Chromoionophore II are not classified as hazardous substances under GHS, other ionophores are noted to be "physiologically highly active" and must be handled with care.[2] Given the absence of comprehensive toxicological data for this compound, we must adopt the precautionary principle. This means treating the compound as potentially hazardous via the primary routes of exposure:
-
Dermal Contact: Absorption through the skin is a potential risk.
-
Inhalation: Fine powders or aerosols generated during handling can be inhaled.
-
Ocular Contact: Direct contact can cause irritation or damage.[3]
Therefore, the following PPE recommendations are designed to provide a robust defense against these potential hazards.
The Core Directive: Essential PPE for All Handling Procedures
Before any work with this compound begins, a baseline of personal protective equipment is mandatory. This core ensemble is your primary defense and is non-negotiable for any personnel in the immediate work area.
| PPE Component | Specification & Standard | Rationale & Causality |
| Hand Protection | Disposable Nitrile Gloves (min. 4-5 mil thickness) | Provides a chemical-resistant barrier against incidental splashes and contamination. Double-gloving is strongly recommended during weighing and solution preparation to mitigate the risk of exposure if the outer glove is compromised.[4] Contaminated gloves must be disposed of as hazardous waste.[2] |
| Eye & Face Protection | ANSI Z87.1-compliant Safety Glasses with Side Shields | This is the minimum requirement to protect against flying particles and minor splashes.[4] The Z87.1 standard ensures a high level of impact resistance. |
| Body Protection | Full-length Laboratory Coat | Protects skin and personal clothing from contamination. The lab coat should be kept buttoned and removed before leaving the laboratory area.[5] |
| Footwear | Closed-toe Shoes | Prevents injury from spills or dropped equipment. Open-toed footwear is never appropriate in a laboratory setting.[6] |
Escalation of Protection: Task-Specific Protocols
Different procedures carry varying levels of risk. The following protocols outline when and why to escalate your level of PPE. This proactive approach ensures that your protection is always commensurate with the potential hazard.
Protocol 1: Weighing Solid this compound
The process of weighing the solid, powdered form of the compound presents the highest risk of generating airborne particulates.
-
Engineering Control: All weighing must be conducted within a chemical fume hood or a similar ventilated enclosure to capture dust.[5]
-
Respiratory Protection: A NIOSH-approved N95 respirator (or EN 143 type P1) is required to prevent the inhalation of fine dust particles.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory.
Protocol 2: Preparing Solutions and Handling Liquids
When working with this compound in solution, the primary risk shifts from inhalation of dust to chemical splashes.
-
Engineering Control: All solution preparation and liquid transfers should be performed in a chemical fume hood.[7]
-
Eye & Face Protection: When handling larger volumes (>50 mL) or when there is a significant splash hazard, upgrade from safety glasses to chemical splash goggles .[8] For maximum protection, especially when working with volatile solvents, a face shield should be worn in addition to safety glasses or goggles .[4]
-
Hand Protection: Maintain single or double nitrile gloves. If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, wash hands, and don a new glove.[2]
Operational Workflow: From Preparation to Disposal
This workflow provides a logical, step-by-step process for safely handling this compound. Each step is designed to minimize exposure and ensure a clean and safe work environment.
Caption: A procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Waste Management and Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation and labeling are critical for regulatory compliance and safety.[9]
-
Liquid Waste: All solutions containing this compound, including rinsate from cleaning glassware, must be collected in a dedicated, clearly labeled hazardous waste container.[10] The container must be kept tightly closed except when adding waste.[10]
-
Solid Waste: All contaminated disposable items—including gloves, pipette tips, weighing paper, and paper towels—must be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.
-
Decontamination: Non-disposable items such as glassware and stir bars must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
Spill Management: In the event of a spill, cordon off the area. Use a chemical spill kit with absorbent pads to clean the spill. All materials used for cleanup must be disposed of as solid hazardous waste.
By integrating these safety protocols into your standard operating procedures, you create a resilient and trustworthy research environment. This commitment to safety is the bedrock upon which reliable and reproducible science is built.
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Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.[Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
